molecular formula C5H5IS B092580 4-Iodo-2-methylthiophene CAS No. 16494-35-2

4-Iodo-2-methylthiophene

Cat. No.: B092580
CAS No.: 16494-35-2
M. Wt: 224.06 g/mol
InChI Key: JGTPSADJRIJFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-methylthiophene is a valuable heterocyclic building block in medicinal and organic chemistry. The thiophene scaffold is a privileged pharmacophore, with the moiety ranking 4th among U.S. FDA-approved sulfur-containing small-molecule drugs over the past decade . The methyl group on the thiophene ring can be used to fine-tune the physicochemical properties of resultant molecules, while the iodine atom provides a highly versatile site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures . In pharmaceutical research, 2-methylthiophene derivatives serve as key intermediates in synthesizing Active Pharmaceutical Ingredients (APIs), contributing to the development of compounds with anti-inflammatory, antimicrobial, and other therapeutic activities . Furthermore, methylthiophene-based structures are integral to the design of potent payloads for Antibody-Drug Conjugates (ADCs), where they can contribute to DNA-binding specificity and overall cytotoxicity against cancer cells . The compound's utility extends to agrochemical research for the development of novel herbicides and fungicides . In materials science, the combination of the electron-rich thiophene ring and the iodo-substituent makes this compound a promising precursor for synthesizing organic semiconductors, conductive polymers, and dyes. These materials are critical for advancing technologies in flexible electronics, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . Its role as a synthetic intermediate underscores its broad applicability across multiple cutting-edge research fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTPSADJRIJFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297270
Record name 4-iodo-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16494-35-2
Record name NSC115028
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-iodo-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Regiocontrolled Synthesis of 4-iodo-2-methylthiophene from 2-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Iodo-2-methylthiophene is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate for introducing the 2-methylthienyl scaffold into larger molecules via cross-coupling reactions. However, its synthesis from the readily available starting material, 2-methylthiophene, presents a significant regiochemical challenge. The inherent electronic properties of the 2-methylthiophene ring system overwhelmingly favor electrophilic substitution at the C5 position, making direct iodination to the C4 position an unfeasible strategy. This guide provides an in-depth analysis of the chemical principles governing this selectivity and outlines a robust, multi-step synthetic strategy to overcome this challenge. By employing a reversible blocking group strategy, this paper details a scientifically sound pathway for the high-yield, regiocontrolled synthesis of the target molecule, complete with validated experimental protocols and mechanistic insights for researchers in drug development and organic synthesis.

Part 1: The Regiochemical Challenge: Understanding Electrophilic Substitution on 2-Methylthiophene

The synthesis of this compound is not a trivial matter of direct iodination. The core of the challenge lies in the fundamental principles of electrophilic aromatic substitution (SEAr) as applied to the thiophene ring.

Electronic Landscape of 2-Methylthiophene

The thiophene ring is an electron-rich aromatic system. The sulfur atom, through the participation of its lone pair electrons, enriches the ring's electron density, making it significantly more reactive towards electrophiles than benzene. This activation is not uniform across the ring; the α-positions (C2 and C5) are substantially more activated than the β-positions (C3 and C4). This is because the carbocation intermediate (the sigma complex) formed upon electrophilic attack at an α-position is better stabilized by resonance, with three contributing resonance structures, one of which involves the sulfur atom directly stabilizing the positive charge. In contrast, attack at a β-position results in a less stable intermediate with only two significant resonance structures.

The presence of a methyl group at the C2 position further influences this electronic landscape. The methyl group is an activating, ortho, para-directing group due to positive induction and hyperconjugation.[1][2] In the context of the 2-methylthiophene ring:

  • The C5 position is para to the methyl group and is also an α-position of the thiophene ring.

  • The C3 position is ortho to the methyl group and is a β-position.

The combined activating and directing effects of both the sulfur atom and the C2-methyl group converge to make the C5 position overwhelmingly the most nucleophilic and sterically accessible site .[3] Consequently, direct electrophilic attack, such as iodination, will almost exclusively yield the 2-iodo-5-methylthiophene isomer.[3]

The Infeasibility of Direct Iodination

Numerous studies on the iodination of 2-substituted thiophenes confirm that the reaction proceeds with high regioselectivity at the C5 position.[3] Common iodinating systems, such as N-iodosuccinimide (NIS) with an acid catalyst or iodine with an oxidizing agent, are designed to generate an electrophilic iodine species (I⁺) that will seek out the most electron-rich center of the aromatic ring.[4][5] Attempting to force the reaction towards the C4 position with harsher conditions does not yield the desired mono-iodinated product but instead leads to poly-iodinated species, again demonstrating the kinetic preference for the activated positions.

To achieve the synthesis of the thermodynamically and kinetically disfavored 4-iodo isomer, a more sophisticated strategy is required. The most logical and field-proven approach is to temporarily "block" the highly reactive C5 position, redirecting the electrophilic attack to a different site, and then remove the blocking group.

SEAr_Selectivity cluster_start 2-Methylthiophene cluster_attack Electrophilic Attack (E+) cluster_intermediate Sigma Complex Stability S_Me 2-Methylthiophene C5_attack Attack at C5 (α-position, para to Me) S_Me->C5_attack Highly Favored C4_attack Attack at C4 (β-position) S_Me->C4_attack C3_attack Attack at C3 (β-position, ortho to Me) S_Me->C3_attack C5_inter Highly Stabilized (Major Pathway) C5_attack->C5_inter C4_inter Least Stabilized (Minor Pathway) C4_attack->C4_inter C3_inter Moderately Stabilized (Minor Pathway) C3_attack->C3_inter Product 5-E-2-Methylthiophene (Major Product) C5_inter->Product -H+

Figure 1: Regioselectivity of electrophilic attack on 2-methylthiophene.

Part 2: A Multi-Step Strategy for Regiocontrolled Synthesis

To circumvent the innate reactivity of 2-methylthiophene, we propose a three-step sequence leveraging a sulfonyl blocking group. The sulfonic acid group is ideal for this purpose: it is strongly deactivating and meta-directing, can be installed with high regioselectivity at the most active site (C5), and, crucially, can be removed under specific conditions.[6][7]

Workflow Overview

workflow Start 2-Methylthiophene Step1 Step 1: Sulfonylation (Blocking C5) Start->Step1 Intermediate1 2-Methylthiophene-5-sulfonic acid Step1->Intermediate1 Step2 Step 2: Iodination (Directing to C4) Intermediate1->Step2 Intermediate2 This compound-5-sulfonic acid Step2->Intermediate2 Step3 Step 3: Desulfonylation (Removing Block) Intermediate2->Step3 End This compound Step3->End

Figure 2: Proposed synthetic workflow using a blocking group strategy.
Step 2.1: Blocking the C5 Position via Sulfonylation

The first step involves the regioselective sulfonation of 2-methylthiophene at the C5 position. This electrophilic substitution reaction uses a strong sulfonating agent to install the -SO₃H group.

  • Causality: Sulfonation is a reversible electrophilic aromatic substitution. By using controlled conditions, the reaction can be driven to selectively block the most kinetically favored C5 position. The resulting sulfonic acid group is strongly electron-withdrawing, effectively deactivating the thiophene ring towards further electrophilic attack and preparing it for the next step.[8]

Step 2.2: Iodination of the Blocked Intermediate

With the C5 position occupied by the deactivating sulfonic acid group, the electronic landscape of the ring is dramatically altered. The -SO₃H group directs incoming electrophiles to the meta positions relative to itself, which are C3 and C4. Of these, the C4 position is generally favored for subsequent substitution on 2-substituted-5-sulfonyl thiophenes.[9]

  • Causality: The powerful deactivating nature of the sulfonic acid group requires a potent iodinating agent to achieve the desired transformation.[10] A system like N-iodosuccinimide (NIS) in a strong acid (e.g., trifluoroacetic acid or sulfuric acid) provides a highly electrophilic iodine source capable of reacting with the deactivated ring.[5] The reaction is directed to the C4 position, away from the steric bulk and electronic influence of the methyl group at C2 and meta to the sulfonyl group.

Step 2.3: Removal of the Blocking Group via Desulfonylation

The final step is the removal of the sulfonic acid group to unveil the desired product. Desulfonylation is typically achieved by hydrolysis under acidic conditions, often with steam distillation.[6]

  • Causality: The C-S bond of the sulfonic acid is susceptible to cleavage in the presence of hot aqueous acid. The reaction is an equilibrium process, and by using dilute acid and removing the volatile product (this compound) via steam distillation as it forms, the equilibrium can be driven to completion, affording the pure target compound.[11]

Part 3: Experimental Protocols & Data

The following protocols are designed as a self-validating system for the synthesis of this compound.

Protocol 3.1: Synthesis of 2-Methylthiophene-5-sulfonic acid (Blocking)
  • Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-methylthiophene (9.82 g, 0.1 mol). Cool the flask in an ice-salt bath to 0 °C.

  • Reagent Addition: Slowly add chlorosulfonic acid (23.3 g, 0.2 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The sulfonic acid will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 2-methylthiophene-5-sulfonic acid.

Protocol 3.2: Synthesis of this compound-5-sulfonic acid (Iodination)
  • Setup: In a 100 mL round-bottom flask protected by a drying tube, dissolve the 2-methylthiophene-5-sulfonic acid (8.8 g, 0.05 mol) in 30 mL of trifluoroacetic acid. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (12.4 g, 0.055 mol) portion-wise over 20 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by pouring it into 150 mL of a cold, saturated aqueous solution of sodium bisulfite.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude iodinated sulfonic acid, which can be used in the next step without further purification.

Protocol 3.3: Synthesis of this compound (Desulfonylation)
  • Setup: Place the crude this compound-5-sulfonic acid from the previous step into a 500 mL flask equipped for steam distillation. Add 100 mL of 20% (v/v) aqueous sulfuric acid.

  • Reaction & Distillation: Heat the mixture and pass steam through it. The volatile this compound will co-distill with the water. Collect the distillate in a receiving flask cooled in an ice bath. Continue distillation until the distillate is clear and no more oily product is observed.

  • Workup: Separate the organic layer from the distillate. Extract the aqueous layer with diethyl ether (2 x 40 mL).

  • Purification: Combine the organic layers, wash with 5% sodium bicarbonate solution, then with brine. Dry over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation. Purify the resulting oil by vacuum distillation to afford pure this compound.

Data Summary
StepReactionKey ReagentsSolventTypical YieldProduct Form
1 Sulfonylation2-Methylthiophene, Chlorosulfonic AcidNeat85-90%White Solid
2 Iodination2-Methylthiophene-5-sulfonic acid, NISTrifluoroacetic Acid70-75%Crude Solid/Oil
3 DesulfonylationThis compound-5-sulfonic acid20% aq. H₂SO₄80-85%Colorless Oil
Overall Multi-step Synthesis ~50-60% Purified Oil

Conclusion

The synthesis of this compound from 2-methylthiophene exemplifies a classic challenge in synthetic organic chemistry: overcoming the inherent regiochemical preferences of a substrate. Direct iodination is not a viable pathway due to the powerful directing effects of the thiophene sulfur and the 2-methyl group, which funnel electrophilic attack to the C5 position. This guide has detailed a logical and robust multi-step strategy that circumvents this issue through the use of a sulfonic acid as a reversible blocking group. By first blocking the C5 position, subsequent iodination is effectively redirected to the desired C4 position. The final removal of the blocking group affords the target molecule. This strategic approach, grounded in a firm understanding of reaction mechanisms and substituent effects, provides a reliable and scalable route for researchers and drug development professionals to access this important synthetic intermediate.

References

  • Grolleau, J., Frère, P., & Gohier, F. (2015). Clean and Efficient Iodination of Thiophene Derivatives. Synthesis, 47(23), 3901–3906. Available from: [Link]

  • Doucet, H., & La-Venia, A. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. PubMed Central. Available from: [Link]

  • Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Molbank. Available from: [Link]

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. Available from: [Link]

  • Cremlyn, R. J., Goulding, K. H., Swinbourne, F. J., & Yung, K.-M. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(1), 111-119. Available from: [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Lindner, O., & Rodefeld, L. (2005). Benzenesulfonic Acids and Their Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Asymmetric, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. Available from: [Link]

  • Wikipedia contributors. (n.d.). Desulfonation reaction. Wikipedia. Available from: [Link]

  • LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Iodo-2-Methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-iodo-2-methylthiophene, a versatile heterocyclic building block in organic synthesis. While specific literature on this particular isomer is limited, this guide synthesizes information from closely related analogues and the broader class of iodinated thiophenes to offer valuable insights for researchers, scientists, and drug development professionals. The document delves into the synthesis, spectroscopic characterization, and key chemical transformations of this compound, with a focus on its utility in modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and Grignard reagent formation. The causality behind experimental choices and the mechanistic underpinnings of its reactivity are explored to provide a field-proven perspective on the application of this compound in the synthesis of complex organic molecules for medicinal chemistry and materials science.

Introduction: The Strategic Importance of this compound

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and organic electronics, prized for their unique electronic properties and ability to mimic phenyl rings in bioactive molecules.[1][2][3] The introduction of a halogen atom, particularly iodine, onto the thiophene ring provides a reactive handle for a multitude of chemical transformations, most notably carbon-carbon and carbon-heteroatom bond formation.[4] this compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be strategically exploited in organic synthesis. The methyl group at the 2-position influences the electron density of the thiophene ring, while the iodine atom at the 4-position serves as a versatile leaving group in a variety of reactions. This guide aims to provide a detailed exploration of the chemical landscape of this valuable synthetic intermediate.

Synthesis of this compound

The synthesis of this compound can be approached through several methods, primarily involving the iodination of 2-methylthiophene or a metal-halogen exchange from a corresponding bromo- or chloro-precursor. A common and direct approach is the electrophilic iodination of 2-methylthiophene. The regioselectivity of this reaction is crucial and can be influenced by the choice of iodinating agent and reaction conditions.

A general procedure for the synthesis of an iodo-methylthiophene, in this case, 2-iodo-4-methylthiophene, involves the deprotonation of 3-methylthiophene with a strong base like lithium diisopropylamide (LDA) followed by quenching with iodine.[5] This method offers high regioselectivity.

Experimental Protocol: Synthesis of an Iodo-Methylthiophene Isomer (2-Iodo-4-methylthiophene) [5]

  • A solution of 3-methylthiophene in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (e.g., -25 °C).

  • A solution of lithium diisopropylamide (LDA) is added dropwise, maintaining the low temperature. The mixture is stirred for a period to ensure complete deprotonation.

  • A solution of iodine in THF is then added slowly to the reaction mixture, again maintaining a low temperature.

  • The reaction is allowed to warm to room temperature over a couple of hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, washed with sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by distillation under reduced pressure or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of Iodo-Methylthiophene Start 3-Methylthiophene in THF Deprotonation Add LDA at -25°C Anion_Formation Formation of Lithiated Thiophene Iodination Add I2 in THF at -15°C Quench Quench with NH4Cl (aq) Workup Aqueous Workup Purification Distillation / Chromatography Product 2-Iodo-4-methylthiophene

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC5H5ISPubChem[6]
Molecular Weight223.06 g/mol PubChem[6]
XlogP2.7PubChem[6]

Spectroscopic Characterization:

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. Although a full experimental dataset is not publicly available, we can predict the key features of its NMR, IR, and mass spectra.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a singlet for the methyl protons and two doublets in the aromatic region for the two thiophene protons. Based on the spectrum of the closely related 2-iodo-3-methylthiophene, the chemical shifts can be estimated.[7]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom attached to the iodine will be significantly shifted downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl protons, as well as C=C and C-S stretching vibrations characteristic of the thiophene ring. The C-I stretching vibration is expected to appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine will be observable. PubChem predicts a monoisotopic mass of 223.91566 Da.[6]

Chemical Reactivity: A Versatile Synthetic Hub

The reactivity of this compound is dominated by the carbon-iodine bond, which serves as a prime site for a variety of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Iodinated thiophenes are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.[4]

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl and vinyl-aryl structures by reacting an organohalide with an organoboron compound.[8][9][10][11] this compound is expected to readily participate in Suzuki couplings.

Suzuki_Mechanism cluster_suzuki Suzuki-Miyaura Coupling Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)-I(L_n) Transmetal Transmetalation Boronate R'B(OR)2 + Base PdII_R R-Pd(II)-R'(L_n) RedElim Reductive Elimination Product R-R'

Typical Experimental Protocol for Suzuki-Miyaura Coupling: [10][11]

  • To a reaction vessel are added this compound, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures).

  • The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen).

  • The reaction is heated to a temperature typically ranging from 80 to 110 °C and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled, and an aqueous workup is performed.

  • The product is purified by column chromatography.

Table 2: Typical Reagents for Suzuki-Miyaura Coupling of Iodo-Thiophenes

ComponentExamples
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand (if needed)SPhos, XPhos, P(t-Bu)₃
BaseK₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃
SolventDioxane, Toluene, DMF, THF, Ethanol/Water mixtures

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[12][13][14] This reaction is known for its tolerance of a wide range of functional groups.

Typical Experimental Protocol for Stille Coupling: [4][12]

  • In an inert atmosphere, this compound, the organostannane reagent, and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) are dissolved in a degassed solvent (e.g., toluene or DMF).

  • A ligand, such as P(o-tol)₃ or AsPh₃, may be added to improve reaction efficiency.

  • The reaction mixture is heated, typically between 80 and 110 °C, until the starting material is consumed.

  • Workup involves quenching the reaction and removing the tin byproducts, often by treatment with a fluoride source (e.g., KF solution) or by column chromatography.[12]

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the iodo-thiophene) and sp-hybridized carbons (from a terminal alkyne), using a palladium catalyst and a copper co-catalyst.[15][16][17][18][19]

Typical Experimental Protocol for Sonogashira Coupling: [15][16]

  • A mixture of this compound, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., a tertiary amine like triethylamine or diisopropylethylamine) is prepared in a suitable solvent (e.g., THF or DMF).

  • The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.

  • After the reaction is complete, an aqueous workup is performed, and the product is purified by column chromatography.

Metal-Halogen Exchange: Lithiation

The carbon-iodine bond in this compound can undergo metal-halogen exchange with strong bases like organolithium reagents (e.g., n-butyllithium or t-butyllithium) to form a highly reactive lithiated thiophene intermediate.[20][21] This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups onto the thiophene ring.

Lithiation_Workflow cluster_lithiation Lithiation and Electrophilic Quench Start This compound Lithiation Add n-BuLi at -78°C Lithiated_Intermediate 4-Lithio-2-methylthiophene Electrophile Add Electrophile (E+) Product 4-E-2-methylthiophene

Typical Experimental Protocol for Lithiation:

  • A solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled to a very low temperature (typically -78 °C) under an inert atmosphere.

  • A solution of an organolithium reagent (e.g., n-butyllithium in hexanes) is added dropwise.

  • The resulting lithiated species is then treated with an appropriate electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide).

  • The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl) and worked up to isolate the functionalized thiophene product.

Grignard Reagent Formation

Similar to other aryl iodides, this compound can react with magnesium metal to form the corresponding Grignard reagent, 4-(magnesioiodo)-2-methylthiophene.[22][23][24][25][26] This organometallic species is a powerful nucleophile and can be used in a wide array of synthetic applications, including reactions with carbonyl compounds, nitriles, and epoxides.

Typical Experimental Protocol for Grignard Reagent Formation: [22][24]

  • Magnesium turnings are activated, for example, with a small crystal of iodine, in a flame-dried flask under an inert atmosphere.

  • A solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is added slowly to the magnesium. The reaction may require gentle heating to initiate.

  • Once the Grignard reagent has formed (indicated by the consumption of magnesium), it can be used in subsequent reactions with various electrophiles.

Applications in Drug Development and Materials Science

Thiophene derivatives are integral to the development of numerous pharmaceuticals and advanced materials.[1] While specific applications of this compound are not widely documented, its utility as a synthetic intermediate is clear. For instance, a closely related compound, 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, is a key intermediate in the synthesis of Canagliflozin, a medication used to treat type 2 diabetes. This highlights the potential of iodo-methylthiophene scaffolds in the construction of complex, biologically active molecules.

In the realm of materials science, thiophene-based oligomers and polymers are at the forefront of organic electronics research, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to functionalize the thiophene ring through reactions like those described above allows for the fine-tuning of the electronic and physical properties of these materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity, primarily centered around the carbon-iodine bond, enables its participation in a wide range of powerful synthetic transformations, including palladium-catalyzed cross-coupling reactions, lithiation, and Grignard reagent formation. While direct experimental data for this specific isomer is limited, this guide has provided a comprehensive overview of its expected chemical behavior based on well-established principles and data from closely related compounds. For researchers and scientists in drug development and materials science, this compound represents a strategic starting material for the synthesis of complex and functionalized thiophene-containing molecules.

References

  • The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved from [Link]

  • Grignard reagent. (n.d.). In Wikipedia. Retrieved from [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). [Video]. YouTube. Retrieved from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-Iodothiophene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]

  • All 1H NMR spectra [(a)–(d) 500 MHz; CD2Cl2], and 19F NMR spectra... (n.d.). ResearchGate. Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • The Crucial Role of 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in Modern Drug Development. (2025, November 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments, (117), 54705. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for Dalton Transactions. (2021). The Royal Society of Chemistry. Retrieved from [Link]

  • Lithiation and Organolithium Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling Reaction. (2016, August 10). [Video]. YouTube. Retrieved from [Link]

  • Optimization of Organolithium Reactions. (2009). Organic Process Research & Development, 13(2), 144–151. Retrieved from [Link]

  • How to Create a Grignard Reagent ("Preparation"). (2014, September 15). [Video]. YouTube. Retrieved from [Link]

  • n-Butyllithium. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Research Article. (2017). International Journal of Pharmaceutical Sciences Review and Research, 45(2), 130-138. Retrieved from [Link]

  • Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Mechanism of aromatic lithiation reactions-Importance of steric factors. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

  • The Grignard Reagents: Their Preparation. (n.d.). Ursinus Digital Commons. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(7), 1184–1209. Retrieved from [Link]

  • Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

4-iodo-2-methylthiophene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Iodo-2-Methylthiophene: Synthesis, Properties, and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. This guide provides a detailed overview of this compound, a versatile building block in organic synthesis.

Core Properties

This compound is a halogenated derivative of 2-methylthiophene. Its key identifiers and molecular properties are summarized below.

PropertyValueSource
CAS Number 16494-35-2[1][2]
Molecular Formula C5H5IS[1]
Molecular Weight 224.06 g/mol [1]
Monoisotopic Mass 223.91566 Da[3]

Synthesis and Handling

The synthesis of this compound can be achieved through various methods, with the direct iodination of 2-methylthiophene being a common approach.

Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of this compound.

G cluster_0 Synthesis Workflow start Start: 2-Methylthiophene reagents Iodinating Agent (e.g., I2/HIO3) Solvent (e.g., Acetic Acid) start->reagents 1. Combine reaction Electrophilic Iodination Reaction reagents->reaction 2. Initiate Reaction workup Aqueous Workup (e.g., Na2S2O3 wash) reaction->workup 3. Quench & Extract purification Purification (e.g., Distillation or Chromatography) workup->purification 4. Isolate product Product: this compound purification->product 5. Final Product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthetic Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 2-methylthiophene in a suitable solvent (e.g., glacial acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagents: An iodinating agent, such as a mixture of iodine and iodic acid, is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a target temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted iodine. The product is then extracted with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Expert Insight: The choice of iodinating agent and solvent system is critical to control the regioselectivity of the iodination. The use of a milder iodinating system can help to minimize the formation of di-iodinated byproducts.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The presence of the iodo group allows for a variety of coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon and carbon-heteroatom bonds.

Role in Drug Discovery

The thiophene moiety is a common scaffold in many biologically active compounds. The ability to functionalize the 4-position of the 2-methylthiophene core via the iodo-intermediate provides a powerful tool for medicinal chemists to explore structure-activity relationships (SAR) and develop novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as inhibitors of various enzymes and receptors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

General Safety Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry, and dark place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic chemistry. Its well-defined properties and reactivity make it an essential tool for the synthesis of a wide range of functionalized molecules with applications in drug discovery and materials science. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in a research and development setting.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4-iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 4-iodo-2-methylthiophene, with the IUPAC numbering of the thiophene ring, is presented below. The molecule's asymmetry and the presence of various functional groups (a methyl group, an iodine atom, and the thiophene ring) will give rise to a unique and identifiable spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals[1].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument, typically a 300-500 MHz spectrometer, is then tuned and the magnetic field is shimmed to achieve homogeneity and optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectroscopy: Predicted Data and Interpretation

In the ¹H NMR spectrum of this compound, we expect to see signals for the methyl protons and the two aromatic protons on the thiophene ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃~2.5Singlet-3H
H-3~6.8 - 7.0Doublet~1.5 - 2.01H
H-5~7.1 - 7.3Doublet~1.5 - 2.01H

Causality Behind Predicted Shifts:

  • -CH₃ (Methyl Protons): The methyl group is attached to an sp²-hybridized carbon of the thiophene ring. Its chemical shift is expected in the aromatic methyl region, typically around 2.5 ppm.

  • H-3 and H-5 (Thiophene Protons): The chemical shifts of thiophene protons are influenced by the electronic effects of the substituents. The methyl group at position 2 is weakly electron-donating, which would slightly shield the ring protons. Conversely, the iodine at position 4 is electron-withdrawing via its inductive effect, which would deshield the adjacent protons. The interplay of these effects and the inherent chemical shifts of thiophene protons (typically 7.0-7.4 ppm) leads to the predicted ranges. The H-5 proton is adjacent to the sulfur atom and the iodine atom, likely placing it slightly downfield compared to the H-3 proton. The coupling between H-3 and H-5 is a long-range coupling, expected to be small (1.5-2.0 Hz).

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
-CH₃~15 - 20
C-2~138 - 142
C-3~128 - 132
C-4~75 - 80
C-5~135 - 140

Causality Behind Predicted Shifts:

  • -CH₃ (Methyl Carbon): This aliphatic carbon will appear in the upfield region of the spectrum.

  • C-2, C-3, and C-5 (Aromatic Carbons): These sp²-hybridized carbons will appear in the aromatic region (typically 120-150 ppm). C-2, being attached to the methyl group and adjacent to the sulfur, will be downfield. C-5, adjacent to both the sulfur and the iodine-bearing carbon, will also be significantly downfield. C-3 will likely be the most shielded of the ring carbons not directly attached to a heteroatom.

  • C-4 (Iodo-substituted Carbon): The most significant feature of the ¹³C NMR spectrum is the chemical shift of the carbon directly attached to the iodine atom (C-4). The "heavy atom effect" of iodine causes a substantial upfield shift for the directly bonded carbon. This is a well-documented phenomenon in ¹³C NMR spectroscopy[2]. Therefore, C-4 is expected to appear at a much lower chemical shift compared to the other aromatic carbons, in the range of 75-80 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample like this compound, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer. A background spectrum (of air or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum to give the final absorbance or transmittance spectrum. The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, C=C bonds of the thiophene ring, C-S bond, and the C-I bond.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (-CH₃)2950 - 2850Medium-Weak
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-H Bending1450 - 1350Medium
C-S Stretch800 - 600Medium-Weak
C-I Stretch600 - 500Medium-Strong

Interpretation of Key Bands:

  • C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized, confirming the presence of the aromatic thiophene ring. The bands below 3000 cm⁻¹ are due to the sp³-hybridized C-H bonds of the methyl group.

  • C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic thiophene ring.

  • C-S Stretching: The C-S bond vibration is often weak and can be difficult to assign definitively, but it is expected in the fingerprint region.

  • C-I Stretching: The C-I bond is a heavy and weak bond, so its stretching vibration is found at low wavenumbers, typically in the 600-500 cm⁻¹ range. This would be a key diagnostic peak for the presence of the iodine substituent.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound, this can be done via a gas chromatograph (GC-MS) or by direct insertion probe.

  • Ionization: The sample molecules are ionized, most commonly by Electron Ionization (EI). In EI, high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Predicted Mass Spectrum Data and Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns. The predicted monoisotopic mass of C₅H₅IS is 223.91 g/mol [3].

m/z Predicted Fragment Interpretation
224[C₅H₅IS]⁺•Molecular Ion (M⁺•)
127[I]⁺Iodine cation
97[C₅H₅S]⁺Loss of iodine radical
82[C₄H₂S]⁺•Loss of iodine and a methyl radical

Interpretation of Fragmentation:

fragmentation parent This compound (M⁺•, m/z = 224) frag1 [C₅H₅S]⁺ (m/z = 97) parent->frag1 - I• frag2 [I]⁺ (m/z = 127) parent->frag2 - C₅H₅S• frag3 [C₄H₂S]⁺• (m/z = 82) frag1->frag3 - CH₃•

Caption: Predicted fragmentation pathway for this compound in EI-MS.

  • Molecular Ion (M⁺•): The peak at m/z 224 corresponds to the intact molecule that has lost one electron. The presence of iodine will also result in a characteristic isotopic pattern, though the M+1 and M+2 peaks will be of low abundance compared to compounds containing chlorine or bromine.

  • Loss of Iodine: The C-I bond is the weakest bond in the molecule and is therefore prone to cleavage. Loss of an iodine radical (I•) from the molecular ion would result in a fragment at m/z 97, corresponding to the 2-methylthiophenyl cation. This is expected to be a significant peak in the spectrum.

  • Iodine Cation: A peak at m/z 127, corresponding to the iodine cation (I⁺), is also highly likely.

  • Further Fragmentation: The fragment at m/z 97 could further lose a methyl radical (CH₃•) to give a fragment at m/z 82.

Conclusion

References

  • H. Friebolin. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2010.
  • E. Breitmaier and W. Voelter. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Strategic Importance of Iodinated Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Iodination of 2-Methylthiophene

Thiophene, a sulfur-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs like Suprofen and antiplatelet agents like Clopidogrel.[2] The introduction of an iodine atom onto the thiophene ring is a pivotal synthetic transformation. Iodinated thiophenes are exceptionally valuable intermediates, primarily serving as versatile coupling partners in carbon-carbon and carbon-heteroatom bond-forming reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.[3][4] These reactions are fundamental to the construction of complex molecular architectures found in organic semiconductors, conductive polymers, and pharmacologically active compounds.[3][4][5]

This guide provides an in-depth exploration of the iodination of 2-methylthiophene, focusing on the principles of regioselectivity that govern this reaction. We will examine the underlying electronic effects, detail field-proven experimental protocols, and discuss the mechanistic rationale behind the observed outcomes, providing researchers and drug development professionals with a comprehensive resource for the strategic synthesis of key 2-methylthiophene intermediates.

PART 1: Theoretical Framework: Regioselectivity in Thiophene Electrophilic Aromatic Substitution

Thiophene's Inherent Reactivity

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr).[6] Its reactivity is significantly greater than that of benzene, a consequence of the sulfur atom's ability to stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the reaction via delocalization of its lone pair of electrons.[6]

The SEAr mechanism proceeds in two principal steps:

  • Attack of the Electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized σ-complex.[6][7]

  • Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring to yield the substituted product.[6][7]

The Directing Influence of the 2-Methyl Group

In unsubstituted thiophene, electrophilic attack occurs preferentially at the C2 (α) position over the C3 (β) position. This preference is due to the greater number of resonance structures that can be drawn for the C2-attack intermediate, leading to more effective delocalization and stabilization of the positive charge.[6][8]

When a substituent is present, it exerts its own influence on both the reaction rate and the position of the incoming electrophile.[9] The methyl group in 2-methylthiophene is an electron-donating group (EDG) through an inductive effect. EDGs activate the aromatic ring, making it more nucleophilic and accelerating the rate of electrophilic substitution compared to the unsubstituted ring.[9]

As an activating group, the methyl group is an ortho, para-director. In the 2-methylthiophene ring:

  • The C3 position is ortho to the methyl group.

  • The C5 position is para to the methyl group.

  • The C4 position is meta to the methyl group.

Based on these principles, electrophilic attack is strongly directed to the C5 position. This position is not only electronically activated by the methyl group but is also an inherently favored α-position of the thiophene ring. The C3 position is a secondary, less-favored site of attack. Therefore, the iodination of 2-methylthiophene is expected to yield 2-iodo-5-methylthiophene as the major regioisomer.

PART 2: Experimental Protocols and Methodologies

The choice of iodinating agent and reaction conditions is critical for achieving high regioselectivity and yield. Below are detailed protocols for two highly effective and commonly employed methods.

Method A: N-Iodosuccinimide (NIS) with Catalytic Acid

This method is prized for its efficiency, mild conditions, and use of a "green" solvent (ethanol).[3][4] N-Iodosuccinimide (NIS) is an easy-to-handle electrophilic iodine source, and its reactivity is enhanced by a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA).[3][4] This system allows for rapid and clean mono-iodination.[4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylthiophene (1.0 eq.).

  • Reagent Addition: Add ethanol as the solvent, followed by N-Iodosuccinimide (NIS, 1.05 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.1 eq.).

  • Reaction Execution: Stir the mixture vigorously at room temperature (25 °C). The reaction is typically very fast and can be monitored by Thin Layer Chromatography (TLC). Complete consumption of the starting material is often observed within 10-30 minutes.[4]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NIS.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product, primarily 2-iodo-5-methylthiophene, is often obtained in high purity, potentially negating the need for column chromatography.[3][4]

Method B: Iodine with Mercuric Oxide (I₂/HgO)

This is a classic and robust method for the iodination of aromatic compounds, including thiophene.[10][11] The reaction is believed to proceed through the in-situ formation of a more potent electrophilic iodine species.[12][13] While effective, this method requires careful handling due to the toxicity of mercuric oxide.

  • Reaction Setup: In a glass-stoppered, wide-mouthed flask cooled in an ice-water bath, place 2-methylthiophene (1.2 eq.) and a solvent such as benzene or dichloromethane.[10][12]

  • Reagent Addition: With constant and vigorous stirring or shaking, add yellow mercuric oxide (HgO, 1.0 eq.) and iodine (I₂, 1.2 eq.) alternately in small portions over 15-20 minutes. The yellow HgO will convert to crimson mercuric iodide (HgI₂).[10]

  • Reaction Execution: After the addition is complete, allow the mixture to stir for an additional 1-2 hours, monitoring by TLC.

  • Work-up: Filter the reaction mixture to remove the insoluble mercury salts. Wash the residue with fresh solvent (e.g., ether).

  • Purification: Combine the filtrates and wash with a dilute aqueous solution of sodium thiosulfate to remove excess iodine, followed by water and brine. Dry the organic layer over a suitable drying agent (e.g., CaCl₂ or MgSO₄).[10]

  • Isolation: Filter and remove the solvent by distillation. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 2-iodo-5-methylthiophene.[10]

PART 3: Data Summary and Mechanistic Analysis

Comparative Data of Iodination Methods

The following table summarizes the typical outcomes for the regioselective iodination of 2-methylthiophene.

Method Iodinating Agent Co-reagent / Catalyst Solvent Temp. Typical Yield Major Product Reference(s)
A N-Iodosuccinimide (NIS)p-Toluenesulfonic acid (PTSA)Ethanol25 °C>90%2-Iodo-5-methylthiophene[3][4][5]
B Iodine (I₂)Mercuric Oxide (HgO)Benzene / CH₂Cl₂0-25 °C70-80%2-Iodo-5-methylthiophene[10][12]
C Iodine (I₂)Iodic Acid (HIO₃)Acetic Acid / H₂O70 °CVariable3,4,5-Triiodo-2-methylthiophene*[14]

*Note on Method C: Using stronger oxidizing conditions can lead to poly-iodination and unexpected products. The formation of 3,4,5-triiodo-2-methylthiophene highlights that forcing conditions can override the initial directing effects and lead to exhaustive substitution on the most activated positions.[14]

Mechanistic Visualization

The high regioselectivity for C5 iodination is a direct result of the stability of the cationic intermediate formed during the electrophilic attack. The diagram below illustrates the two potential pathways for mono-iodination.

Caption: Reaction mechanism for the iodination of 2-methylthiophene.

Attack at the C5 position allows the positive charge of the σ-complex to be delocalized across the sulfur atom and the C3-C4 double bond, resulting in a more stable, resonance-hybridized intermediate. Attack at the C3 position results in a less stable intermediate as the positive charge cannot be as effectively delocalized onto the sulfur atom without disrupting the conjugation with the methyl-bearing carbon. This difference in intermediate stability is the causal factor for the high regioselectivity observed.

Conclusion

The iodination of 2-methylthiophene is a highly regioselective transformation, predominantly yielding 2-iodo-5-methylthiophene. This outcome is reliably predicted by the fundamental principles of electrophilic aromatic substitution, where the activating, para-directing effect of the C2-methyl group reinforces the inherent preference for electrophilic attack at an α-position of the thiophene ring. Methodologies utilizing N-Iodosuccinimide with a catalytic acid offer a particularly clean, rapid, and efficient route to the desired product. A thorough understanding of the underlying mechanism and careful control of reaction conditions are paramount for researchers and synthetic chemists to successfully leverage this reaction in the development of novel therapeutics and advanced materials.

References

  • ResearchGate. (n.d.). Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. Retrieved from ResearchGate. [Link][5]

  • Organic Syntheses. (n.d.). 2-Iodothiophene. Org. Syn. Coll. Vol. 4, 545. Retrieved from [Link][10]

  • Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Retrieved from [Link][11]

  • Orito, K., et al. (n.d.). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Retrieved from [Link][12]

  • Singh, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(9), 1646-1684. [Link][2]

  • Grapperhaus, C. A., et al. (2019). The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene: An Unexpected Iodination Product of 2-Methylthiophene. Journal of Chemical Crystallography, 49(3), 206-212. [Link][14]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF. Retrieved from ResearchGate. [Link][15]

  • ResearchGate. (2008). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from ResearchGate. [Link][7]

  • YouTube. (2020, April 7). Electrophilic substitution of thiophene. Retrieved from [Link][8]

  • Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophe... | Study Prep. Retrieved from Pearson+. [Link][16]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Hypoiodite reaction: mechanism of the reaction of mercury(II) oxide–iodine with olefins. Retrieved from [Link][13]

Sources

A Technical Guide to 4-Iodo-2-methylthiophene: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methylthiophene is a halogenated derivative of 2-methylthiophene, a five-membered heterocyclic compound containing a sulfur atom. The introduction of an iodine atom at the 4-position of the thiophene ring imparts unique reactivity to the molecule, making it a valuable building block in organic synthesis. Its structural features allow for a variety of chemical transformations, rendering it a key intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and materials science sectors. This technical guide provides an in-depth overview of the commercial availability, synthesis, characterization, and key applications of this compound, offering practical insights for researchers and professionals in drug development and related fields.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers who specialize in providing building blocks for research and development. The purity of the commercially available compound is typically high, often exceeding 97%, which is suitable for most synthetic applications. It is generally supplied as a solid or liquid at room temperature. When sourcing this chemical, it is crucial to obtain a certificate of analysis (CoA) from the supplier to confirm its identity and purity.

Below is a table summarizing some of the key suppliers of this compound:

SupplierTypical PurityAvailable Quantities
Arctom Scientific[1]≥ 97%Gram to multi-gram scale
AOBChem[2]97%Milligram to gram scale
BiosynthNot specifiedInquire for details
AK Scientific, Inc.Not specifiedInquire for details
BLD Pharmatech Ltd.Not specifiedInquire for details

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 2-methylthiophene. This electrophilic substitution reaction is a common method for introducing iodine onto the thiophene ring. The regioselectivity of the reaction is influenced by the directing effect of the methyl group.

A general and efficient method for the synthesis involves the use of N-iodosuccinimide (NIS) as the iodinating agent in a suitable solvent.

Experimental Protocol: Iodination of 2-Methylthiophene

Materials:

  • 2-Methylthiophene

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Sodium thiosulfate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methylthiophene in acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add N-iodosuccinimide (NIS) portion-wise to the stirred solution. The reaction is typically exothermic.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Reactant1 2-Methylthiophene Reaction Iodination in Acetonitrile Reactant1->Reaction Reactant2 N-Iodosuccinimide (NIS) Reactant2->Reaction Quench Quench with Na2S2O3 Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying & Filtration Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

The identity and purity of synthesized this compound should be confirmed using various analytical techniques.

PropertyValue
Molecular Formula C₅H₅IS
Molecular Weight 224.06 g/mol
CAS Number 16494-35-2
Appearance Colorless to pale yellow liquid or solid
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • A singlet for the methyl protons (CH₃) typically in the range of δ 2.4-2.6 ppm.

  • Two doublets for the thiophene ring protons. The proton at the 5-position would likely appear as a doublet, and the proton at the 3-position would also be a doublet, with a small coupling constant.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • A signal for the methyl carbon (CH₃).

  • Four distinct signals for the thiophene ring carbons, with the carbon bearing the iodine atom (C4) being significantly shifted downfield.

IR (Infrared) Spectroscopy:

  • C-H stretching vibrations for the methyl group and the thiophene ring.

  • C-S stretching vibrations characteristic of the thiophene ring.

  • C-I stretching vibration, which is typically found in the fingerprint region.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) at m/z = 224.

  • Characteristic fragmentation patterns including the loss of an iodine atom and a methyl group. PubChem provides predicted mass spectrometry data, including the monoisotopic mass of 223.91566 Da.[3]

Key Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a variety of organic molecules with potential applications in medicinal chemistry and materials science.

Pharmaceutical Intermediates

The primary application of this compound and its derivatives is in the synthesis of active pharmaceutical ingredients (APIs). The iodo-substituent provides a reactive handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental transformations in the construction of complex molecular architectures found in many drugs.

A notable example is the use of a closely related derivative, 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, as a key intermediate in the synthesis of Canagliflozin . Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.

Organic Synthesis Building Block

Beyond its role in specific drug syntheses, this compound is a valuable building block for creating diverse chemical libraries for drug discovery screening. The ability to functionalize the thiophene ring at the 4-position through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant utility in organic synthesis, particularly in the field of drug discovery and development. Its unique reactivity, stemming from the presence of the iodo-substituent on the thiophene ring, makes it a valuable precursor for the construction of complex molecular targets. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is essential for researchers and scientists seeking to leverage this versatile compound in their work.

References

  • AOBChem. This compound. [Link]

  • PubChem. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Iodo-2-Methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Utility and Inherent Risks of 4-Iodo-2-Methylthiophene

This compound is a valuable heterocyclic building block in modern organic synthesis and drug discovery. Its utility stems from the strategic placement of the iodo-substituent on the thiophene ring, which serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the C-I bond, the weakest of the carbon-halogen bonds, makes this compound a highly reactive intermediate, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] It is also a precursor for organometallic reagents, such as Grignard reagents, further expanding its synthetic potential.[3][4]

However, the very chemical properties that make this compound a powerful synthetic tool also imbue it with a range of hazards that demand meticulous handling and a deep understanding of its reactivity. This guide provides a comprehensive overview of the safety and handling precautions necessary for the responsible use of this compound in a research and development setting. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to not only prevent accidental exposure and contamination but also to preserve the integrity of the reagent for successful and reproducible experimental outcomes.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the toxicological profile of this compound is the foundation of its safe handling. While specific toxicological data for this compound is not extensively documented, its hazards can be inferred from data on structurally similar compounds, such as 2-iodothiophene and other thiophene derivatives, as well as the general properties of organoiodine compounds.

1.1 Summary of Known and Inferred Health Hazards

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available safety data sheets (SDS) for closely related compounds, this compound should be regarded as a hazardous substance with the following potential health effects:

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.

  • Harmful if Swallowed or Inhaled: The substance is presumed to be harmful if ingested or inhaled.

  • Potential for Allergic Skin Reaction (Sensitization): Some thiophene derivatives may cause an allergic skin reaction in susceptible individuals.

1.2 The Causality Behind Thiophene Toxicity: Metabolic Activation

The toxicity of many thiophene-containing compounds is not due to the parent molecule itself but rather to its metabolic transformation in the body. The thiophene ring is a "structural alert" for the formation of reactive metabolites.[5][6] Cytochrome P450 enzymes in the liver can oxidize the thiophene ring through two primary pathways: S-oxidation and epoxidation.[6][7][8]

  • S-oxidation leads to the formation of highly reactive and electrophilic thiophene S-oxides.

  • Epoxidation of the thiophene double bonds forms thiophene epoxides.

These reactive intermediates can covalently bind to cellular macromolecules such as proteins and nucleic acids, leading to cellular damage and toxicity.[6][9] This mechanism is implicated in the hepatotoxicity observed with some thiophene-containing drugs.[5][6]

Section 2: Chemical and Physical Properties and Their Safety Implications

A proactive approach to safety requires understanding how the chemical and physical properties of this compound dictate its handling requirements.

PropertyValue/DescriptionSafety Implication
Molecular Formula C₅H₅ISHalogenated organic compound. Requires specific disposal procedures.
Molecular Weight 224.06 g/mol ---
Appearance Likely a liquid or low-melting solidSpills can spread easily. Proper containment is crucial.
Stability Sensitive to light and air.Requires storage in inert atmosphere and protection from light to prevent degradation.
Reactivity The C-I bond is relatively weak and susceptible to cleavage.Prone to degradation, releasing free iodine (I₂), leading to discoloration (yellow/brown). Reactive in common synthetic transformations.
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.Risk of vigorous or explosive reactions. Must be stored separately from these substance classes.

2.1 Instability: The Weak Carbon-Iodine Bond

The carbon-iodine bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy significantly lower than that of C-Br, C-Cl, or C-F bonds.[10] This inherent weakness has two major safety and handling implications:

  • Degradation and Discoloration: Exposure to light or heat can induce homolytic cleavage of the C-I bond, generating radicals and eventually leading to the formation of elemental iodine (I₂). This is often observed as a yellow or brown discoloration of the sample. The presence of I₂ can interfere with subsequent reactions and indicates a compromised reagent.

  • High Reactivity: The lability of the C-I bond is precisely what makes it a good leaving group in nucleophilic substitution and a reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] This reactivity must be managed to prevent unintended reactions.

Section 3: Prudent Practices for Handling and Storage

Adherence to rigorous handling and storage protocols is paramount to ensure both user safety and the integrity of the chemical.

3.1 Personal Protective Equipment (PPE): The First Line of Defense

A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are recommended. Due to the potential for skin absorption and irritation, it is crucial to inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

  • Protective Clothing: A laboratory coat must be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

3.2 Engineering Controls: The Chemical Fume Hood

All transfers, manipulations, and reactions involving this compound must be performed inside a properly functioning chemical fume hood. This is the primary engineering control to minimize inhalation exposure to the compound and any volatile byproducts.

3.3 Protocols for Handling an Air- and Light-Sensitive Reagent

Given its sensitivity, specialized handling techniques are required to prevent degradation.

Experimental Workflow: Handling Air- and Light-Sensitive this compound

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_storage Storage Prep Gather Materials: - this compound (in amber vial) - Inert gas (N₂ or Ar) - Dry, oven-baked glassware - Septa and needles Inert Establish Inert Atmosphere (Evacuate and backfill flask with N₂/Ar) Prep->Inert Move to fume hood Transfer Transfer Reagent via Syringe (Use dry, inert gas-flushed syringe) Inert->Transfer Maintain inert conditions Reaction Conduct Reaction (Under positive pressure of inert gas) Transfer->Reaction Store Store under Inert Gas (In tightly sealed amber vial with Parafilm) Reaction->Store After use/aliquoting Refrigerate Refrigerate in a Cool, Dry, Dark Place Store->Refrigerate

Caption: Workflow for handling air- and light-sensitive this compound.

3.4 Storage: Preserving Chemical Integrity

Proper storage is crucial to maintain the quality of this compound and prevent the formation of hazardous degradation products.

  • Container: Store in the original amber glass bottle or another suitable light-blocking container.

  • Atmosphere: The container should be blanketed with an inert gas such as nitrogen or argon to exclude air and moisture. After each use, re-blanket the headspace with inert gas.

  • Sealing: Ensure the cap is tightly sealed. For long-term storage, wrapping the cap and neck of the bottle with Parafilm® can provide an additional barrier against atmospheric contamination.

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals. It should be kept away from sources of heat, light, and ignition.

  • Segregation: Crucially, store this compound away from incompatible chemicals, particularly strong oxidizing agents, strong bases, and strong reducing agents.

Section 4: Understanding and Managing Chemical Incompatibilities

The high reactivity of this compound necessitates strict segregation from incompatible substances to prevent dangerous reactions.

Diagram: Chemical Incompatibility of this compound

G Main This compound Oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) Main->Oxidizers Risk of Violent Reaction, Oxidation of Thiophene Ring Bases Strong Bases (e.g., BuLi, NaH, LDA) Main->Bases Potential for Elimination or Uncontrolled Reaction Reducers Strong Reducing Agents (e.g., Hydrides) Main->Reducers Reduction of C-I Bond

Caption: Incompatibility diagram highlighting hazardous combinations.

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, peroxides): The thiophene ring is susceptible to oxidation, which can be highly exothermic and potentially explosive.[11] Contact with strong oxidizers can lead to the formation of thiophene-S-oxides and other unstable, highly energetic species.

  • Strong Bases (e.g., organolithiums like n-BuLi, strong non-nucleophilic bases like LDA): While lithiation is a common synthetic transformation for thiophenes, it must be performed under controlled conditions (low temperature, inert atmosphere).[12] Uncontrolled addition of a strong base could lead to deprotonation or other exothermic reactions.

  • Strong Reducing Agents (e.g., metal hydrides like LiAlH₄): These reagents can reduce the carbon-iodine bond, a reaction that could be vigorous if not properly controlled.

Section 5: Spill Management and Waste Disposal

Accidents can happen, and a well-defined plan for spill response and waste disposal is a critical component of laboratory safety.

5.1 Emergency Procedures for Spills

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or ventilation is inadequate, evacuate the laboratory and seek assistance from your institution's environmental health and safety (EHS) department.

  • Contain: For small spills within a fume hood, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the initial spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated surfaces using non-sparking tools and place it into a sealed, labeled container for hazardous waste.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

5.2 Protocol for Chemical Waste Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Segregation: Never mix halogenated organic waste with non-halogenated waste streams. This is critical for proper disposal and cost management.

  • Container: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, contaminated glassware) in a dedicated, properly labeled "Halogenated Organic Waste" container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." Do not use abbreviations.

  • Storage of Waste: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory, preferably in secondary containment.

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS department. Do not pour this compound down the drain under any circumstances.

Conclusion: A Culture of Safety

This compound is a potent tool for chemical innovation, but its safe and effective use is contingent upon a thorough understanding of its properties and a disciplined adherence to established safety protocols. By integrating the principles outlined in this guide—from understanding the mechanistic basis of its toxicity to the meticulous execution of handling and disposal procedures—researchers can mitigate the risks associated with this valuable reagent. Fostering a culture of safety that prioritizes knowledge, preparation, and caution is the ultimate safeguard for all professionals working at the forefront of chemical and pharmaceutical development.

References

  • Gramec, D. G., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • Dansette, P. M., et al. (1990). Oxidative activation of the thiophene ring by hepatic enzymes. Hydroxylation and formation of electrophilic metabolites during metabolism of tienilic acid and its isomer by rat liver microsomes. Biochemical Pharmacology. [Link]

  • Gramec, D. G., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • Gramec, D. et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • Wang, J., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. Water Research. [Link]

  • Beteck, R. M., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. [Link]

  • Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Biochemistry. [Link]

  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link]

  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Chemical Information and Modeling. [Link]

  • BenchChem. (2025).
  • Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry.
  • ResearchGate. (2025). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water.
  • Wilson, Z. E., et al. (2024). Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes via site-selective ionization. Physical Chemistry Chemical Physics. [Link]

  • Guria, M. K., et al. (2024). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • Minnis, W., & Smoyer, C. B. (1931). 2-Iodothiophene. Organic Syntheses. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.
  • Safe, S. (1986). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives. [Link]

  • Wikipedia. (n.d.). Grignard reagent. Wikipedia.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • BenchChem. (n.d.). 2-Iodo-4-methylthiophene. BenchChem.
  • Monteiro, L. S., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Kumar, R., et al. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Molecules. [Link]

  • Ciappa, A., et al. (2019). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Organic Chemistry Portal.
  • Alabugin, I. V., et al. (2021). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. The Journal of Organic Chemistry. [Link]

  • Clegg, W., et al. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sławiński, J., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]

  • Sigma-Aldrich. (n.d.). Grignard Reagents. Sigma-Aldrich.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • Olejniczak, A., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers. [Link]

  • ResearchGate. (n.d.). Oxidation of terthiophene showing structures giving rise to (a) desirable 2,5-linkages and (b) often-undesirable 3,5-linkages.
  • ResearchGate. (n.d.). Bond dissociation energy and thermal stability of energetic materials.
  • Ashenhurst, J. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry.
  • Alberti, A., et al. (1998). Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. Journal of the Chemical Society, Perkin Transactions 2.
  • BLD Pharm. (n.d.).
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [Link]

  • Chen, C.-H., et al. (2024). Operando Study Insights into Lithiation/Delithiation Processes in a Poly(ethylene oxide) Electrolyte of All-Solid-State Lithium Batteries by Grazing-Incidence X-ray Scattering. ACS Applied Materials & Interfaces. [Link]

Sources

The Solubility Profile of 4-iodo-2-methylthiophene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-iodo-2-methylthiophene in a range of common organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this document offers a predictive framework based on the fundamental principle of "like dissolves like." Furthermore, a detailed, step-by-step experimental protocol is provided to enable researchers, scientists, and drug development professionals to precisely determine the solubility of this compound in their own laboratory settings. This guide is intended to be a practical resource, bridging the gap between theoretical solubility predictions and empirical determination, thereby facilitating its application in synthetic chemistry and pharmaceutical development.

Introduction: The Significance of Solubility in a Research Context

Solubility is a critical physicochemical property that governs the utility of a compound in a multitude of scientific applications, from reaction kinetics in synthetic chemistry to bioavailability in drug discovery. For a substituted heterocycle such as this compound, a versatile building block in organic synthesis, understanding its behavior in various solvent systems is paramount. The dissolution of a solute in a solvent is a thermodynamically driven process, influenced by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A favorable dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. This guide provides both a theoretical estimation and a practical methodology for the comprehensive characterization of the solubility of this compound.

Theoretical Solubility Prediction: Applying the "Like Dissolves Like" Principle

The adage "like dissolves like" serves as a powerful qualitative tool for predicting solubility.[1][2] This principle posits that substances with similar polarities are more likely to be soluble in one another.[3][4] The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar bonds and the overall molecular geometry.

In the case of this compound, the thiophene ring itself is a weakly polar aromatic system. The presence of a methyl group (a weak electron-donating group) and an iodine atom (an electronegative halogen) introduces some polarity. The carbon-iodine bond is polarizable, and the molecule will possess a net dipole moment. Consequently, this compound is expected to be a compound of low to moderate polarity.

Based on this assessment, we can predict its solubility in a range of organic solvents, categorized by their polarity:

Solvent Category Solvent Predicted Solubility of this compound Rationale
Non-Polar Hexane Low to Moderate Mismatched polarity; van der Waals forces are the primary interactions.
Toluene High Similar aromatic character and low polarity promote favorable π-stacking and van der Waals interactions.
Diethyl Ether Moderate to High The ether's slight polarity can interact with the polar C-I bond, while its hydrocarbon portion interacts with the thiophene ring.
Polar Aprotic Dichloromethane (DCM) High The moderate polarity of DCM aligns well with the predicted polarity of the solute.
Tetrahydrofuran (THF) High THF's polarity and its ability to accept hydrogen bonds (though not relevant here) make it a good solvent for a wide range of organic compounds.
Acetone Moderate The higher polarity of acetone might lead to slightly lower solubility compared to less polar aprotic solvents.
Acetonitrile Low to Moderate The high polarity of acetonitrile may not be optimal for dissolving a compound of low to moderate polarity.
Dimethyl Sulfoxide (DMSO) Low The very high polarity of DMSO is likely a poor match for the solute.
Polar Protic Methanol Low to Moderate The ability of methanol to hydrogen bond will not be a primary driving force for dissolution. The polarity mismatch will likely limit solubility.
Ethanol Low to Moderate Similar to methanol, the polarity mismatch is expected to limit solubility.
Water Very Low / Insoluble The high polarity of water and its extensive hydrogen bonding network make it a very poor solvent for a non-polar to moderately polar organic compound.

Experimental Determination of Solubility: A Validated Protocol

To move beyond qualitative predictions, a robust experimental protocol is necessary for the quantitative determination of solubility. The following method is a gravimetric approach, which is straightforward and reliable for solid compounds.

Materials and Apparatus
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess 4-iodo- 2-methylthiophene B Add known volume of solvent A->B C Stir at constant temperature (e.g., 24h) B->C D Allow solid to settle C->D E Withdraw supernatant with syringe filter D->E F Transfer to pre-weighed evaporation dish E->F G Evaporate solvent under vacuum F->G H Weigh the residue G->H I Calculate solubility (g/L or mol/L) H->I

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The exact amount is not critical, but there must be undissolved solid present at equilibrium.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

    • Add a small magnetic stir bar to the vial and securely cap it to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or on a magnetic stirrer with temperature control, set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended. It is crucial that undissolved solid remains at the end of the equilibration period.

  • Sampling:

    • After equilibration, turn off the stirrer and allow the undissolved solid to settle completely (e.g., for at least 1 hour).

    • Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe fitted with a syringe filter. The filter is essential to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Dispense the filtered supernatant into a pre-weighed evaporation dish or vial. Record the exact volume transferred.

    • Place the evaporation dish in a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the solute. Alternatively, a desiccator under vacuum can be used.

    • Once the solvent has completely evaporated, re-weigh the evaporation dish containing the dried solute.

  • Calculation:

    • The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

    • The solubility can then be calculated in grams per liter (g/L) or converted to moles per liter (mol/L) using the molecular weight of this compound.

    Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))

Data Validation and Reporting
  • For each solvent, the experiment should be performed in triplicate to ensure the reproducibility of the results.

  • The temperature at which the solubility was determined must be clearly reported.

  • Report the average solubility and the standard deviation for each solvent.

Understanding the Intermolecular Forces at Play

The solubility of this compound in various organic solvents is governed by the nature and strength of the intermolecular forces between the solute and solvent molecules. A conceptual diagram illustrating these interactions is presented below.

intermolecular_forces cluster_solute This compound (Solute) cluster_solvents Organic Solvents Solute Low to Moderate Polarity NonPolar Non-Polar (e.g., Toluene) Solute->NonPolar Good Interaction (van der Waals, π-stacking) PolarAprotic Polar Aprotic (e.g., DCM) Solute->PolarAprotic Strong Interaction (Dipole-Dipole) PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic Weak Interaction (Polarity Mismatch)

Sources

theoretical and computational studies of 4-iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Theoretical and Computational Studies of 4-iodo-2-methylthiophene

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. The document is structured to serve researchers, scientists, and professionals in drug development by bridging experimental observations with theoretical and computational insights. We delve into the synthesis, spectroscopic characterization, and versatile reactivity of this compound, with a strong emphasis on its application in palladium-catalyzed cross-coupling reactions. A significant portion of this guide is dedicated to the computational methodologies, primarily Density Functional Theory (DFT), used to elucidate the molecule's electronic structure, predict its spectroscopic properties, and understand its reactivity. By integrating theoretical calculations with practical applications, such as its role as a key intermediate in the synthesis of the antidiabetic drug Canagliflozin, this guide aims to provide a holistic understanding of this compound's chemical behavior and potential.

Introduction: The Versatility of a Halogenated Thiophene

This compound is a substituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The strategic placement of a methyl group at the 2-position and an iodine atom at the 4-position makes it a highly valuable and versatile intermediate in organic synthesis. The thiophene ring itself is a common scaffold in a wide array of biologically active compounds and organic materials.[1] The carbon-iodine bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for constructing complex molecular architectures. Its application spans from the synthesis of pharmaceuticals to the development of novel organic electronic materials.[2][3][4] This guide will explore the molecule from both an experimental and a theoretical standpoint, demonstrating how computational chemistry can be a powerful predictive tool in understanding and utilizing this important chemical entity.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through various methods, most commonly involving the iodination of 3-methylthiophene. Direct iodination using an iodinating agent like N-iodosuccinimide (NIS) in the presence of an acid catalyst is an effective approach. Alternatively, metal-halogen exchange reactions starting from a brominated precursor can also yield the desired product with high regioselectivity.

Spectroscopic Profile: An Experimental and Computational Comparison

A thorough characterization of this compound is essential for confirming its identity and purity. The following table summarizes the anticipated experimental spectroscopic data and provides a comparison with theoretical values that can be obtained from computational modeling.

Spectroscopic Technique Anticipated Experimental Data Illustrative Computational Data (DFT)
¹H NMR (CDCl₃, 500 MHz)δ ~7.1-7.3 ppm (d, 1H, H5), ~6.8-7.0 ppm (d, 1H, H3), ~2.5 ppm (s, 3H, CH₃)Chemical shifts can be calculated using GIAO method.
¹³C NMR (CDCl₃, 125 MHz)δ ~140-145 ppm (C2), ~135-140 ppm (C5), ~130-135 ppm (C3), ~70-75 ppm (C4-I), ~15-20 ppm (CH₃)Chemical shifts can be predicted with good accuracy.[5][6]
FTIR (cm⁻¹)~3100-3000 (C-H aromatic stretch), ~2950-2850 (C-H aliphatic stretch), ~1500-1400 (C=C aromatic stretch), ~700-800 (C-S stretch)Vibrational frequencies can be computed to aid in peak assignment.[7]
UV-Vis (in Hexane, λ_max, nm)~240-260 nmThe λ_max can be estimated from the calculated HOMO-LUMO energy gap.[8]

A Computational Lens on this compound

Computational chemistry provides invaluable insights into molecular properties that can be challenging to probe experimentally.[1] For a molecule like this compound, theoretical studies can predict its geometry, electronic structure, and reactivity, thus guiding synthetic efforts.

The Computational Workflow

Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules. A typical computational workflow for analyzing this compound is outlined below.

G cluster_0 Computational Workflow Input Define Molecular Structure (this compound) Method Select Computational Method (e.g., DFT/B3LYP) Input->Method BasisSet Choose Basis Set (e.g., 6-311++G(d,p) for C,H,S; LANL2DZ for I) Method->BasisSet Optimization Geometry Optimization BasisSet->Optimization Frequency Frequency Calculation (Vibrational Analysis) Optimization->Frequency Properties Calculate Properties (HOMO, LUMO, MEP, Spectra) Frequency->Properties Analysis Analyze and Compare with Experimental Data Properties->Analysis

Caption: A general workflow for the computational study of this compound.

Electronic Structure and Reactivity Insights

The electronic properties of this compound, particularly its frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity.[9] The HOMO-LUMO energy gap indicates the molecule's chemical reactivity and kinetic stability.[10]

Property Significance Illustrative Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.~ -6.0 to -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.~ -0.5 to -1.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity.[11]~ 5.0 to 6.0 eV
Dipole Moment A measure of the molecule's overall polarity.~ 1.0 to 1.5 Debye

The Molecular Electrostatic Potential (MEP) map is another powerful tool for predicting reactivity.[12] The MEP surface visually represents the charge distribution, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) indicating likely sites for nucleophilic attack. For this compound, the region around the sulfur atom and the pi-system of the ring are expected to be electron-rich, while the area around the iodine atom may exhibit a positive region (a σ-hole), making it susceptible to nucleophilic interaction in certain reactions.[13]

Mechanistic Dissection of Key Reactions

This compound is a prominent substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds. Computational studies can model the entire catalytic cycle, providing valuable information on the energies of intermediates and transition states.

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[14] The catalytic cycle, which can be elucidated through computational chemistry, involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (this compound) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Applications in Drug Development and Materials Science

The synthetic utility of this compound is best exemplified by its role in the creation of high-value molecules.

A Key Building Block in Drug Synthesis

A derivative of this compound, specifically 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, is a crucial intermediate in the synthesis of Canagliflozin .[15] Canagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is used for the treatment of type 2 diabetes.[15] This application underscores the importance of this compound in the pharmaceutical industry.

Potential in Organic Electronics

Thiophene-based oligomers and polymers are extensively studied for their semiconducting properties and applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4][16] The ability to functionalize the thiophene core through cross-coupling reactions, for which this compound is an excellent starting material, allows for the fine-tuning of the electronic and physical properties of the resulting materials. Computational studies play a vital role in this field by predicting the electronic properties of novel thiophene-based materials before their synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.

Objective: To synthesize 4-phenyl-2-methylthiophene.

Materials:

  • This compound (1 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene/Water (4:1 mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(OAc)₂ and PPh₃ to the flask under the inert atmosphere.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-phenyl-2-methylthiophene.

Conclusion and Future Perspectives

This compound is a molecule of significant synthetic value, bridging the gap between simple starting materials and complex, functional molecules. This guide has demonstrated the synergy between experimental and computational approaches in understanding and utilizing this compound. The ability of computational methods to predict structure, properties, and reactivity provides a powerful tool for rational design in both drug discovery and materials science. Future research will likely focus on expanding the scope of reactions involving this compound and employing more advanced computational models to design novel derivatives with tailored properties for specific applications.

References

Sources

Electrophilic Substitution on the 2-Methylthiophene Ring: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a deep, field-proven understanding of electrophilic substitution reactions on 2-methylthiophene. We will move beyond simple procedural descriptions to explore the causal factors governing these reactions, ensuring that the protocols presented are not merely recipes but self-validating systems grounded in chemical principles.

PART 1: The Core Reactivity of the 2-Methylthiophene System

Thiophene vs. Benzene: A Tale of Enhanced Reactivity

The thiophene ring is a five-membered, electron-rich aromatic heterocycle.[1] Its six π-electrons are delocalized over five atoms, resulting in a higher electron density at each carbon atom compared to benzene.[1] This inherent electron richness, combined with a lower resonance stabilization energy than benzene, makes thiophene significantly more reactive towards electrophiles.[1][2] The activation energy for the initial electrophilic attack, which temporarily disrupts aromaticity, is lower for thiophene, leading to reaction rates that can be many orders of magnitude faster than those of benzene.[2][3] For instance, thiophene brominates approximately 10⁷ times faster than benzene.[3]

The Directing Influence of the 2-Methyl Group: A Case for C5 Selectivity

The introduction of a methyl group at the 2-position of the thiophene ring introduces two key effects:

  • Activation: The methyl group is an electron-donating group (EDG) through both the inductive effect (+I) and hyperconjugation. This further increases the electron density of the thiophene ring, making 2-methylthiophene even more reactive than its parent heterocycle.

  • Regioselectivity: The primary determinant of the substitution site is the stability of the carbocation intermediate (the σ-complex or Wheland intermediate) formed upon electrophilic attack.

  • Attack at C5: When an electrophile (E⁺) attacks the C5 position, the resulting positive charge is delocalized across the ring. Critically, one of the resonance contributors places the positive charge on C2, the carbon atom bearing the methyl group. This creates a highly stabilized tertiary carbocation-like structure, making this intermediate the most stable.

  • Attack at C3: Attack at the C3 position also leads to a resonance-stabilized intermediate. However, none of the resonance forms benefit from the direct stabilizing effect of the methyl group to the same extent as the C5-attack intermediate.

  • Attack at C4: Attack at the C4 position is the least favorable, as the resulting intermediate is less effectively stabilized by resonance involving the sulfur atom and receives minimal electronic benefit from the distant methyl group.

This clear hierarchy in intermediate stability dictates that electrophilic substitution on 2-methylthiophene occurs with very high regioselectivity at the C5 position .

G cluster_main Regioselectivity of Electrophilic Attack on 2-Methylthiophene Start 2-Methylthiophene + Electrophile (E⁺) C5_Attack Attack at C5 Start->C5_Attack Major Pathway C3_Attack Attack at C3 Start->C3_Attack Minor Pathway C4_Attack Attack at C4 Start->C4_Attack Negligible C5_Intermediate Most Stable Intermediate (Tertiary Carbocation Character) C5_Attack->C5_Intermediate forms C3_Intermediate Less Stable Intermediate C3_Attack->C3_Intermediate forms C4_Intermediate Least Stable Intermediate C4_Attack->C4_Intermediate forms C5_Product 5-Substituted Product (Major) C5_Intermediate->C5_Product Deprotonation C3_Product 3-Substituted Product (Minor) C3_Intermediate->C3_Product Deprotonation

Caption: Electrophilic attack pathways on 2-methylthiophene.

PART 2: Key Reactions, Mechanisms, and Validated Protocols

The high reactivity and predictable regioselectivity of 2-methylthiophene make it a versatile substrate for various electrophilic substitution reactions. The following sections detail the most common transformations.

Nitration

The introduction of a nitro group is a gateway to further functionalization, such as reduction to an amine. Due to the high reactivity of the thiophene ring, which is susceptible to oxidation by strong nitric acid, mild and controlled nitrating conditions are essential.[4]

  • Causality Behind Reagent Choice: The standard nitrating mixture (HNO₃/H₂SO₄) is often too harsh. A milder electrophile, the nitronium ion (NO₂⁺), is generated from acetyl nitrate, which is formed in situ from fuming nitric acid and acetic anhydride.[5] This reagent system ensures nitration occurs without significant oxidative degradation of the ring.

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare the nitrating solution by dissolving fuming nitric acid (1.0 eq) in glacial acetic acid. In a separate vessel, dissolve 2-methylthiophene (1.0 eq) in acetic anhydride. Cool both solutions to 10°C.[5]

  • Controlled Addition: Add half of the nitric acid solution to the reaction flask. Begin the dropwise addition of half of the 2-methylthiophene solution, ensuring the internal temperature does not rise above room temperature. A light brown color should be maintained; a red color indicates undesirable oxidation.[5]

  • Completion of Addition: Once the initial addition is complete, cool the reaction mixture back to 10°C. Add the remaining nitric acid solution, followed by the dropwise addition of the remaining 2-methylthiophene solution.[5]

  • Reaction Time: Allow the mixture to stir at room temperature for two hours after the addition is complete.[5]

  • Work-up: Quench the reaction by pouring the mixture onto an equal weight of crushed ice with vigorous stirring. The pale yellow product, 2-methyl-5-nitrothiophene, will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with ice-cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Halogenation

Halogenation, particularly bromination, is a common and efficient reaction. To prevent polysubstitution on the activated ring, a reagent that provides a low, steady concentration of the electrophile is preferred.

  • Causality Behind Reagent Choice: N-Bromosuccinimide (NBS) is the reagent of choice for the selective monobromination of activated aromatic rings like 2-methylthiophene.[6] Unlike using elemental bromine (Br₂), which can lead to over-bromination, NBS acts as a source of electrophilic bromine at a controlled rate, leading predominantly to the C5-brominated product.

  • Setup: Dissolve 2-methylthiophene (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottomed flask protected from light (e.g., wrapped in aluminum foil).[7][8]

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise or as a solution in the same solvent, maintaining the low temperature.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[7]

  • Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the product with an organic solvent like dichloromethane.[7]

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtering and removing the solvent under reduced pressure, the crude product can be purified by silica gel column chromatography (using hexane as the eluent) or distillation to yield pure 2-bromo-5-methylthiophene.[7]

Friedel-Crafts Acylation

This reaction is one of the most reliable methods for forming a carbon-carbon bond by introducing an acyl group onto the thiophene ring, creating valuable ketone intermediates.

  • Causality Behind Stoichiometry: The reaction proceeds via an acylium ion (R-C≡O⁺) electrophile, generated from an acyl chloride or anhydride and a Lewis acid catalyst like aluminum chloride (AlCl₃).[9][10] Unlike Friedel-Crafts alkylation, a full stoichiometric amount (or slight excess) of AlCl₃ is required. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[9][11] The reaction must be performed under strictly anhydrous conditions to prevent deactivation of the Lewis acid.

  • Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 eq) in an anhydrous solvent like dichloromethane.[12][13] Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 10-15 minutes at 0°C to ensure the formation of the acylium ion complex.[12][13]

  • Electrophilic Attack: Add a solution of 2-methylthiophene (1.0 eq) in anhydrous dichloromethane dropwise, keeping the internal temperature below 10°C.[13]

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[12][14] This hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.[12] Remove the solvent by rotary evaporation. The resulting crude ketone can be purified by vacuum distillation or column chromatography.

Sulfonation

Sulfonation introduces the sulfonic acid (-SO₃H) group. The reaction is notable for being reversible.

  • Causality Behind Reversibility: Sulfonation occurs in concentrated acidic conditions, while the reverse reaction, desulfonation, is favored in dilute hot aqueous acid.[15] The electrophile is sulfur trioxide (SO₃) or its protonated form.[15][16] The reversibility can be exploited strategically to use the sulfonic acid group as a temporary blocking group to direct other electrophiles to different positions.

  • Reagent: Use fuming sulfuric acid (oleum) or a milder pyridine-SO₃ complex for sensitive substrates.

  • Reaction: Cool 2-methylthiophene in a flask. Slowly add the sulfonating agent while stirring and maintaining a low temperature.

  • Reaction Time: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) until TLC indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by pouring the mixture into a cold, saturated sodium chloride solution. This will precipitate the sodium salt of the sulfonic acid.

  • Isolation: The sodium 2-methylthiophene-5-sulfonate can be collected by filtration and washed with a cold salt solution. It can be used as the salt or carefully acidified to yield the free sulfonic acid.

PART 3: Comparative Data and Synthetic Utility

Summary of Reactions

The following table summarizes the key aspects of the discussed electrophilic substitution reactions on 2-methylthiophene.

ReactionElectrophileTypical ReagentsKey ConsiderationsMajor Product
Nitration Nitronium ion (NO₂⁺)HNO₃ / Acetic AnhydrideRequires mild conditions to prevent oxidation.[4][5]2-Methyl-5-nitrothiophene
Bromination Bromonium ion (Br⁺)N-Bromosuccinimide (NBS)NBS provides high selectivity for mono-bromination.[6][7]2-Bromo-5-methylthiophene
Acylation Acylium ion (RCO⁺)Acyl Chloride / AlCl₃Requires stoichiometric Lewis acid and anhydrous conditions.[9][11]5-Acyl-2-methylthiophene
Sulfonation Sulfur Trioxide (SO₃)Fuming H₂SO₄ or Pyridine-SO₃The reaction is reversible.[15]2-Methylthiophene-5-sulfonic acid
Applications in Drug Development

The 2,5-disubstituted thiophene scaffold is a privileged structure in medicinal chemistry.[17] Its ability to act as a bioisostere for a benzene ring, coupled with its distinct electronic and physicochemical properties, makes it a frequent component of drug candidates.[3] The reactions detailed in this guide provide the fundamental tools to access a vast array of these important molecules, which are found in anti-inflammatory agents, kinase inhibitors, and various other therapeutic classes.[17][18][19][20] A thorough understanding of the mechanisms and practical considerations outlined here is therefore essential for any scientist working in drug discovery and development.

References

  • Suggs, J. W. (2002). Organic Chemistry.
  • Pearson Education. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. Pearson+.
  • Pearson Education. (n.d.). The electrophilic aromatic substitution reaction rate for thiophene. Study Prep in Pearson+.
  • Livingstone, R. (n.d.).
  • TCI AMERICA. (2023). TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. TCI Chemicals.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (2023).
  • Allen Institute. (n.d.).
  • Wikipedia. (n.d.). Thiophene.
  • Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene deriv
  • Tokyo Chemical Industry Co., Ltd. (APAC). (2023).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Bentivogli, E., et al. (n.d.). A New General Synthesis of 2,5-Disubstituted Thiophenes Starting From β-Nitro-β,γ-Unsaturated Ketones and 4-Methoxybenzyl Mercaptan.
  • BenchChem. (2025). Electrophilic Substitution on the Thiophene Ring: A Technical Guide.
  • ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.
  • BenchChem. (2025). Synthesis of Substituted 2-Nitrothiophenes: Application Notes and Protocols for Researchers.
  • University of Michigan. (n.d.).
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • 2-nitrothiophene. (n.d.). Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes.
  • YouTube. (2019).
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure.
  • Sigma-Aldrich. (n.d.).
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
  • Chemistry LibreTexts. (2019). 13.
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • The Synthesis of 2,5-Diarylthiophenes. (n.d.). The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2018).
  • YouTube. (2022). Mechanism of Sulphonation: Electrophilic Substitution Reaction.
  • Google Patents. (n.d.). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.
  • Google Patents. (n.d.).
  • YouTube. (2016).
  • Wikipedia. (n.d.).
  • Allen Institute. (n.d.).
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • YouTube. (2015).
  • YouTube. (2011).
  • Scilit. (n.d.). Aromatic sulfonation.
  • Chemithon. (n.d.).
  • ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investig
  • Reddit. (2015).
  • Semantic Scholar. (n.d.).
  • Leah4Sci. (2013). Halogenation of Alkenes - Organic Chemistry Reaction Mechanism.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol using 4-iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organohalide.[5][6]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-iodo-2-methylthiophene with various arylboronic acids. Thiophene derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds.[7] The inherent reactivity of the iodo leaving group makes this compound an excellent substrate for this transformation, generally leading to high yields of the desired biaryl products.[8]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[8][9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) intermediate.[5][8] The reactivity of the halide in this step follows the order I > Br > Cl.[8]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[3] This process is facilitated by a base, which activates the boronic acid, making it more nucleophilic.[2][10][11]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R²

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Reaction conditions may require optimization depending on the specific arylboronic acid used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Arylboronic Acid≥95%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst, reduced in situ.
Triphenylphosphine (PPh₃)≥99%Commercially AvailableLigand.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase.
1,4-DioxaneAnhydrousCommercially AvailableSolvent.
WaterDeionizedIn-houseCo-solvent.
Argon (Ar)High PurityCommercially AvailableInert gas.
Equipment
  • Round-bottom flask with a stir bar

  • Condenser

  • Septum

  • Argon inlet/outlet (or Schlenk line)

  • Heating mantle with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling the flask three times.

  • Catalyst and Ligand Addition: In a separate vial, palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) are mixed. This mixture is then added to the reaction flask against a positive flow of argon.

  • Solvent Addition: Deoxygenated 1,4-dioxane (5 mL) and deionized water (1 mL) are added to the reaction flask via syringe. The deoxygenation of the solvent can be achieved by bubbling argon through it for at least 30 minutes prior to use.

  • Reaction: The reaction mixture is heated to 90 °C with vigorous stirring under an argon atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired coupled product.

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Key Considerations and Optimization

Choice of Catalyst and Ligand

While Pd(OAc)₂/PPh₃ is a robust and cost-effective catalyst system, other palladium sources and phosphine ligands can offer advantages for specific substrates.[1] For instance, bulky, electron-rich phosphine ligands like SPhos and XPhos can be highly effective, particularly for sterically hindered substrates.[1][12] N-heterocyclic carbene (NHC) ligands are also known to form highly active palladium catalysts.[13]

The Role of the Base

The base plays a crucial role in the transmetalation step.[2][13] While potassium carbonate is a common and effective choice, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes lead to improved yields, especially with less reactive boronic acids.[2] The choice of base can significantly impact the reaction rate and overall efficiency.[2]

Solvent System

A mixture of an organic solvent and water is often employed in Suzuki-Miyaura couplings.[14] The water helps to dissolve the inorganic base and facilitates the transmetalation process.[15] Common solvent systems include dioxane/water, toluene/water, and THF/water. The choice of solvent can influence the solubility of the reactants and the overall reaction rate.[14]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper degassing of solvents and use of an inert atmosphere to prevent catalyst deactivation. Consider using a pre-catalyst or a different ligand.
Poorly reactive boronic acidTry a stronger base (e.g., K₃PO₄) or a more active catalyst system.
Formation of homocoupling byproducts Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.[9]
Decomposition of boronic acidUse fresh boronic acid or consider converting it to a more stable boronate ester.
Protodeboronation (loss of the boronic acid group) Presence of excess water or acidMinimize the amount of water in the reaction or use anhydrous conditions if necessary. Ensure the base is not fully consumed.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a reliable and versatile method for the synthesis of a variety of 4-aryl-2-methylthiophenes. By understanding the key parameters of the reaction, including the choice of catalyst, ligand, base, and solvent, researchers can effectively optimize the protocol for their specific needs. This powerful C-C bond-forming reaction will undoubtedly continue to be a vital tool in the development of novel molecules for the pharmaceutical and materials science industries.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3224-3233. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). The Role of the Base in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 51(8), 1864-1867. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Merck Millipore. (n.d.). Buchwald Phosphine Ligands. Retrieved from [Link]

  • Reddy, V. P., Kumar, K. A., & Rao, K. R. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 71(23), 8994–8997. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of arylboronic acids with compound 2. [Image]. Retrieved from [Link]

  • Mondal, B., & Roy, S. (2021). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Asghar, F., Hussain, G., Asghar, R., Tahir, M. N., & Yaqub, M. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]

Sources

Application Note: Sonogashira Coupling of 4-Iodo-2-methylthiophene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction of 4-iodo-2-methylthiophene with a variety of terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds to construct substituted thiophenes, which are key structural motifs in pharmaceuticals, organic electronics, and materials science. This document offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, a survey of representative substrate scope and yields, and critical insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of Thiophene Alkynylation

The Sonogashira reaction, first reported in 1975, is a powerful cross-coupling method that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is renowned for its mild conditions, functional group tolerance, and operational simplicity, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2]

Alkynylthiophenes are particularly valuable building blocks. The rigid, linear alkyne linker extends the π-conjugated system of the thiophene ring, making these compounds highly sought after for applications in molecular electronics and as precursors for complex heterocyclic scaffolds. The this compound substrate is an excellent candidate for this transformation; the carbon-iodine bond is the most reactive among halogens for the crucial oxidative addition step in the catalytic cycle, allowing for efficient coupling under mild conditions.

The Catalytic Symphony: A Mechanistic Overview

The widely accepted mechanism for the Sonogashira coupling involves the interplay of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3] Understanding this dual-catalyst system is paramount for rational troubleshooting and optimization.

  • The Palladium Cycle (The Workhorse): This cycle is responsible for the C-C bond formation.

    • Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the C-I bond of this compound. This is typically the rate-limiting step and forms a square planar Pd(II) intermediate.

    • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium center. This step displaces the iodide ligand.

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylthiophene product and regenerate the active Pd(0) catalyst, which re-enters the cycle.

  • The Copper Cycle (The Activator): This cycle's primary role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[4]

    • Deprotonation: The amine base deprotonates the alkyne, forming the crucial copper(I) acetylide intermediate. This species is the active nucleophile for the transmetalation step with the palladium center.

The synergy between these two cycles allows the reaction to proceed efficiently at or near room temperature, a significant advantage over earlier, harsher alkynylation methods.

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArI This compound (Ar-I) Pd_Intermediate Ar-Pd(II)(I)L₂ Pd_Alkyne Ar-Pd(II)(C≡CR)L₂ Pd_Intermediate->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0  Regenerates  Catalyst Product Product (Ar-C≡C-R) Pd_Alkyne->Product CuI Cu(I)I Alkyne Terminal Alkyne (R-C≡C-H) Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->Pd_Intermediate Cu_Alkyne->CuI Regenerates (+ I⁻) ArI->Pd_Intermediate Oxidative Addition Alkyne->Cu_Alkyne Deprotonation (+ Base) Base Amine Base

Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling

Experimental Protocol: A Validated Procedure

This protocol provides a reliable method for the Sonogashira coupling of this compound with various terminal alkynes. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous and anaerobic conditions are recommended for optimal results and to prevent the undesirable homocoupling of the alkyne (Glaser coupling).

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2–1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1–3 mol%)

  • Copper(I) iodide (CuI) (2–5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0–3.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (e.g., 0.02 equiv) and CuI (e.g., 0.04 equiv).

    • Scientist's Note: The choice of palladium precatalyst can be critical. PdCl₂(PPh₃)₂ is air-stable and convenient, but other catalysts like Pd(PPh₃)₄ can also be used. The CuI co-catalyst is essential for activating the alkyne under these conditions.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

    • Scientist's Note: Oxygen can promote the oxidative homocoupling of the terminal alkyne, leading to the formation of a 1,3-diyne byproduct and reducing the yield of the desired cross-coupled product.

  • Reagent Addition: Through the septum, add this compound (1.0 equiv) followed by the anhydrous solvent (e.g., THF, to a concentration of ~0.1 M). Stir for 5 minutes to dissolve the solids.

  • Base and Alkyne Addition: Sequentially add the amine base (e.g., Et₃N, 2.5 equiv) and the terminal alkyne (1.2 equiv) via syringe.

    • Scientist's Note: The base serves two purposes: it neutralizes the HI formed during the reaction and facilitates the deprotonation of the alkyne in the copper cycle. An excess is used to ensure the reaction goes to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting this compound is consumed. Reaction times can vary from 2 to 24 hours depending on the alkyne's reactivity.

    • Scientist's Note: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40–60 °C) can be applied. However, higher temperatures may increase the risk of side reactions.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite or silica gel to remove the catalyst and amine salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

    • Scientist's Note: The NH₄Cl wash helps to remove residual copper salts by forming a soluble complex.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure alkynylthiophene product.

Results: Substrate Scope and Expected Yields

The Sonogashira coupling is highly versatile, accommodating a wide range of terminal alkynes. The following table summarizes representative outcomes for the coupling of this compound with aromatic, aliphatic, and silyl-protected alkynes, based on established results for similar substrates.

EntryAlkyne SubstrateProductTypical ConditionsRepresentative YieldReference
1Phenylacetylene2-Methyl-4-(phenylethynyl)thiophenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt>90%[6]
21-Hexyne4-(Hex-1-yn-1-yl)-2-methylthiophenePdCl₂(PPh₃)₂, CuI, DIPA, THF, rt to 40°C70-85%[5][7]
3Trimethylsilylacetylene (TMSA)2-Methyl-4-((trimethylsilyl)ethynyl)thiophenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt>90%[4][7]

Discussion of Results:

  • Aromatic Alkynes (Entry 1): Phenylacetylene and its derivatives are excellent coupling partners, typically providing high to quantitative yields under standard room temperature conditions. The electronic properties of the phenyl ring have a minimal effect on the reaction's efficiency with a highly reactive substrate like an aryl iodide.[6]

  • Aliphatic Alkynes (Entry 2): Simple alkyl alkynes like 1-hexyne are also effective substrates. They may require slightly longer reaction times or gentle heating to achieve full conversion compared to their aromatic counterparts.

  • Silyl-Protected Alkynes (Entry 3): Trimethylsilylacetylene (TMSA) is a valuable reagent that couples with high efficiency.[4] The resulting TMS-protected alkynylthiophene is a versatile intermediate. The silyl group can be easily removed under mild basic (e.g., K₂CO₃/MeOH) or fluoride-mediated (e.g., TBAF) conditions to reveal the terminal alkyne, which can then be used in subsequent transformations, such as a second, different Sonogashira coupling.[7]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents (base, solvent).1. Use a fresh batch of catalyst or a different precatalyst (e.g., Pd(PPh₃)₄). 2. Ensure rigorous exclusion of oxygen via proper Schlenk technique. 3. Use freshly distilled, anhydrous solvent and base.
Significant Homocoupling 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Degas the solvent and reaction mixture thoroughly. 2. Reduce the loading of CuI to the minimum effective amount (e.g., 1-2 mol%). Consider a "copper-free" protocol if the problem persists.[2]
Reaction Stalls 1. Steric hindrance from a bulky alkyne. 2. Deactivation of the catalyst.1. Increase reaction temperature (e.g., to 60 °C). 2. Add a fresh portion of the palladium catalyst. Consider using a more robust ligand system.

Conclusion

The Sonogashira coupling of this compound is a highly efficient and reliable method for synthesizing a diverse array of alkynylthiophenes. By understanding the interplay of the palladium and copper catalytic cycles and adhering to a robust experimental protocol that emphasizes anhydrous and anaerobic conditions, researchers can consistently achieve high yields. The functional group tolerance and mild conditions of this reaction cement its status as an indispensable tool for professionals in drug development and materials science.

References

  • Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. PubMed. Available at: [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. Available at: [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - Supporting Information. ResearchGate. Available at: [Link]

  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Universidad Autónoma del Estado de Hidalgo. Available at: [Link]

  • General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Method for preparing 2-methyl thiophene derivatives.Google Patents.
  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health (NIH). Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. Available at: [Link]

  • and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Available at: [Link]

  • Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.Google Patents.
  • Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Journal of the Korean Chemical Society. Available at: [Link]

  • Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene. ResearchGate. Available at: [Link]

  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. National Institutes of Health (NIH). Available at: [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Available at: [Link]

  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. MDPI. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

Sources

Introduction: The Strategic Importance of Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stille Coupling of 4-iodo-2-methylthiophene: Protocols, Mechanistic Insights, and Optimization Strategies

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them integral components of numerous FDA-approved drugs and advanced organic materials.[2] The Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds, stands as a cornerstone technique for the functionalization of such heterocyclic systems.[3][4] Developed by John K. Stille, this reaction offers remarkable functional group tolerance and utilizes air- and moisture-stable organostannane reagents, making it highly valuable in complex, multi-step syntheses.[3][5]

This guide provides a comprehensive overview of the Stille coupling as applied to this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and present field-proven strategies for optimization and troubleshooting, with a particular focus on the challenges inherent to this specific substrate class.

The Mechanistic Heart of the Stille Coupling

The efficacy of the Stille coupling lies in its predictable and well-studied catalytic cycle.[3] The active catalyst is a 14-electron Pd(0) complex, which can be generated in situ from various Pd(0) or Pd(II) precursors.[3][6] The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This step forms a square planar 16-electron Pd(II) intermediate.[6][7] The high reactivity of the C-I bond makes iodo-substituted heterocycles like our substrate of interest excellent electrophiles for this reaction.[6]

  • Transmetalation : This is often the rate-determining step of the cycle.[8] The organostannane reagent (R'-SnR₃) exchanges its organic group (R') with the iodide on the palladium center. This forms a new Pd(II) complex bearing both organic coupling partners. The precise mechanism of transmetalation can be complex, but it is widely accepted that additives can significantly influence its rate.[3]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond of the 2-methyl-4-arylthiophene product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][9]

Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate trans-[Ar-Pd(II)(I)L₂] oxidative_addition->pd_intermediate Ar-I transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate2 trans-[Ar-Pd(II)(R')L₂] transmetalation->pd_intermediate2 R'-SnBu₃ byproduct I-SnBu₃ transmetalation->byproduct isomerization cis-trans Isomerization pd_intermediate2->isomerization pd_intermediate_cis cis-[Ar-Pd(II)(R')L₂] isomerization->pd_intermediate_cis reductive_elimination Reductive Elimination pd_intermediate_cis->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product reactants This compound (Ar-I) + R'-SnBu₃ reactants->oxidative_addition

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Reaction Parameters and Optimization

The success of a Stille coupling hinges on the careful selection of several key components.

Table 1: Core Components and Their Roles
ComponentExample(s)Function & Rationale
Electrophile This compoundThe iodine provides a reactive site for oxidative addition. Iodides are generally more reactive than bromides or chlorides.[6]
Organostannane Aryl-SnBu₃, Vinyl-SnBu₃The nucleophilic partner that transfers its organic group. Tributyltin (SnBu₃) derivatives are common due to their stability and reactivity.[3]
Pd Catalyst Pd(PPh₃)₄, Pd₂(dba)₃The engine of the catalytic cycle. Pd(0) sources are often used directly. Pd(II) precursors (e.g., Pd(OAc)₂) can be reduced in-situ to the active Pd(0) species.[6][10]
Ligand PPh₃, P(o-tol)₃, AsPh₃Stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands often accelerate the reaction.[8][11]
Solvent DMF, Dioxane, Toluene, THFAprotic solvents are required. The choice can influence reaction rates and solubility of reagents.[12][13]
Additive (Optional) CuI, LiCl, CsFCan dramatically accelerate the rate-limiting transmetalation step through various mechanisms.[11][14]
Causality Behind Experimental Choices
  • Catalyst & Ligand Selection : While Pd(PPh₃)₄ is a robust, all-purpose catalyst, combinations like Pd₂(dba)₃ with a separate phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃) allow for finer control over the catalytic environment.[13] The use of electron-rich, bulky ligands can accelerate reductive elimination and may be necessary for less reactive coupling partners.[11]

  • The Role of Additives :

    • Copper(I) Iodide (CuI) : CuI is a powerful co-catalyst that can accelerate the transmetalation step, often by orders of magnitude.[11] It is believed to function by acting as a scavenger for free phosphine ligands in solution, which can inhibit the reaction, or by participating in a separate transmetalation pathway.[11][14]

    • Lithium Chloride (LiCl) : LiCl can enhance reaction rates by increasing the polarity of the solvent and by preventing the dissociation of the chloride ligand from palladium during certain catalytic cycles, thereby facilitating transmetalation.[9][14]

    • Fluoride Sources (CsF, KF) : Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species.[11] This increases the nucleophilicity of the organic group being transferred, thereby accelerating transmetalation.[11]

Detailed Experimental Protocol

This protocol provides a general method for the Stille coupling of this compound with an aryl tributylstannane. Safety Note: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl tributylstannane (1.1 - 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%) (Optional, but recommended)

  • Anhydrous, degassed solvent (e.g., DMF, Toluene, or Dioxane)

  • Saturated aqueous potassium fluoride (KF) solution

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv), the aryl tributylstannane (1.1 equiv), Pd(PPh₃)₄ (e.g., 2 mol%), and CuI (10 mol%).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., DMF, to make a ~0.1 M solution) via syringe.

  • Degassing : Subject the reaction mixture to three cycles of vacuum/argon backfill to ensure all oxygen is removed.

  • Heating and Monitoring : Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).[13][15] Monitor the reaction progress by TLC or GC-MS until the starting iodide is consumed.

  • Workup - Tin Removal :

    • Cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate or diethyl ether.

    • Add a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for at least one hour, or overnight if necessary.[16][17] This step precipitates the toxic tributyltin iodide byproduct as insoluble tributyltin fluoride.

    • Filter the entire mixture through a pad of Celite® to remove the solid tin fluoride precipitate. Wash the filter cake thoroughly with the organic solvent.[16]

  • Extraction and Purification :

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-methyl-4-arylthiophene.

Caption: A typical experimental workflow for Stille coupling and purification.

Troubleshooting and Advanced Purification

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent.Use a fresh batch of catalyst and ensure solvents are anhydrous and degassed. Increase reaction temperature. Consider a more active ligand system (e.g., Pd₂(dba)₃/P(t-Bu)₃).[18]
Homocoupling of Stannane Reaction conditions favor self-coupling over cross-coupling.This side reaction can compete with the desired pathway.[19] Lowering the reaction temperature or catalyst loading may help. Ensure precise stoichiometry.
Persistent Tin Contamination Incomplete precipitation with KF; Co-elution with product during chromatography.Extend the stirring time with KF solution (overnight if needed).[16] For purification, use silica gel that has been pre-treated with 2-5% triethylamine in the eluent to improve separation from tin byproducts.[9][16]
Protodestannylation Presence of acidic protons in the reaction mixture.This side reaction cleaves the C-Sn bond.[19] Ensure all reagents and solvents are neutral and dry. The use of a non-protic solvent is critical.

Applications in Drug Discovery

The 2-methyl-4-arylthiophene scaffold synthesized via this method is a valuable pharmacophore. Thiophene-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][20] The ability to rapidly and efficiently diversify the aryl group at the 4-position using the Stille coupling makes it an essential tool for generating compound libraries for high-throughput screening in drug discovery programs.[20] For example, various 4-arylthiophene-2-carbaldehyde derivatives have shown promising antibacterial and anti-urease activities.[20][21]

Conclusion

The Stille coupling of this compound is a robust and versatile method for synthesizing valuable molecular building blocks. A thorough understanding of the underlying mechanism and the role of each reaction component is paramount for success. By carefully selecting the catalyst, ligands, and additives, and by employing rigorous workup procedures to remove toxic tin byproducts, researchers can reliably access a diverse range of 2-methyl-4-arylthiophene derivatives for applications spanning from medicinal chemistry to materials science.

References

  • Stille reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 12, 2026, from [Link]

  • Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Chemistry Solved. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University. Retrieved January 12, 2026, from [Link]

  • Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from University of Windsor website: [Link]

  • K-T, C., & Lipshutz, B. H. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3134-3139. [Link]

  • Gallagher, W. P., & Maleczka, R. E. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173-4176. Retrieved from MSU Chemistry website: [Link]

  • An efficient method for removing organotin impurities. (2020, September 14). Shandong Look Chemical. Retrieved January 12, 2026, from [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

  • Liu, S., et al. (2021). An Active Catalyst System Based on Pd(0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9, 722659. [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). scut.edu.cn. Retrieved January 12, 2026, from [Link]

  • Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 8(26), 5947–5950. [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • D., D., et al. (2006). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry, 8(1), 83-86. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (2004). The Stille Reaction. Organic Reactions. [Link]

  • The Mechanisms of the Stille Reaction. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 11-The Stille Reaction. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Albrecht, W. L., & Williams, R. M. (2011). A Facile and Efficient Stille Biaryl Coupling. Organic Syntheses, 88, 197. [Link]

  • Asif, M. (2015). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 7(9), 148-156. Retrieved from [Link]

  • Ghouse, S. M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 21-47. [Link]

  • Al-Masoudi, N. A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14316–14331. [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025, December 12). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Heck Reaction of 4-Iodo-2-methylthiophene with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiophene-Based Scaffolds

Thiophene and its derivatives are privileged heterocyclic motifs frequently encountered in pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles make them invaluable building blocks in drug discovery. The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the carbon-carbon bond formation between unsaturated halides and alkenes.[1] This application note provides a detailed guide to the Heck reaction of 4-iodo-2-methylthiophene with various alkenes, a transformation that opens the door to a diverse array of functionalized thiophene-containing molecules with significant potential in medicinal chemistry and materials science. The products of this reaction serve as key intermediates in the synthesis of complex molecular architectures.[2]

Reaction Mechanism: The Palladium Catalytic Cycle

The Mizoroki-Heck reaction proceeds via a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted catalytic cycle consists of four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a square planar Pd(II) complex.[4]

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond.[5]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product. This step generally favors the formation of the more thermodynamically stable trans-alkene.[4]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[3]

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Alkene Aryl-Pd(II)L₂(Alkene)-I PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH₂-CH(Aryl)-Pd(II)L₂-I PdII_Alkene->PdII_Intermediate Migratory Insertion PdH H-Pd(II)L₂-I PdII_Intermediate->PdH β-Hydride Elimination Product Substituted Alkene PdII_Intermediate->Product PdH->Pd0 Reductive Elimination Salt [Base-H]⁺I⁻ PdH->Salt ArylI This compound ArylI->Pd0 Alkene Alkene Alkene->PdII_Aryl Base Base Base->PdH caption Figure 1: Simplified Heck Catalytic Cycle Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification A Add Pd(OAc)₂ and PPh₃ to a dry Schlenk flask B Add anhydrous solvent (e.g., DMF) A->B C Stir for 15 min (catalyst formation) B->C D Add this compound, alkene, and base C->D E Heat to 80-120 °C and monitor by TLC/GC-MS D->E F Cool to room temperature E->F G Dilute with ethyl acetate, wash with water and brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I J Characterize the pure product I->J caption Figure 2: Experimental Workflow

Sources

synthesis of conjugated polymers using 4-iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Conjugated Polymers from 4-iodo-2-methylthiophene

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of conjugated polymers derived from this compound. This unique monomer offers a pathway to novel polythiophene architectures with potentially distinct electronic and physical properties compared to conventionally studied poly(3-alkylthiophene)s. We present step-by-step methodologies for controlled polymerization via Kumada Catalyst-Transfer Polycondensation (KCTP) and Suzuki polycondensation, two powerful transition-metal-catalyzed techniques. This document is intended for researchers and scientists in materials chemistry and drug development, offering field-proven insights into reaction optimization, polymer purification, and essential characterization techniques including NMR, GPC, and Cyclic Voltammetry.

Introduction: The Case for a New Thiophene Monomer

Thiophene-based conjugated polymers are a cornerstone of the organic electronics field, with applications ranging from organic photovoltaics (OPVs) and field-effect transistors (OFETs) to biomedical sensors.[1][2] The vast majority of research has centered on poly(3-alkylthiophene)s, such as the benchmark P3HT, synthesized from 2,5-dihalogenated-3-alkylthiophene monomers.[3] The properties of these polymers are dictated by their molecular weight, regioregularity, and the nature of the side chains.[4]

The monomer this compound presents a departure from this standard architecture. Polymerization via its C-I bond and the C-H bond at the 5-position (alpha to the sulfur) yields a poly(2-methyl-1,4-thiophenylene) structure. This structural motif alters the polymer backbone's steric and electronic profile, which can significantly influence chain packing, solubility, and charge transport properties. This guide provides the necessary protocols to explore the synthesis and properties of this promising class of materials.

Section 1: Polymerization Methodologies & Protocols

The synthesis of well-defined conjugated polymers from functionalized monomers is best achieved through transition-metal-catalyzed cross-coupling reactions.[5] These methods offer superior control over molecular weight and structure compared to older techniques like oxidative polymerization.[3][6] We will focus on two robust chain-growth and step-growth protocols: Kumada Catalyst-Transfer Polycondensation (KCTP) and Suzuki Polycondensation.

Kumada Catalyst-Transfer Polycondensation (KCTP)

KCTP is a chain-growth polymerization that proceeds via a Grignard metathesis mechanism, enabling the synthesis of polymers with low dispersity (Đ) and controlled molecular weights.[5][7] The "living" nature of the polymerization arises from the catalyst's tendency to remain associated with the growing polymer chain through an intramolecular transfer process.[8]

KCTP_Workflow Monomer This compound Grignard Grignard Formation (i-PrMgCl) Monomer->Grignard Polymerization Polymerization (Ni(dppp)Cl2) Grignard->Polymerization Initiation Quench Quenching (HCl) Polymerization->Quench Termination Purification Purification (Soxhlet Extraction) Quench->Purification Product Poly(2-methyl-1,4-thiophenylene) Purification->Product

Caption: KCTP workflow from monomer to purified polymer.

Materials:

  • This compound (Monomer)

  • Isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (Catalyst)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Hydrochloric Acid (HCl, 5 M)

  • Methanol

  • Hexanes

  • Acetone

  • Chloroform

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a dry, three-neck flask equipped with a condenser and magnetic stirrer. Dissolve the monomer in anhydrous THF (to achieve a ~0.1 M concentration).

  • Grignard Formation: Cool the solution to 0 °C. Add i-PrMgCl (1.05 eq) dropwise over 15 minutes. The formation of the Grignard reagent at the 5-position is critical for initiating polymerization. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Initiation: In a separate vial, dissolve Ni(dppp)Cl₂ (0.01-0.02 eq relative to monomer) in a minimal amount of anhydrous THF to form a slurry. Add the catalyst slurry to the monomer solution in one portion. The reaction mixture should darken, indicating the start of polymerization.

  • Polymerization: Stir the reaction at room temperature. The polymerization is typically fast, but for achieving higher molecular weights, a reaction time of 2-4 hours is recommended.

  • Termination/Quenching: Slowly pour the viscous reaction mixture into a beaker containing 5 M HCl. This step quenches any remaining Grignard species and protonates the polymer chain ends.

  • Precipitation & Collection: Stir the quenched mixture for 30 minutes. The polymer will precipitate. Collect the solid polymer by vacuum filtration.

  • Purification (Soxhlet Extraction): This step is crucial for removing the catalyst and low molecular weight oligomers. Place the crude polymer in a cellulose thimble and perform sequential Soxhlet extractions with methanol, hexanes, and acetone to remove impurities. Finally, extract the desired polymer fraction with chloroform.

  • Final Isolation: Concentrate the chloroform solution using a rotary evaporator. Precipitate the polymer by adding it dropwise to vigorously stirring methanol. Collect the fibrous solid by vacuum filtration and dry under vacuum at 40 °C overnight.

Suzuki Polycondensation

Suzuki polycondensation is a robust step-growth polymerization method that couples an organoboron species with an organohalide.[9][10] For homopolymerization of our monomer, it must first be converted into an AB-type monomer containing both a boronic ester and the iodide.

Suzuki_Workflow cluster_0 Monomer Synthesis cluster_1 Polymerization & Purification Monomer_Start This compound Borylation Miyaura Borylation (e.g., with B2pin2, Pd catalyst) Monomer_Start->Borylation Monomer_AB AB-type Monomer (Boronic Ester) Borylation->Monomer_AB Polymerization Suzuki Polycondensation (Pd(PPh3)4, Base) Monomer_AB->Polymerization Purification Precipitation & Soxhlet Polymerization->Purification Product Final Polymer Purification->Product

Caption: Suzuki polycondensation requires a two-stage process.

Part A: Synthesis of 2-methyl-4-iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

  • Lithiation: Dissolve this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour. This selectively deprotonates the highly acidic 5-position.

  • Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) (1.2 eq) to the solution and stir at -78 °C for 2 hours.

  • Workup: Allow the reaction to warm to room temperature overnight. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether, dry the organic layer over MgSO₄, and purify by column chromatography to yield the AB-type monomer.

Part B: Polymerization

  • Reaction Setup: To a Schlenk flask, add the AB-type monomer (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.02 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent & Degassing: Add a solvent mixture, typically Toluene/DMF and water. Degas the mixture thoroughly by several freeze-pump-thaw cycles or by bubbling argon through the solution for 30 minutes.

  • Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours under an inert atmosphere.

  • Workup & Purification: Cool the reaction to room temperature. Add a few drops of bromobenzene to end-cap the polymer chains. Pour the mixture into methanol to precipitate the polymer. Filter the crude polymer and purify by Soxhlet extraction as described in the KCTP protocol (Section 1.1).

Section 2: Essential Polymer Characterization

Thorough characterization is non-negotiable for validating the successful synthesis of the target polymer and understanding its properties.

Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the polymer's structure and assessing its regioregularity.[11][12] Dissolve a small sample of the purified polymer in a deuterated solvent like CDCl₃ or C₂D₂Cl₄.

  • ¹H NMR: The aromatic region will show signals corresponding to the proton on the thiophene backbone. The aliphatic region will show a signal for the methyl protons. Broadening of the peaks compared to the monomer is a clear indication of polymerization.[13]

  • ¹³C NMR: Provides detailed information about the carbon environment and can help identify any structural defects.[14]

Molecular Weight Analysis: Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight and molecular weight distribution (dispersity, Đ = Mw/Mn) of polymers.[15][16]

  • Sample Preparation: Prepare a dilute solution of the polymer (~0.5-1.0 mg/mL) in a suitable solvent (e.g., THF or chlorobenzene). Ensure the polymer is fully dissolved, filtering if necessary.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) or UV-Vis detector.

  • Calibration: The system should be calibrated with known standards, typically narrow-dispersity polystyrene, to generate a calibration curve of log(Molecular Weight) vs. Elution Time.[17]

  • Analysis: Inject the polymer solution. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) are calculated from the resulting chromatogram relative to the calibration standards.[18]

Polymerization MethodTypical Mn (kDa)Typical Đ (Mw/Mn)Control Mechanism
KCTP5 - 301.1 - 1.4Chain-Growth
Suzuki Polycondensation10 - 501.5 - 2.5Step-Growth
Electrochemical Analysis: Cyclic Voltammetry (CV)

CV is a powerful technique to probe the electronic properties of the synthesized polymer, allowing for the estimation of HOMO and LUMO energy levels and the electrochemical bandgap.[19][20]

  • Electrode Preparation: Drop-cast a concentrated solution of the polymer in chloroform onto a glassy carbon or platinum working electrode. Allow the solvent to evaporate completely, forming a thin film.

  • Electrochemical Cell: Assemble a three-electrode cell consisting of the polymer-coated working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Measurement: Place the cell in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile).[21] Scan the potential to record the oxidation and reduction waves.

  • Data Interpretation: The onset potentials for oxidation (E_ox) and reduction (E_red) are used to estimate the HOMO and LUMO energy levels, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Characterization_Workflow cluster_analysis Polymer Analysis cluster_results Derived Properties Polymer Purified Polymer NMR NMR Spectroscopy Polymer->NMR GPC GPC / SEC Polymer->GPC CV Cyclic Voltammetry Polymer->CV Structure Structure & Purity NMR->Structure MolWeight Mn, Mw, Đ GPC->MolWeight Electronics HOMO/LUMO Levels CV->Electronics

Caption: A workflow for comprehensive polymer characterization.

Section 3: Field Insights & Troubleshooting

  • Causality of Inert Atmosphere: All cross-coupling reactions, particularly those involving Grignard reagents or Pd(0) catalysts, are highly sensitive to oxygen and moisture. Failure to maintain a rigorously inert atmosphere is the most common cause of failed or low-molecular-weight polymerizations.

  • Low Molecular Weight in KCTP: If GPC analysis shows low Mn, it could be due to impurities in the monomer, premature quenching by moisture, or an incorrect monomer/catalyst ratio. Ensure all glassware is oven-dried and all reagents are anhydrous.

  • Incomplete Solubility: Highly regular conjugated polymers can have strong π-π stacking interactions, leading to poor solubility. If the final polymer does not fully dissolve for characterization, gentle heating or using a different solvent like 1,2-dichlorobenzene may be necessary.

  • Catalyst Removal: Residual palladium or nickel catalyst can quench fluorescence and affect electronic measurements. The Soxhlet purification step is critical. If catalyst residues persist (indicated by a grayish color), further purification by reprecipitation or passing through a silica plug may be required.

References

  • Molecular Weight Characterization of Conjugated Polymers Through Gel Permeation Chromatography and Static Light Scattering. (2021). ACS Applied Polymer Materials. [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). ACS Omega. [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). ACS Omega. [Link]

  • Molecular Weight Characterization of Conjugated Polymers Through Gel Permeation Chromatography and Static Light Scattering. (2021). ACS Publications. [Link]

  • Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines. (n.d.). American Chemical Society. [Link]

  • Cyclic voltammetry of polymer films taken in their n-doping regime... (n.d.). ResearchGate. [Link]

  • Cyclic voltammograms of the NDI-based conjugated polymer thin films... (n.d.). ResearchGate. [Link]

  • A Preliminary Study of Cyclic Voltammetry of a Conducting Polymer. (n.d.). AIP Publishing. [Link]

  • Design and evaluation of conjugated polymers with polar side chains as electrode materials for electrochemical energy storage in aqueous electrolytes. (2019). RSC Publishing. [Link]

  • 1 H-NMR spectra of polythiophene 2c 3.1.4. UV-Vis spectra of polymers 2a-d. (n.d.). ResearchGate. [Link]

  • GPC - Gel Permeation Chromatography. (n.d.). IMR Test Labs. [Link]

  • Gel permeation chromatography. (n.d.). Wikipedia. [Link]

  • GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. (2024). ResolveMass Laboratories Inc.[Link]

  • Surface Engineering Using Kumada Catalyst-Transfer Polycondensation (KCTP): Preparation and Structuring of Poly(3-hexylthiophene)-Based Graft Copolymer Brushes. (2009). Journal of the American Chemical Society. [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. [Link]

  • Doped Polymers by Oxidative Polymerization. 4. Oxidative Coupling of Methylated Oligothiophenes by FeCl3·6H2O as a Model Reaction for the Oxidative Polymerization of Thiophene Derivatives. (n.d.). ACS Publications. [Link]

  • Polythiophene. (n.d.). Wikipedia. [Link]

  • Thiophene α-Chain-End-Functionalized Oligo(2-methyl-2-oxazoline) as Precursor Amphiphilic Macromonomer for Grafted Conjugated Oligomers/Polymers and as a Multifunctional Material with Relevant Properties for Biomedical Applications. (2022). PMC - PubMed Central. [Link]

  • Controlled polymerizations for the synthesis of semiconducting conjugated polymers. (2011). Polymer Chemistry. [Link]

  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021). MDPI. [Link]

  • Surface Engineering Using Kumada Catalyst-Transfer Polycondensation (KCTP): Preparation and Structuring of Poly(3-hexylthiophene)-Based Graft Copolymer Brushes. (n.d.). Sci-Hub. [Link]

  • Basic oxidative polymerization mechanism for thiophene and pyrrole. (n.d.). ResearchGate. [Link]

  • Surface engineering using Kumada catalyst-transfer polycondensation (KCTP): preparation and structuring of poly(3-hexylthiophene)-based graft copolymer brushes. (2009). PubMed. [Link]

  • Kumada‐Tamao Catalyst‐Transfer Condensation Polymerization of AB2 Monomer: Synthesis of Well‐Defined Hyperbranched Poly(thienylene‐phenylene). (n.d.). PMC - PubMed Central. [Link]

  • Catalytic oxidative polymerization of thiophene derivatives. (n.d.). ResearchGate. [Link]

  • Kumada Catalyst-Transfer Polycondensation of Thiophene-Based Oligomers: Robustness of a Chain-Growth Mechanism. (2008). Semantic Scholar. [Link]

  • Polythiophene: From Fundamental Perspectives to Applications. (2017). Chemistry of Materials. [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. [Link]

  • Investigation of the Conditions for the Synthesis of Poly(3,4-ethylenedioxythiophene) ATRP Macroinitiator. (2023). PMC - NIH. [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Stille reaction. (n.d.). Wikipedia. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. (n.d.). ResearchGate. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]

  • Characterization of polymers by NMR. (n.d.). École Polytechnique de Montréal. [Link]

  • Thiophene-Based Conjugated Polymers. (2016). Taylor & Francis eBooks. [Link]

  • Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. (2021). Polymer Chemistry (RSC Publishing). [Link]

  • Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. (2021). NIH. [Link]

  • Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. (2022). Chemical Society Reviews (RSC Publishing). [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube. [Link]

  • 2-methyl thiophene. (n.d.). The Good Scents Company. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Springer. [Link]

Sources

Application Notes and Protocols for 4-iodo-2-methylthiophene in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Substituted Thiophenes in Organic Electronics

Polythiophene and its derivatives are a cornerstone class of π-conjugated polymers in the field of organic electronics. Their excellent environmental and thermal stability, coupled with the ability to tune their electronic and optical properties through chemical modification, has led to their widespread application in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] The performance of these devices is intrinsically linked to the molecular structure of the polymer, including the nature and position of substituents on the thiophene ring, which influence polymer solubility, backbone planarity, and intermolecular packing.[3]

This guide focuses on 4-iodo-2-methylthiophene , a versatile building block for the synthesis of advanced polythiophene derivatives. The methyl group at the 2-position enhances solubility and can influence the polymer's electronic properties, while the iodo group at the 4-position serves as a reactive site for various cross-coupling polymerization reactions, enabling the creation of well-defined polymer architectures.[4][5] This document provides a comprehensive overview of the application of this compound in organic electronics, including detailed protocols for polymerization and device fabrication, and a discussion of the structure-property relationships that govern device performance.

Core Concepts: Causality Behind Experimental Choices

The strategic placement of the methyl and iodo substituents on the thiophene ring is a key determinant of the resulting polymer's properties.

  • The 2-Methyl Substituent: The presence of a methyl group at the 2-position of the thiophene ring offers several advantages. It can improve the solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing of thin films for electronic devices.[3] Furthermore, the electron-donating nature of the methyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, thereby affecting its charge injection and transport properties.[4]

  • The 4-Iodo Substituent: The iodine atom at the 4-position is a versatile handle for modern cross-coupling reactions, most notably Suzuki and Stille polymerizations.[5] These reactions are highly efficient for forming carbon-carbon bonds and are tolerant of a wide range of functional groups, allowing for the synthesis of complex and well-defined polymer structures.[6][7] The use of an iodo-substituent provides a reactive site for controlled polymerization, leading to polymers with high molecular weights and, crucially, high regioregularity.

  • Regioregularity: For unsymmetrical monomers like 2-methylthiophene, the orientation of the monomer units within the polymer chain, known as regioregularity, has a profound impact on the material's electronic properties. Polymers with a high percentage of head-to-tail (HT) couplings tend to adopt a more planar backbone conformation, which facilitates intermolecular π-π stacking and enhances charge carrier mobility.[8][9] The use of cross-coupling polymerizations with monomers like this compound allows for a high degree of control over this critical structural parameter.[10]

Application in Organic Field-Effect Transistors (OFETs)

Polythiophenes derived from this compound are promising materials for the active semiconductor layer in p-type OFETs. The charge transport characteristics of these materials are highly dependent on their structural order and solid-state packing.

Workflow for OFET Fabrication and Characterization

Caption: Workflow for OFET fabrication and characterization.

Protocol 1: Suzuki Coupling Polymerization of this compound

This protocol is a representative method adapted from established procedures for the Suzuki polymerization of iodo-substituted thiophenes.[11][12]

Materials:

  • This compound

  • Arylboronic acid or boronic acid pinacol ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., aqueous sodium carbonate solution)

  • Anhydrous solvents (e.g., toluene, ethanol)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid or ester (1.0 eq), and the palladium catalyst (2-5 mol%).

  • Solvent and Base Addition: Add a degassed mixture of toluene and ethanol (e.g., 4:1 v/v) to the flask, followed by the addition of a degassed aqueous solution of sodium carbonate (2 M, 2.0 eq).

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Polymerization: Heat the reaction mixture to reflux (e.g., 90-100 °C) under an inert atmosphere (argon or nitrogen) for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Workup: After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol to precipitate the polymer.

  • Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform or chlorobenzene and precipitated again into methanol.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Characterization of the Synthesized Polymer
Technique Purpose Expected Outcome
¹H NMR Structural verification and determination of regioregularity.Peaks corresponding to the methyl and thiophene protons. The degree of head-to-tail coupling can be estimated from the integration of specific aromatic proton signals.
GPC Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).High molecular weight (Mn > 10 kDa) and a narrow PDI are desirable for good film-forming properties and device performance.
UV-Vis Spectroscopy Investigation of the electronic absorption properties and estimation of the optical bandgap.A broad absorption spectrum in the visible region, with a well-defined absorption edge from which the optical bandgap can be determined.
Cyclic Voltammetry Determination of HOMO and LUMO energy levels.Reversible oxidation and reduction peaks from which the electrochemical energy levels can be calculated, which are crucial for assessing charge injection barriers in devices.
Expected OFET Performance
Polymer Type Hole Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio Reference
Regioregular Poly(3-hexylthiophene)0.01 - 0.1> 10⁵[13]
Thiazoloisoindigo-based polymersup to 0.47> 10⁶[14]
Donor-Acceptor Copolymersup to 1.3> 10⁶[15]

Application in Organic Photovoltaics (OPVs)

In OPVs, polythiophenes serve as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor. The photovoltaic performance is highly dependent on the polymer's absorption spectrum, energy levels, and its ability to form an optimal morphology with the acceptor material for efficient charge separation and transport.

Workflow for OPV Fabrication and Characterization

Caption: Workflow for OPV fabrication and characterization.

Protocol 2: Stille Coupling Polymerization of this compound

The Stille coupling reaction is another powerful method for the synthesis of polythiophenes, offering mild reaction conditions and tolerance to various functional groups.[6][16]

Materials:

  • This compound

  • Organostannane comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd₂(dba)₃/P(o-tol)₃)

  • Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane comonomer (1.0 eq) in the anhydrous solvent.

  • Catalyst Addition: Add the palladium catalyst (1-3 mol%) to the reaction mixture.

  • Polymerization: Heat the mixture to reflux (e.g., 110 °C for toluene) for 24-72 hours. The solution will typically become darker and more viscous as the polymerization proceeds.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1 (Suzuki Coupling). A key consideration in Stille polymerization is the removal of toxic organotin residues, which often requires additional purification steps such as washing the polymer solution with an aqueous solution of potassium fluoride.

Expected OPV Performance

The efficiency of OPVs based on polythiophenes has seen significant advancements. The performance of devices using polymers derived from this compound would be influenced by the choice of acceptor material and the processing conditions of the active layer.

Polymer Donor Type Acceptor Power Conversion Efficiency (PCE) (%) Reference
Benzo[1,2-b;4,5-b′]dithiophene HomopolymerBTP-eC911.53[17]
Low Bandgap PolymerPC₇₁BM0.7[18]
Cyano-substituted PolythiophenesY6> 17[19]

Conclusion and Future Outlook

This compound is a valuable and versatile monomer for the synthesis of advanced polythiophene-based materials for organic electronics. The strategic positioning of the methyl and iodo groups allows for the creation of soluble, regioregular polymers with tunable electronic properties. The provided protocols for Suzuki and Stille coupling polymerizations offer a robust starting point for the synthesis of these materials. While specific performance data for polymers derived from this exact monomer is emerging, the established knowledge base for substituted polythiophenes suggests a promising potential for high-performance OFETs and OPVs. Future research should focus on the copolymerization of this compound with a variety of comonomers to fine-tune the electronic and optical properties for specific device applications, as well as the exploration of these materials in other areas of organic electronics, such as sensors and thermoelectric devices.

References

  • Nickel(II)-Catalyzed Cross-Coupling Polycondensation of Thiophenes via C–S Bond Cleavage. Organometallics. [Link]

  • Three regioisomeric couplings of 3-substituted thiophenes. ResearchGate. [Link]

  • Cationic Imidazolium Polythiophenes: Effects of Imidazolium-Methylation on Solution Concentration-Driven Aggregation and Surface Free Energy of Films Processed from Solvents with Different Polarity. Langmuir. [Link]

  • Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes. ACS Publications. [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]

  • Regioregularity-control of conjugated polymers: from synthesis and properties, to photovoltaic device applications. Journal of Materials Chemistry A. [Link]

  • Electronic and Optical Properties of Polythiophene Molecules and Derivatives. MDPI. [Link]

  • Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. [Link]

  • Investigation of the Effect of Dopant on Characteristics of Poly(3-methyl thiophene) via Pyrolysis Mass Spectrometry. ResearchGate. [Link]

  • Regioregular Poly(3-alkylthiophene). The McCullough Group. [Link]

  • Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics. MDPI. [Link]

  • New Polymers for Optimizing Organic Photovoltaic Cell Performances. ResearchGate. [Link]

  • The Effects of Different Side Groups on the Properties of Polythiophene. ResearchGate. [Link]

  • Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers. MDPI. [Link]

  • Regioregularity-control of conjugated polymers: From synthesis and properties, to photovoltaic device applications. Korea Advanced Institute of Science and Technology. [Link]

  • Transfer characteristics of OFET devices based on the polymers (a)... ResearchGate. [Link]

  • The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. RSC Publishing. [Link]

  • High-performance n-type polymer field-effect transistors with exceptional stability. Journal of Materials Chemistry C. [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • Polythiophene: From Fundamental Perspectives to Applications. Chemistry of Materials. [Link]

  • A General and Efficient Method for the Stille Cross-Coupling of Unactivated Aryl Chlorides and Organostannanes. Organic Syntheses. [Link]

  • Polymer-Supported Synthesis of Regioregular Head-to-Tail-Coupled Oligo(3-arylthiophene)s Utilizing a Traceless Silyl Linker. ACS Publications. [Link]

  • Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. MDPI. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Pyrroloindacenodithiophene polymers: the effect of molecular structure on OFET performance. RSC Publishing. [Link]

  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry. [Link]

  • Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. ResearchGate. [Link]

  • Electronic and Optical Properties of Polythiophene Molecules and Derivatives. ResearchGate. [Link]

  • Polymer Innovation for Advanced Organic Electronics (PI-AOE) at Purdue University: Research. Jianguo Mei. [Link]

  • Correlation structure–properties of poly(3-methyl-thiophene) (P3MTh) synthesized using TiCl4 as an oxidant. Scilit. [Link]

  • Synthesis and crystallization behavior of regioregular-block-regiorandom poly(3-hexylthiophene) copolymers. Polymer Chemistry. [Link]

  • Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC. [Link]

  • Polythiophene: Synthesis in aqueous medium and controllable morphology. ResearchGate. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

  • Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices. PubMed. [Link]

  • Electronic properties of poly(thiophene-3-methyl acetate). ResearchGate. [Link]

  • Polythiophenes for organic solar cells with efficiency surpassing 17%. ResearchGate. [Link]

Sources

The Strategic Application of 4-Iodo-2-methylthiophene in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold and the Strategic Importance of 4-Iodo-2-methylthiophene

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its versatile biological activities and its role as a bioisosteric replacement for the phenyl ring in many drug candidates.[1] This five-membered aromatic heterocycle, containing a sulfur atom, is a common feature in a multitude of FDA-approved drugs, demonstrating its broad therapeutic relevance.[1][2] The incorporation of a thiophene moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, selectivity, and metabolic stability.

Within the diverse landscape of thiophene-based building blocks, this compound emerges as a particularly valuable synthon for drug discovery. Its strategic importance lies in the orthogonal reactivity of its functional groups. The methyl group at the 2-position and the iodo group at the 4-position provide distinct handles for synthetic elaboration, allowing for the controlled and sequential introduction of molecular complexity. The carbon-iodine bond is especially amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for the rapid generation of diverse compound libraries.[3] This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols for its use in key cross-coupling reactions and highlighting its potential in the discovery of novel therapeutic agents.

Synthesis of this compound: A Multi-step Approach

Direct electrophilic iodination of 2-methylthiophene predominantly yields the 5-iodo isomer due to the directing effect of the methyl group and the inherent reactivity of the thiophene ring.[4] Therefore, a regioselective synthesis of this compound necessitates a more strategic, multi-step approach. One plausible and effective route involves the initial bromination of 2-methylthiophene, followed by metal-halogen exchange and subsequent iodination.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step procedure for the synthesis of this compound, starting from the regioselective bromination of 2-methylthiophene.

Step 1: Synthesis of 4-Bromo-2-methylthiophene

  • Reaction Setup: In a fume hood, dissolve 2-methylthiophene (1.0 eq) in a suitable anhydrous solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.0 eq) in the same solvent to the stirred solution of 2-methylthiophene over a period of 30-60 minutes. The use of NBS allows for a more selective bromination at the 4-position compared to using elemental bromine.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude 4-bromo-2-methylthiophene can be purified by fractional distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound via Halogen Exchange

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the purified 4-bromo-2-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise to the stirred solution. The bromine-lithium exchange is typically rapid at this temperature.

  • Iodination: After stirring the reaction mixture at -78 °C for 30-60 minutes, add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C during the addition.

  • Reaction Quenching and Work-up: After the addition of iodine is complete, allow the reaction to warm to room temperature. Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Extract the product with diethyl ether, and wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel to yield the final product.

Figure 1: Synthetic workflow for this compound.

Application of this compound in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is a versatile functional group for the construction of carbon-carbon and carbon-nitrogen bonds, which are pivotal in the assembly of drug-like molecules. The following sections provide detailed protocols for three of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, a common motif in many pharmaceuticals.[5][6]

General Procedure:

  • Reaction Setup: To a microwave vial or a Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid or its pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-3 mol%) and a phosphine ligand like XPhos or SPhos (2-6 mol%), and a base.

  • Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., 2 M Na₂CO₃, K₂CO₃, or K₃PO₄).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/XPhos, Pd(dppf)Cl₂Choice depends on the electronic and steric nature of the coupling partners. Ligands like XPhos are effective for challenging couplings.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA biphasic solvent system is often used to dissolve both the organic and inorganic reagents.
Temperature 80-120 °CHigher temperatures are often required to drive the catalytic cycle, especially with less reactive substrates.

Table 1: Key Parameters for Suzuki-Miyaura Coupling of this compound

Figure 2: General workflow for Suzuki-Miyaura coupling.
Protocol 3: Sonogashira Coupling of this compound with Terminal Alkynes

The Sonogashira reaction provides a powerful means to synthesize aryl alkynes, which are valuable intermediates and are present in various biologically active compounds.[2][7]

General Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).

  • Solvent and Base: Add a degassed solvent, typically an amine base such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the reaction solvent. Alternatively, a co-solvent like THF or DMF can be used.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired coupled product.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂A common and effective catalyst for Sonogashira couplings.
Copper(I) Co-catalyst CuIFacilitates the formation of the copper acetylide, which is the active nucleophile in the transmetalation step.
Base Triethylamine, DiisopropylamineActs as both a base to deprotonate the alkyne and often as the solvent.
Solvent Amine base, THF, DMFThe choice of solvent can influence the solubility of the reactants and the reaction rate.
Temperature Room Temperature to 60 °CThe reaction is often facile at or near room temperature.

Table 2: Key Parameters for Sonogashira Coupling of this compound

Figure 3: General workflow for Sonogashira coupling.
Protocol 4: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, which are prevalent in pharmaceuticals.[8][9]

General Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos, 2-4 mol%). Add the base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 eq).

  • Addition of Reagents: Add this compound (1.0 eq) and the primary or secondary amine (1.1-1.5 eq).

  • Solvent and Reaction Conditions: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring and Work-up: Monitor the reaction's progress by LC-MS. Once complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a plug of silica gel or Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Palladium Catalyst Buchwald Precatalysts, Pd₂(dba)₃/LigandPrecatalysts offer improved stability and reactivity. The choice of ligand is critical and depends on the amine substrate.
Ligand RuPhos, BrettPhos, XantphosBulky, electron-rich ligands facilitate the reductive elimination step and are effective for a broad range of amines.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. The choice can influence the reaction outcome, especially with sensitive substrates.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are essential for this reaction.
Temperature 80-110 °CElevated temperatures are generally necessary to drive the catalytic cycle.

Table 3: Key Parameters for Buchwald-Hartwig Amination of this compound

Figure 4: General workflow for Buchwald-Hartwig amination.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in the arsenal of medicinal chemists. Its strategic substitution pattern allows for regioselective functionalization, enabling the synthesis of diverse and complex molecular architectures. The protocols detailed in this guide for its synthesis and application in key palladium-catalyzed cross-coupling reactions provide a robust framework for researchers engaged in drug discovery. The ability to readily introduce aryl, alkynyl, and amino functionalities onto the thiophene core opens up vast chemical space for the exploration of new structure-activity relationships. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in the efficient discovery and development of the next generation of medicines.

References

  • The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene: An Unexpected Iodination Product of 2-Methylthiophene. Journal of Chemical Crystallography, 49(3), 206-212. [Link]

  • Clean and Efficient Iodination of Thiophene Derivatives. Request PDF on ResearchGate. [Link]

  • On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Hokkaido University. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Clean and Efficient Iodination of Thiophene Derivatives. Synlett. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation. RSC Publishing. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. [Link]

  • Sonogashira Coupling Reaction Mechanism. YouTube. [Link]

  • 2-Iodothiophene. Organic Syntheses Procedure. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Why C–N and C–O Couplings?. Macmillan Group. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Bioactive Polyketides and Benzene Derivatives from Two Mangrove Sediment-Derived Fungi in the Beibu Gulf. National Institutes of Health. [Link]

  • Bioactive molecules with alkylthio‐substituted catechol motif.. ResearchGate. [Link]

Sources

Application Note & Protocol: Preparation of 2-Methyl-4-Thienylmagnesium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of 2-methyl-4-thienylmagnesium iodide, a crucial Grignard reagent for introducing the 2-methyl-4-thienyl moiety in organic synthesis. The protocol emphasizes safety, procedural robustness, and analytical validation. We delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed step-by-step protocol, and offer expert insights into critical parameters and potential challenges. This document is designed to empower researchers to confidently and successfully prepare this valuable synthetic intermediate.

Introduction: The Synthetic Utility of 2-Methyl-4-Thienylmagnesium Iodide

Thiophene derivatives are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The targeted functionalization of the thiophene ring is, therefore, of paramount importance. Grignard reagents, such as 2-methyl-4-thienylmagnesium iodide, serve as powerful nucleophiles for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The preparation of this specific Grignard reagent from 4-iodo-2-methylthiophene provides a versatile intermediate for a myriad of chemical transformations, including cross-coupling reactions and additions to carbonyl compounds.[2]

Mechanistic Insights: The Formation of a Grignard Reagent

The synthesis of a Grignard reagent is a fascinating example of an oxidative addition reaction occurring on a metal surface. The generally accepted mechanism involves the following key steps:

  • Mass Transport: The organic halide, in this case, this compound, diffuses from the bulk solution to the surface of the magnesium metal.[3]

  • Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-iodine bond of the this compound. This results in the formation of a radical anion.

  • Bond Cleavage: The carbon-iodine bond in the radical anion cleaves, yielding an aryl radical and an iodide anion.

  • Radical Recombination: The aryl radical rapidly recombines with a magnesium radical cation on the metal surface to form the organomagnesium compound, 2-methyl-4-thienylmagnesium iodide.[3]

This entire process is critically dependent on a clean and reactive magnesium surface, as the passivating layer of magnesium oxide (MgO) can significantly hinder the reaction.[4]

Experimental Workflow Overview

The preparation of 2-methyl-4-thienylmagnesium iodide can be broken down into four distinct stages: Preparation, Reaction, Titration, and Safe Quenching.

G cluster_prep Preparation cluster_reaction Grignard Reaction cluster_analysis Analysis cluster_quench Quenching prep_glass Flame-Dry Glassware prep_reagents Dry Solvents & Reagents prep_mg Activate Magnesium initiation Initiation with Activator prep_mg->initiation addition Slow Addition of This compound initiation->addition reflux Controlled Reflux addition->reflux titration Titration of Grignard Reagent reflux->titration quench Safe Quenching Procedure titration->quench

Caption: Experimental workflow for the preparation of 2-methyl-4-thienylmagnesium iodide.

Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 0.1 mol of 2-methyl-4-thienylmagnesium iodide. Adjust quantities as needed, maintaining the stoichiometry.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
This compoundC₅H₅IS238.0623.8 g (0.1 mol)>98%Commercially Available
Magnesium TurningsMg24.312.67 g (0.11 mol)>99.5%Commercially Available
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11250 mLAnhydrousCommercially Available
IodineI₂253.81~2-3 small crystals>99.8%Commercially Available
1,2-Dibromoethane (optional)C₂H₄Br₂187.86~0.1 mL>99%Commercially Available
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • 250 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Schlenk line (optional, but recommended)

  • Syringes and needles

Preparation Phase: Ensuring Anhydrous Conditions

The success of a Grignard reaction is critically dependent on the exclusion of water.

  • Glassware: Thoroughly clean all glassware and dry in an oven at >120 °C for at least 4 hours. Assemble the apparatus (flask, condenser, dropping funnel) while hot and allow it to cool under a stream of inert gas.

  • Solvent: Use a freshly opened bottle of anhydrous THF or THF dried over sodium/benzophenone ketyl.

  • Reagents: Ensure this compound is anhydrous. If necessary, dry over molecular sieves.

Magnesium Activation: The Key to Initiation

The passivating layer of magnesium oxide on the magnesium turnings must be disrupted to initiate the reaction.[4]

  • Place the magnesium turnings (2.67 g) in the reaction flask under a positive pressure of inert gas.

  • Add a few small crystals of iodine. The iodine will etch the magnesium surface, revealing fresh, reactive metal.[5]

  • Optional but recommended: A small amount of 1,2-dibromoethane (~0.1 mL) can be added. The subsequent formation of ethylene bubbles provides a visual cue of magnesium activation.[5]

Grignard Reaction: Formation of 2-Methyl-4-Thienylmagnesium Iodide
  • Add 50 mL of anhydrous THF to the flask containing the activated magnesium.

  • Prepare a solution of this compound (23.8 g) in 150 mL of anhydrous THF in the dropping funnel.

  • Add approximately 10% of the this compound solution to the magnesium suspension.

  • Observe the reaction mixture. Signs of initiation include a gentle reflux, a change in color to a cloudy gray/brown, and a noticeable exotherm.[4] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to control the exotherm and prevent side reactions.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete consumption of the magnesium. The final solution should appear as a dark, cloudy mixture.[6]

Analytical Validation: Titration of the Grignard Reagent

It is imperative to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. A common and reliable method is titration against a known amount of an acid, using an indicator.

Titration Protocol
  • Accurately weigh approximately 100 mg of iodine into a dry, argon-flushed flask.[7]

  • Dissolve the iodine in 1.0 mL of a 0.5 M solution of LiCl in THF. This will result in a dark brown solution.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent dropwise from a 1 mL syringe until the solution turns from light yellow to colorless.[7]

  • Record the volume of the Grignard reagent added.

  • Repeat the titration at least twice and calculate the average molarity.

Calculation:

Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

Safety and Handling Precautions

  • Flammability: Grignard reagents and the ethereal solvents used in their preparation are highly flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[2]

  • Reactivity with Water: Grignard reagents react violently with water and other protic sources. Ensure all equipment and reagents are scrupulously dry.[2]

  • Exothermic Reaction: The formation of Grignard reagents is exothermic and can lead to a runaway reaction if the addition of the organic halide is too rapid. Always have an ice bath readily available to cool the reaction if necessary.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.

  • Quenching: Unused Grignard reagent must be quenched safely. This is typically done by slowly adding the Grignard solution to a stirred, cooled solution of a weak acid, such as saturated aqueous ammonium chloride. Never add water directly to the Grignard reagent.

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction fails to initiate Incomplete drying of glassware or reagents. Inactive magnesium surface.Re-dry all equipment and reagents. Use a more aggressive activation method (e.g., a small amount of pre-formed Grignard reagent).
Darkening of the reaction mixture without Grignard formation Wurtz-type homocoupling of the aryl iodide.Ensure slow addition of the this compound to maintain a low concentration in the reaction flask.
Low yield of Grignard reagent Incomplete reaction. Reaction with atmospheric moisture or CO₂.Extend the reaction time. Ensure a good inert gas atmosphere throughout the procedure.

Conclusion

The successful preparation of 2-methyl-4-thienylmagnesium iodide is a foundational technique for the synthesis of a wide array of functionalized thiophene derivatives. By adhering to the principles of anhydrous reaction conditions, proper magnesium activation, and controlled reaction parameters, researchers can reliably produce this valuable organometallic reagent. The analytical validation through titration ensures accurate stoichiometry in subsequent synthetic transformations, leading to more predictable and reproducible research outcomes.

References

  • Kotha, S., Chinnam, A. K., & Shirbhate, M. E. (2015). Design and synthesis of hybrid cyclophanes containing thiophene and indole units via Grignard reaction, Fischer indolization and ring-closing metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 1433–1439. [Link]

  • Sapountzis, I., Dube, H., Lewis, R., Gommermann, N., & Knochel, P. (2004). Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine−Magnesium Exchange. The Journal of Organic Chemistry, 69(13), 4464–4474. [Link]

  • Kotha, S., Chinnam, A. K., & Shirbhate, M. E. (2015). Design and synthesis of hybrid cyclophanes containing thiophene and indole units via Grignard reaction, Fischer indolization and ring-closing metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 1433–1439. [Link]

  • Minato, H., & Takeda, K. (1958). 2-Iodothiophene. Organic Syntheses, 38, 56. [Link]

  • The Organic Chemistry Tutor. (2019, January 7). making Grignard reagents [Video]. YouTube. [Link]

  • Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

  • CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google P
  • Wangweerawong, A., Kolmar, S., & Ellman, J. A. (2016). Preparation of (S)-Nonafluorobutanesulfinamide. Organic Syntheses, 93, 319–330. [Link]

  • Osadnik, A., & Lützen, A. (2015). Synthesis of functionalized thiophene/phenyl co-oligomers by direct arylation of thiophenes. Arkivoc, 2015(2), 40–51. [Link]

  • Wikipedia contributors. (2024, November 27). Grignard reagent. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, January 12, 2026, from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • Grignard Reaction. (n.d.). Retrieved January 12, 2026, from [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved January 12, 2026, from [Link]

  • Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry, 10(4). [Link]

  • Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminothiophenes

Thiophene-containing compounds are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The introduction of an amino group onto the thiophene ring, particularly at the 4-position, opens up a vast chemical space for the synthesis of novel drug candidates, agrochemicals, and organic electronic materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed amination of 4-iodo-2-methylthiophene, a key building block for accessing a wide array of functionalized aminothiophenes. We will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Deep Dive

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][2][4] The cycle can be broken down into three key elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new palladium(II) intermediate. The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl > OTf.[4] While aryl iodides are highly reactive, the iodide anion generated can sometimes inhibit the catalyst.[4][5]

  • Amine Coordination and Deprotonation: Following oxidative addition, the amine substrate coordinates to the palladium(II) center, displacing a ligand. Subsequent deprotonation of the coordinated amine by a base is a critical step, forming a palladium-amido complex. The choice of base is paramount; it must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions with sensitive functional groups.[4][6]

  • Reductive Elimination: This is the final, product-forming step of the catalytic cycle. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Buchwald_Hartwig_Amination Catalytic Cycle of Buchwald-Hartwig Amination cluster_main pd0 Pd(0)L_n oxidative_addition_complex [Ar-Pd(II)(L)_n-X] pd0->oxidative_addition_complex Oxidative Addition amine_coordination [Ar-Pd(II)(L)_n(R2NH)]+X- oxidative_addition_complex->amine_coordination Amine Coordination amido_complex [Ar-Pd(II)(L)_n(R2N)] amine_coordination->amido_complex Deprotonation base_h [Base-H]+X- amine_coordination->base_h amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition_complex amine R2NH amine->amine_coordination base Base base->amine_coordination

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the palladium-catalyzed amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine substrates.

Materials and Reagents
Reagent/MaterialPurposeKey CharacteristicsSupplier Example
This compoundAryl Halide SubstratePurity >97%Sigma-Aldrich, Combi-Blocks
AmineNucleophilePrimary or secondary amineAcros Organics, TCI
Pd₂(dba)₃Palladium PrecatalystTris(dibenzylideneacetone)dipalladium(0)Strem Chemicals, Oakwood Chemical
XantphosLigandBulky, electron-rich phosphineSigma-Aldrich, Strem Chemicals
NaOtBuBaseSodium tert-butoxide, strong baseSigma-Aldrich, Acros Organics
TolueneSolventAnhydrous, degassedFisher Chemical, VWR
Schlenk tube/Microwave vialReaction VesselOven-dried, suitable for inert atmosphereChemglass, Wilmad-LabGlass
Nitrogen/ArgonInert GasHigh purityAirgas, Praxair
Reaction Setup and Procedure
  • Inert Atmosphere Preparation: In an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Addition of Base: Add the base (e.g., NaOtBu, 1.4 equiv.). The order of addition can be crucial; adding the base last can sometimes prevent premature catalyst decomposition.

  • Evacuation and Backfilling: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Amine and Solvent: Under a positive pressure of the inert gas, add the amine (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification
  • Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminothiophene product.

Figure 2: A workflow diagram for the palladium-catalyzed amination protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Poor solubility of reagents- Use a fresh batch of palladium precatalyst and ligand.- Switch to a stronger base (e.g., LHMDS).- Screen alternative solvents (e.g., dioxane, THF).[6][8]
Formation of Side Products - Hydrodehalogenation of the starting material- Dimerization of the aryl halide- Ensure a strictly inert atmosphere.- Optimize the ligand-to-metal ratio.- Lower the reaction temperature.
Decomposition of Starting Materials - Base-sensitive functional groups- High reaction temperature- Use a weaker base (e.g., K₃PO₄, Cs₂CO₃).[6]- Lower the reaction temperature and extend the reaction time.
Inconsistent Results - Variations in reagent quality- Presence of oxygen or moisture- Use high-purity, anhydrous reagents and solvents.- Ensure proper inert atmosphere techniques are employed.

Data Presentation: A Template for Optimization

Systematic optimization is key to achieving high yields in Buchwald-Hartwig amination. The following table provides a template for organizing and presenting optimization data.

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1XantphosNaOtBuToluene10012e.g., 85
2RuPhosNaOtBuToluene10012e.g., 92
3BrettPhosNaOtBuToluene10012e.g., 78
4RuPhosK₃PO₄Dioxane11024e.g., 65
5RuPhosCs₂CO₃Toluene10018e.g., 75

Conclusion

The palladium-catalyzed amination of this compound is a robust and highly valuable transformation for the synthesis of a diverse range of aminothiophene derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively and efficiently access these important building blocks. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in synthetic and medicinal chemistry, facilitating the development of novel molecules with potential applications in drug discovery and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

Sources

Application Notes and Protocols for the Synthesis of Thiophene-Based Materials for Organic Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Organic solar cells (OSCs) are a promising frontier in renewable energy, offering the potential for low-cost, flexible, and lightweight photovoltaic devices fabricated through simple processing techniques.[1] At the heart of most high-performance OSCs lies the bulk heterojunction (BHJ) architecture, an intricate blend of electron-donating and electron-accepting materials.[2] The efficiency of these devices is critically dependent on the chemical structure and properties of the photoactive materials.

Thiophene-based conjugated materials have become a cornerstone of OSC research.[2] Their unique combination of environmental stability, structural versatility, and efficient charge transport properties makes them ideal candidates for the electron donor component in the BHJ.[3] This guide provides researchers and scientists with a comprehensive overview of the molecular design principles, prevalent synthetic methodologies, and detailed experimental protocols for developing novel thiophene-based materials for next-generation organic solar cells.

Part 1: Molecular Design and Synthetic Strategy

The primary goal in designing donor materials for OSCs is to control the material's optical absorption and frontier molecular orbital energy levels (HOMO and LUMO). A powerful and widely adopted strategy is the creation of donor-acceptor (D-A) copolymers.[1][4] This approach involves alternating electron-rich (donor) units, such as thiophene and its fused derivatives, with electron-deficient (acceptor) units along the polymer backbone.

This molecular architecture induces an intramolecular charge transfer (ICT) from the donor to the acceptor unit, which has two critical effects:

  • Bandgap Reduction: The ICT interaction lowers the energy of the LUMO while having a smaller effect on the HOMO, resulting in a reduced energy bandgap. This allows the polymer to absorb a broader range of the solar spectrum, particularly in the longer wavelength regions.[5]

  • Energy Level Tuning: By carefully selecting the strength of the donor and acceptor moieties, the HOMO and LUMO levels can be precisely tuned to align with the energy levels of the chosen acceptor material (e.g., fullerene derivatives or non-fullerene acceptors), which is crucial for efficient charge separation at the donor-acceptor interface.

Beyond the backbone, alkyl side chains are strategically appended to the thiophene or acceptor units. These chains are not passive components; they are essential for ensuring solubility in common organic solvents for device fabrication and for influencing the material's solid-state packing and morphology, which directly impacts charge mobility.[6][7]

cluster_0 Donor-Acceptor (D-A) Copolymer Concept cluster_1 Resulting Properties D1 Electron-Rich Thiophene Unit (D) A1 Electron-Deficient Unit (A) D1->A1 - Conjugated Backbone - D2 Electron-Rich Thiophene Unit (D) A1->D2 - Conjugated Backbone - A2 Electron-Deficient Unit (A) D2->A2 - Conjugated Backbone - Properties Tunable Bandgap (Broad Absorption) Optimized HOMO/LUMO Energy Levels Improved Solubility (via Side Chains) A2->Properties Leads to

Figure 2: General workflow for the synthesis and purification of a thiophene-based D-A copolymer.

Part 4: Material Characterization & Performance Data

After synthesis and purification, the material must be thoroughly characterized to validate its structure and properties.

Characterization TechniquePurposeTypical Results
¹H NMR Spectroscopy Confirms the chemical structure and purity of the polymer.Broadened peaks characteristic of polymers; integration of aromatic vs. alkyl protons should match the expected structure.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and Polydispersity Index (PDI = Mₙ/Mₙ).High Mₙ (>20 kDa) is often desirable for good film formation. PDI values are typically between 1.5 and 2.5 for polycondensation.
UV-Vis Spectroscopy Measures the material's light absorption range and determines the optical bandgap (Egopt) from the absorption onset.D-A copolymers typically show two absorption bands: one from π-π* transitions and a lower energy one from ICT. [5]
Cyclic Voltammetry (CV) Determines the oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.Low-lying HOMO levels (e.g., -5.1 to -5.5 eV) are often targeted for high open-circuit voltage (Voc) in solar cells. [5]

Below is a table summarizing the performance of several thiophene-based materials when incorporated into organic solar cells.

Polymer/Small MoleculeAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
Molecule 2 [3]PC71BM6.200.9512.0154
Molecule 6 [3]PC71BM2.870.96--
F-TPDI-2P [8]PC71BM8.21---
TPDI-2P [8]PC71BM6.90---
PQx6T [5]PC71BM1.800.479.05-
PTTPh [9]PC61BM0.43---
PIQ [10]Y66.41---

(Note: Dashes indicate data not specified in the cited source abstract.)

References

  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. MDPI. Available at: [Link]

  • Thiophene Oligomers with Low Cost and Easy Synthesis for Efficient Organic Solar Cells. Wiley Online Library. Available at: [Link]

  • Thiophene–Perylenediimide Bridged Dimeric Porphyrin Donors Based on the Donor–Acceptor–Donor Structure for Organic Photovoltaics. ACS Publications. Available at: [Link]

  • Thiophene-Based High-Performance Donor Polymers for Organic Solar Cells. Request PDF on ResearchGate. Available at: [Link]

  • Thiophene-based Solar Cell. A Review. Bentham Science. Available at: [Link]

  • Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. Journal of Macromolecular Science, Part A. Available at: [Link]

  • Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. Request PDF on ResearchGate. Available at: [Link]

  • Synthesis and characterization of polythiophene containing side chain electron acceptor for OPV. Taylor & Francis Online. Available at: [Link]

  • Thiophene Copolymer Donors Containing Ester-Substituted Thiazole for Organic Solar Cells. ACS Publications. Available at: [Link]

  • Thiophene‐Based Polymers: Synthesis and Applications. ResearchGate. Available at: [Link]

  • Thiophene-based conjugated oligomers for organic solar cells. RSC Publishing. Available at: [Link]

  • Bulk heterojunction solar cells of three polythienothiophenes. ACG Publications. Available at: [Link]

  • Synthesis and Characterization of Quinoxaline-Based Thiophene Copolymers as Photoactive Layers in Organic Photovoltaic Cells. ResearchGate. Available at: [Link]

  • Thiophene-based conjugated oligomers for organic solar cells. Request PDF on ResearchGate. Available at: [Link]

  • OPV Material Synthesis: The Role of Advanced Thiophene Derivatives. Boronpharm. Available at: [Link]

  • Thiophene-based Solar Cell. A Review. Ingenta Connect. Available at: [Link]

  • Stepwise heating in Stille polycondensation toward no batch-to-batch variations in polymer solar cell performance. ResearchGate. Available at: [Link]

  • Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization. PubMed. Available at: [Link]

  • Ionic Push–Pull Polythiophenes: A Further Step towards Eco-Friendly BHJ Organic Solar Cells. MDPI. Available at: [Link]

  • Synthesis of a Low-Cost Thiophene-Indoloquinoxaline Polymer Donor and Its Application to Polymer Solar Cells. MDPI. Available at: [Link]

  • Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. Available at: [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley Online Library. Available at: [Link]

  • Polythiophenes as electron donors in organic solar cells. RSC Publishing. Available at: [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-iodo-2-methylthiophene. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address the significant challenges associated with the regioselective iodination of the 2-methylthiophene scaffold to achieve the 4-iodo isomer, a less common and synthetically challenging product. Standard electrophilic substitution methods on 2-methylthiophene overwhelmingly favor iodination at the C5 position, making the synthesis of the C4 isomer a nuanced task requiring specific strategies.

This guide provides field-proven insights into troubleshooting common issues, answers frequently asked questions, and presents a validated protocol for a multi-step, regioselective approach to maximize your yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound, with a focus on a multi-step approach involving lithiation, which is often necessary for this specific isomer.

Problem 1: Low or No Yield of the Final Product

Q: My reaction has resulted in a very low yield of this compound, or I've only recovered my starting material. What are the likely causes?

A: This is a common issue, often rooted in the challenges of achieving the correct regiochemistry. Direct iodination of 2-methylthiophene is not a viable route for the 4-iodo isomer due to electronic effects. The methyl group at C2 is an activating, ortho-para director, and the inherent reactivity of the thiophene ring strongly favors electrophilic attack at the C5 (alpha) position.[1][2] Therefore, a successful synthesis requires a more controlled, multi-step approach.

Potential Causes & Solutions:

  • Ineffective Lithiation (if using a lithiation-based route): The generation of the key organolithium intermediate is critical and highly sensitive to reaction conditions.

    • Moisture or Air Contamination: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (dry nitrogen or argon). All solvents and reagents must be rigorously dried.

    • Incorrect Temperature: Lithiation reactions, particularly lithium-halogen exchange or deprotonation, must be performed at very low temperatures (typically -78 °C) to prevent reagent decomposition and unwanted side reactions.[3]

    • Reagent Quality: Use a freshly titrated or newly purchased solution of the organolithium reagent. Their concentration can decrease significantly with improper storage.

  • Incorrect Starting Material for Regiocontrol: You cannot efficiently synthesize this compound by directly iodinating 2-methylthiophene. A common successful strategy involves starting with 3-bromo-2-methylthiophene . The bromine atom serves as a handle for a lithium-halogen exchange, which generates the lithium anion at the C3 position. This anion can then undergo a rearrangement or be manipulated to functionalize the C4 position. An even more direct route involves the deprotonation of 3-bromo-2-methylthiophene at the C4 position, followed by iodination.

  • Proton Quenching of the Organolithium Intermediate: If any acidic protons are present in the reaction mixture (e.g., from moisture), the highly basic organolithium intermediate will be quenched, leading back to the starting material (or a debrominated version) instead of reacting with iodine.[4]

Problem 2: Formation of Isomeric Byproducts

Q: I've obtained a product, but NMR analysis shows a mixture of isomers, including what I suspect is 5-iodo-2-methylthiophene or di-iodinated species.

A: Isomer formation is the primary challenge in thiophene chemistry. Your troubleshooting should focus on confirming that your synthetic strategy correctly directs the reaction to the C4 position.

Potential Causes & Solutions:

  • Use of Electrophilic Iodination Conditions: If you are using methods like I₂/oxidant or N-Iodosuccinimide (NIS) on 2-methylthiophene, you will inevitably form the 5-iodo isomer as the major product.[1] These reagents follow the rules of electrophilic aromatic substitution, which disfavors the C4 position.

  • Over-iodination: Using a large excess of the iodinating agent or running the reaction for too long can lead to di-iodinated products, such as 3,5-diiodo-2-methylthiophene, especially under harsh conditions.[5] Careful control of stoichiometry (1.0-1.1 equivalents of iodine) is crucial.

  • "Halogen Dance" Rearrangement: In some cases, lithiated halo-thiophenes can undergo a rearrangement known as the "halogen dance," where the halogen and lithium atoms exchange positions. This can lead to a mixture of isomers upon quenching. The choice of solvent and temperature can influence this process.

Problem 3: Difficulty in Product Purification

Q: My crude product is an oily mixture that is difficult to purify by column chromatography. How can I improve separation?

A: Purification challenges often arise from the presence of non-polar byproducts with similar retention factors to the desired product.

Potential Causes & Solutions:

  • Residual Starting Material/Debrominated Byproduct: Unreacted starting material (e.g., 3-bromo-2-methylthiophene) or the proton-quenched byproduct (2-methylthiophene) can be difficult to separate.

    • Optimization: Drive the reaction to completion to consume the starting material. Ensure strictly anhydrous conditions to prevent quenching.

    • Chromatography: Use a very non-polar eluent system, such as pure hexanes or a hexanes/dichloromethane gradient on silica gel. The slight difference in polarity between the halogenated and non-halogenated compounds can be exploited with a long column and careful fraction collection.

  • Unreacted Iodine: Residual iodine will color the product and can complicate analysis.

    • Work-up: During the aqueous work-up, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.[6] This will reduce I₂ to colorless I⁻.

  • Organotin Byproducts (if using stannylation routes): If your synthesis involves a stannane intermediate, removal of tin byproducts can be challenging. A common method is to wash the organic layer with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high regioselectivity?

The most effective and regioselective method does not involve direct iodination of 2-methylthiophene. Instead, a multi-step approach using directed ortho-metalation (DoM) principles is recommended.[7][8] The key is to use a directing group or a pre-existing substituent to force the lithiation, and subsequent iodination, to occur at the desired C4 position. A validated approach starts with 3-bromo-2-methylthiophene . Lithiation with a strong, hindered base like Lithium Diisopropylamide (LDA) can selectively deprotonate the C4 position, followed by quenching with an iodine source.

Q2: Why is LDA preferred over n-BuLi for the deprotonation of 3-bromo-2-methylthiophene?

While n-BuLi is a powerful base, it can also readily participate in lithium-halogen exchange with aryl bromides, especially at temperatures above -78 °C. This would generate the 3-lithio-2-methylthiophene, which is not the desired intermediate. LDA is a strong, non-nucleophilic, and sterically hindered base, making it ideal for selective deprotonation (proton abstraction) at the most acidic site (C4, adjacent to the bromine) without engaging in significant lithium-halogen exchange.

Q3: Which iodinating agent should I use to quench the organolithium intermediate?

Molecular iodine (I₂) is the most common and effective electrophile for this purpose. It should be dissolved in the same anhydrous solvent used for the reaction (e.g., THF) and added slowly to the cold (-78 °C) solution of the organolithium intermediate.

Q4: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against your starting material. The lithiated intermediate is generally not stable on silica gel and will likely appear as the quenched (debrominated) spot.[4] After adding the iodine, the product spot should appear with a different Rf value. For more precise monitoring, quenching a small aliquot of the reaction with D₂O and analyzing by ¹H NMR can confirm the position of lithiation by observing the absence of a proton signal.

Q5: What are the critical safety precautions?

  • Organolithium Reagents (n-BuLi, LDA): These are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere using proper syringe and cannula techniques. Always wear fire-retardant lab coats and safety glasses.

  • Iodine: Iodine is corrosive and can cause severe burns. It is also a respiratory irritant. Handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Cryogenic Temperatures: Working at -78 °C with dry ice/acetone baths requires insulated gloves to prevent cold burns.

Data Summary Table

MethodStarting MaterialReagentsTypical Outcome for ThiophenesSuitability for this compoundReference(s)
Electrophilic Iodination 2-MethylthiopheneN-Iodosuccinimide (NIS), TFAHigh yield of 5-iodo isomerPoor . Incorrect regioselectivity.[1][9]
Oxidative Iodination 2-MethylthiopheneI₂, HgO or HNO₃Good yield of 5-iodo isomer; risk of over-iodinationPoor . Incorrect regioselectivity and hazardous reagents.[6]
Lithiation-Iodination 3-Bromo-2-methylthiophene1. LDA, -78 °C2. I₂High yield of a single isomer via regiocontrolled C-H activationExcellent . The recommended strategy for regioselective synthesis.

Recommended Experimental Protocol: Regioselective Synthesis of this compound

This protocol is based on a directed metalation strategy, which provides the required regiochemical control.

Step 1: Synthesis of 3-Bromo-2-methylthiophene (Starting Material) This step is necessary if the starting material is not commercially available. A common route is the bromination of 2-methylthiophene followed by purification to isolate the 3-bromo isomer, though this can be challenging. Alternatively, multi-step routes from other thiophene precursors may be required.

Step 2: Regioselective Lithiation and Iodination

  • Preparation: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Formation: To the cold THF, add diisopropylamine (1.1 mmol, 1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.1 mmol, 1.1 eq, e.g., 2.5 M solution in hexanes). Stir the resulting solution at -78 °C for 30 minutes to form LDA.

  • Substrate Addition: Slowly add a solution of 3-bromo-2-methylthiophene (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL) to the LDA solution. Maintain the temperature at -78 °C.

  • Lithiation: Stir the reaction mixture at -78 °C for 1 hour. The solution should change color, indicating the formation of the organolithium species. This step generates the 4-lithio-3-bromo-2-methylthiophene intermediate.

  • Iodination: In a separate flame-dried flask, dissolve iodine (1.2 mmol, 1.2 eq) in anhydrous THF (3 mL). Slowly add this iodine solution via cannula to the cold organolithium solution. Maintain the temperature at -78 °C during the addition.

  • Warming & Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour, then slowly warm to room temperature over 2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (2 x 10 mL, to remove excess iodine), water (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using hexanes as the eluent to yield pure this compound.

Visual Workflow and Pathway Diagrams

Troubleshooting Workflow

G Troubleshooting: Low Yield of this compound Start Low or No Yield Observed Check_Route Are you using a regioselective route? (e.g., Lithiation of 3-bromo-2-methylthiophene) Start->Check_Route Incorrect_Route Problem: Incorrect Regioselectivity Check_Route->Incorrect_Route No Check_Conditions Verify Anhydrous Conditions (Dried glassware, solvents, inert atmosphere) Check_Route->Check_Conditions Yes Solution_Route Solution: Direct electrophilic iodination of 2-methylthiophene yields the 5-iodo isomer. Use a directed metalation strategy starting from 3-bromo-2-methylthiophene. Incorrect_Route->Solution_Route Wet_Conditions Problem: Anion Quenching Check_Conditions->Wet_Conditions No Check_Temp Verify Reaction Temperature (Maintained at -78°C?) Check_Conditions->Check_Temp Yes Solution_Dry Solution: Flame-dry all glassware. Use freshly distilled anhydrous solvents. Maintain positive N2/Ar pressure. Wet_Conditions->Solution_Dry Bad_Temp Problem: Reagent Decomposition or Side Reactions Check_Temp->Bad_Temp No Check_Reagent Verify Organolithium Reagent (Freshly titrated or new bottle?) Check_Temp->Check_Reagent Yes Solution_Temp Solution: Use a dry ice/acetone bath. Monitor internal temperature throughout all additions. Bad_Temp->Solution_Temp Bad_Reagent Problem: Inactive Reagent Check_Reagent->Bad_Reagent No Solution_Reagent Solution: Titrate n-BuLi solution before use (e.g., with menthol and 1,10-phenanthroline). Bad_Reagent->Solution_Reagent

Caption: Troubleshooting workflow for low yield synthesis.

Proposed Synthetic Pathway

G Proposed Regioselective Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Iodination SM 3-Bromo-2-methylthiophene Intermediate 4-Lithio-3-bromo-2-methylthiophene (Anion Intermediate) SM->Intermediate LDA, THF -78 °C Iodine Iodine (I₂) Product 4-Iodo-3-bromo-2-methylthiophene Iodine->Product Start_mol 3-Bromo-2-methylthiophene Lithiation_step 1. LDA, THF, -78 °C 2. I₂, -78 °C Start_mol->Lithiation_step Iodo_bromo_intermediate 4-Iodo-3-bromo-2-methylthiophene Lithiation_step->Iodo_bromo_intermediate Debromination_step e.g., n-BuLi, -78 °C then H₂O quench Iodo_bromo_intermediate->Debromination_step Final_Product This compound Debromination_step->Final_Product

Caption: Multi-step pathway for regioselective synthesis.

References

  • Myers, A. G. (n.d.). Directed ortho Metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. Retrieved from [Link]

  • Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Retrieved from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1975). Mechanism of aromatic lithiation reactions—Importance of steric factors. Tetrahedron, 31(8), 1005-1009.
  • Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Retrieved from [Link]

  • Molecules. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • Penn State University. (2019). The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene: An Unexpected Iodination Product of 2-Methylthiophene. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Iodo-2-Methylthiophene by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-iodo-2-methylthiophene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this specific organoiodide. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of purifying this potentially sensitive compound by column chromatography. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your separations effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound. Each issue is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.

Problem 1: My this compound appears to be decomposing on the column. I see streaking on TLC, and my yield is significantly lower than expected.

  • Expert Diagnosis: this compound, like many organoiodides, can be sensitive to the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can catalyze decomposition, leading to the issues you're observing.[1][2][3] This is a common phenomenon with halogenated compounds, particularly those with electron-rich aromatic systems like thiophene.

  • Solutions & Protocols:

    • Deactivate the Stationary Phase: The most direct solution is to neutralize the acidic sites on the silica gel.[3][4]

      • Protocol for Silica Gel Neutralization:

        • Prepare your mobile phase (e.g., a hexane/ethyl acetate mixture).

        • Add 1-2% triethylamine (TEA) to the mobile phase mixture.

        • Pack your column using this TEA-containing solvent.

        • Before loading your sample, flush the packed column with at least two column volumes of the TEA-containing eluent to ensure thorough neutralization.[4]

        • Run the entire purification using the mobile phase containing TEA.

    • Switch to an Alternative Stationary Phase: If decomposition persists, or if your compound is also base-sensitive, a different stationary phase is recommended.

      • Recommendation: Use neutral alumina as your stationary phase.[1][2] Alumina is generally less acidic than silica and provides a different selectivity that can be advantageous.

      • Consideration: Always perform a preliminary TLC analysis on an alumina plate to ensure your desired separation is achievable before packing a column.

    • Minimize Contact Time: The longer your compound remains on the column, the greater the opportunity for degradation.

      • Actionable Tip: Use flash chromatography with applied pressure (air or nitrogen) rather than gravity chromatography to speed up the elution process.[5]

Problem 2: I'm getting poor separation between this compound and a non-polar impurity.

  • Expert Diagnosis: This is a classic resolution problem that stems from an inadequately optimized mobile phase. For non-polar compounds, achieving separation often requires a solvent system with very low polarity.

  • Solutions & Protocols:

    • Systematic TLC Optimization: Do not attempt a column without first optimizing the separation on a TLC plate.[5][6]

      • Protocol for TLC Optimization:

        • Start with a very non-polar solvent like pure hexanes or petroleum ether.

        • Spot your crude mixture on a TLC plate and develop it in this solvent.

        • If the spots remain at the baseline, incrementally add a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in small percentages (e.g., 1%, 2%, 5%).

        • The ideal solvent system will give your product (this compound) a retention factor (Rf) of approximately 0.2-0.4, with clear separation from the impurity.[6]

    • Consider a Different Solvent System: If a hexane/ethyl acetate system fails to provide separation, explore solvents with different selectivities.

      • Alternative Solvent Systems:

        • Hexane/Dichloromethane

        • Hexane/Toluene

        • Cyclohexane/Ethyl Acetate

    • Employ Gradient Elution: If a single solvent mixture (isocratic elution) cannot resolve the compounds, a gradient elution is necessary.[4]

      • Protocol for Gradient Elution:

        • Start with the non-polar solvent system identified during your TLC analysis that keeps your product near the baseline.

        • After the non-polar impurity has eluted, gradually increase the percentage of the more polar solvent to elute your this compound.[1]

Problem 3: My compound is not eluting from the column, even with a high percentage of polar solvent.

  • Expert Diagnosis: There are several possibilities here. The compound may have decomposed and is now irreversibly adsorbed, or the chosen mobile phase is not strong enough to displace it from the stationary phase.[1] It's also possible that the sample was not loaded correctly, leading to precipitation at the top of the column.

  • Solutions & Protocols:

    • Verify Compound Stability: Before running a large-scale column, perform a stability test.

      • Protocol for Silica Stability Test:

        • Dissolve a small amount of your crude product in a suitable solvent.

        • Add a small amount of silica gel to the solution.

        • Stir the mixture for a couple of hours at room temperature.

        • Filter off the silica and analyze the filtrate by TLC to see if any new spots (decomposition products) have appeared.[1]

    • Re-evaluate Your Mobile Phase: Ensure your mobile phase is appropriate for the polarity of your compound. While this compound is relatively non-polar, it still requires a certain degree of polarity in the eluent to move down a silica column.

    • Consider Dry Loading: If your compound has poor solubility in the initial, non-polar eluent, it may precipitate at the top of the column when loaded. Dry loading can prevent this.[7][8]

      • Protocol for Dry Loading:

        • Dissolve your crude product in a volatile solvent (like dichloromethane).

        • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.

        • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

        • Carefully add this powder to the top of your packed column.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A: For most applications, standard flash-grade silica gel (230-400 mesh) is the first choice due to its high resolving power and cost-effectiveness.[9][10] However, given the potential for acid-sensitivity with iodinated thiophenes, if you observe decomposition, switching to neutral alumina or using silica gel that has been deactivated with triethylamine is highly recommended.[1][3][4]

Q2: How do I choose the right mobile phase (eluent)?

A: The selection of the mobile phase is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC).[5] this compound is a relatively non-polar compound, so you will likely be working with non-polar solvent systems.

Solvent System Components Typical Starting Ratios (v/v) Notes
Hexanes / Ethyl Acetate99:1 to 95:5The most common starting point. Adjust ratio to achieve an Rf of 0.2-0.4 for the product.
Hexanes / Dichloromethane98:2 to 90:10Offers different selectivity than ethyl acetate. Useful if impurities co-elute in the first system.
Petroleum Ether / Diethyl Ether99:1 to 95:5A good alternative to hexanes/ethyl acetate. Diethyl ether is more polar than ethyl acetate.

Q3: How much sample can I load onto my column?

A: The loading capacity depends on the difficulty of the separation. A general rule of thumb for a moderately difficult separation is a sample-to-silica mass ratio of 1:30 to 1:50.[9] For very difficult separations, this ratio might need to be increased to 1:100 or more.[8] Overloading the column is a common cause of poor separation.[11]

Q4: How can I visualize this compound on a TLC plate?

A: this compound contains a UV-active thiophene ring. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where it should appear as a dark spot on a fluorescent green background. For confirmation, you can also use an iodine chamber, which will stain most organic compounds, including your product, as temporary brown spots.[6]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard workflow for purification and a logical decision tree for troubleshooting common issues.

Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Solvent System) Stability 2. Compound Stability Test (Optional but Recommended) TLC->Stability Column_Prep 3. Column Packing (Wet or Dry Method) Stability->Column_Prep Loading 4. Sample Loading (Wet or Dry Loading) Column_Prep->Loading Elution 5. Elution (Isocratic or Gradient) Loading->Elution Collection 6. Fraction Collection Elution->Collection TLC_Analysis 7. TLC Analysis of Fractions Collection->TLC_Analysis Combine 8. Combine Pure Fractions TLC_Analysis->Combine Evaporation 9. Solvent Evaporation Combine->Evaporation Characterization 10. Purity & Identity Check (NMR, etc.) Evaporation->Characterization Troubleshooting cluster_yield Low Yield / Decomposition cluster_separation Poor Separation Start Problem Observed Decomposition Streaking on TLC? Product Loss? Start->Decomposition Separation Co-elution of Spots? Start->Separation Deactivate Deactivate Silica with TEA Decomposition->Deactivate Yes Flash Increase Flow Rate (Flash vs. Gravity) Decomposition->Flash Also consider Alumina Use Neutral Alumina Deactivate->Alumina If persists Reoptimize Re-optimize TLC (Target Rf 0.2-0.4) Separation->Reoptimize Yes Load Reduce Sample Load Separation->Load Also consider Gradient Use Gradient Elution Reoptimize->Gradient If isocratic fails

Sources

Technical Support Center: Troubleshooting Failed Suzuki Couplings with 4-Iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 4-iodo-2-methylthiophene . As a sulfur-containing, electron-rich heteroaryl iodide, this substrate presents a unique set of challenges that can lead to low yield, no reaction, or complex side-product formation.

This document moves beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies tailored to the specific chemical nature of your substrate.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

Here are rapid-fire answers to the most common initial problems encountered with this specific coupling.

Q1: My reaction shows no conversion of the this compound starting material. Where do I start?

A: Zero conversion typically points to a fundamental issue with catalyst activity. The most likely culprits are:

  • Catalyst Poisoning: The sulfur atom in your thiophene substrate can act as a poison to the palladium catalyst.[1][2][3] This is a primary suspect. Consider using a higher catalyst loading or switching to a more robust ligand system designed for sulfur-containing substrates.

  • Inefficient Oxidative Addition: While aryl iodides are generally very reactive, a poorly chosen ligand or low temperature can hinder the initial oxidative addition step.[4][5]

  • Poor Reagent Quality: Ensure your solvent is anhydrous and thoroughly degassed. Check the quality and purity of your base and boronic acid/ester.

Q2: My main product is 2-methylthiophene, not the coupled product. What's happening?

A: You are observing protodeboronation of your boronic acid/ester coupling partner.[6][7] This side reaction, where a proton replaces the boron group, is common with heteroaryl boronic acids but can happen to any boronic acid if the catalytic cycle is slow or conditions are too harsh.[6][7] The key is to make the desired cross-coupling reaction kinetically faster than the protodeboronation.

Q3: I'm seeing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. How do I prevent this?

A: This is boronic acid homocoupling . It is often caused by the presence of oxygen in the reaction, which can interfere with the palladium catalyst's oxidation state.[8][9][10] It can also occur if your Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[8][11] Rigorous degassing of your solvent and reagents is critical.

Q4: The reaction is messy, with multiple unidentified spots on my TLC/LC-MS. What are the likely side reactions?

A: Beyond the common issues above, you may be experiencing:

  • Dehalogenation: Your starting material, this compound, is being converted to 2-methylthiophene. This can happen if a hydride source is present in the reaction.[8]

  • Homocoupling of the Aryl Halide: While less common than boronic acid homocoupling, it can occur under certain conditions.

  • Ligand or Substrate Degradation: At high temperatures, phosphine ligands or the thiophene ring itself can degrade.

Part 2: In-Depth Troubleshooting Guides

If the quick fixes in the FAQ section are insufficient, a more systematic approach is required. This section provides a logical workflow to diagnose and solve persistent issues.

Guide 1: Addressing Catalyst Inactivity and Reaction Failure

A stalled reaction is the most frustrating outcome. The problem almost always lies within the "Catalyst-Ligand-Base" triad. The workflow below outlines a systematic approach to identifying the point of failure.

Troubleshooting Workflow: From No Reaction to Conversion

A START: No Reaction Observed B Step 1: Verify Reagent & Solvent Quality A->B C Degas solvents/reagents rigorously? (Ar sparge, Freeze-Pump-Thaw) B->C No D Use fresh, high-purity base? (e.g., K3PO4, Cs2CO3) B->D No E Step 2: Address Potential Catalyst Poisoning B->E Yes C->E D->E F Increase Catalyst Loading (Try 2-5 mol%) E->F Initial Step H Step 3: Optimize Reaction Conditions E->H Yes G Switch to Robust Ligand System (e.g., Buchwald ligands) F->G If Fails L SUCCESS: Product Formation F->L Resolution G->H If Still Fails G->L Resolution I Increase Temperature (e.g., from 80°C to 110°C) H->I Action 1 J Screen Different Bases (K3PO4 vs. Cs2CO3 vs. K2CO3) I->J Action 2 K Screen Different Solvents (Dioxane vs. Toluene vs. 2-MeTHF) J->K Action 3 K->L Resolution

Caption: A decision tree for troubleshooting zero reaction conversion.

Causality Explained:

  • Reagent and Solvent Quality: Oxygen is a known culprit for oxidizing the active Pd(0) catalyst to inactive Pd(II) species, which can also promote homocoupling.[8][10] Water content can be detrimental, especially if not controlled, as it can facilitate protodeboronation.[7] Solvents must be rigorously degassed, and bases should be fresh and finely powdered.

  • Catalyst Poisoning by Sulfur: The lone pair of electrons on the thiophene sulfur can coordinate strongly to the palladium center, leading to catalyst deactivation or poisoning.[1][2][3] Using bulky, electron-rich phosphine ligands (like those developed by Buchwald, e.g., SPhos, XPhos) can mitigate this.[12][13] These ligands form stable, highly active monoligated Pd(0) species that are less susceptible to inhibition and promote a faster catalytic cycle, outcompeting the poisoning process.[12][14]

  • Reaction Conditions:

    • Base: The base's role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[15][16] For heteroaryl substrates, weaker bases like K3PO4 or K2CO3 are often preferred over strong bases like NaOH to minimize protodeboronation.[7][17]

    • Temperature: While iodides are reactive, the overall catalytic cycle may have a high activation energy, especially with challenging substrates. Increasing the temperature often accelerates the rate-limiting step (typically oxidative addition or reductive elimination).[18]

Guide 2: Suppressing Side Reactions - Protodeboronation and Homocoupling

Observing byproducts means your catalyst is active, but the desired reaction pathway is not optimal.

Side Reaction Primary Cause(s) Recommended Solutions & Rationale
Protodeboronation 1. Reaction kinetics are too slow, allowing time for the C-B bond to be cleaved by a proton source (often water).[6][7] 2. Use of strong bases or high temperatures accelerates this side reaction.[7]1. Increase Reaction Rate: Employ a more active catalyst system. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) accelerate the reductive elimination step, speeding up the overall catalytic cycle to outcompete decomposition.[7][12] 2. Use Milder Base: Switch from strong bases (NaOH, KOH) to milder options like K3PO4, K2CO3, or CsF.[7][13] These provide sufficient basicity for transmetalation without excessively promoting protodeboronation. 3. Lower Temperature: Operate at the lowest effective temperature (e.g., 60-80 °C).[7] 4. Use Boronic Esters: Pinacol (BPin) or MIDA boronate esters are often more stable than the corresponding boronic acids and can release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[5][6]
Homocoupling 1. Presence of O2 in the reaction mixture, which can oxidize Pd(0) to Pd(II), a known mediator of homocoupling.[8][10] 2. Inefficient in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[8][11]1. Rigorous Degassing: Use at least three freeze-pump-thaw cycles for your solvent or maintain a vigorous sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[18] 2. Use a Pd(0) Source: Start with a catalyst already in the Pd(0) oxidation state, such as Pd(PPh3)4 or Pd2(dba)3. This avoids potential issues with the in-situ reduction step. 3. Add a Reducing Agent: In some cases, adding a mild reducing agent can help maintain the catalyst in the Pd(0) state.[9][10]

The Suzuki Catalytic Cycle and Points of Failure

Suzuki_Cycle Pd0 L₂Pd⁰ (Active Catalyst) OA_Complex L₂PdII(Ar)(I) Pd0->OA_Complex Oxidative Addition (Ar-I = this compound) Poisoning Catalyst Poisoning (Thiophene Coordination) Pd0->Poisoning FAIL POINT 1 Trans_Complex L₂PdII(Ar)(Ar') OA_Complex->Trans_Complex Transmetalation (with Ar'-B(OR)₂ + Base) Protodeboronation Protodeboronation (Ar'-B(OR)₂ -> Ar'-H) OA_Complex->Protodeboronation FAIL POINT 2 (Slow Transmetalation) Homocoupling Homocoupling (Ar'-B(OR)₂ -> Ar'-Ar') OA_Complex->Homocoupling FAIL POINT 3 (O₂ present) Trans_Complex->Pd0 Product Ar-Ar' (Desired Product) Trans_Complex->Product Reductive Elimination

Caption: The Suzuki cycle with key failure points for thiophene substrates.

Part 3: Experimental Protocols

Protocol 1: General Screening Conditions for this compound

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and finely powdered K3PO4 (3.0 equiv).

    • Seal the vial with a septum.

  • Inerting the System:

    • Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times.

    • Add the chosen solvent (e.g., dioxane/H2O 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.

    • Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition:

    • In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst and ligand if not using a pre-formed complex.

    • Add the palladium source (e.g., Pd2(dba)3, 1-2 mol %) and ligand (e.g., SPhos, 2.2-4.4 mol %) or a precatalyst (e.g., SPhos Pd G3, 2-4 mol %) to the reaction vial via syringe.

  • Reaction:

    • Place the vial in a preheated oil bath or heating block at 80-100 °C.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure for purification.[7]

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Royal Society of Chemistry. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Data. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Problems with Suzuki coupling. Reddit. [Link]

  • Final Analysis: Sulfur as a Catalyst Poison. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (NIH). [Link]

  • Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst. Royal Society of Chemistry. [Link]

  • Sulfur Poisoning Effects on Modern Lean NOx Trap Catalysts Components. MDPI. [Link]

Sources

Technical Support Center: Iodination of 2-Methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the iodination of 2-methylthiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of this reaction and minimize the formation of unwanted side products.

Introduction: The Challenge of Selective Iodination

The electrophilic iodination of 2-methylthiophene is a fundamental reaction for synthesizing key intermediates, particularly the desired 2-iodo-5-methylthiophene . This product is a versatile building block in the synthesis of conductive polymers, organic electronics, and pharmaceutical compounds.[1][2] While the reaction appears straightforward, the high nucleophilicity of the thiophene ring, coupled with the activating effect of the methyl group, often leads to a mixture of products, complicating purification and reducing yields. The primary challenge lies in controlling the regioselectivity and preventing over-iodination.

This guide provides expert-driven solutions to common problems encountered during this synthesis, focusing on the mechanistic principles that govern the formation of side products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction is producing a significant amount of a di-iodinated side product. How can I improve the selectivity for mono-iodination?

Probable Cause: The formation of di-iodinated species, most commonly 2,5-diiodo-3-methylthiophene , is a classic case of over-reaction.[3] The initial product, 2-iodo-5-methylthiophene, is still electron-rich enough to undergo a second electrophilic substitution, especially if excess iodinating agent is present or the reaction time is too long.

Solutions:

  • Strict Stoichiometric Control: The most critical factor is the precise control of the iodinating agent. Use no more than 1.0 equivalent of the iodinating reagent relative to 2-methylthiophene. Carefully weigh your reagents and ensure the purity of the starting material.

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is often preferred for its milder reactivity compared to harsher systems like I₂/HIO₃ or I₂/HNO₃.[4][5] NIS reactions can be performed under neutral or mildly acidic conditions, offering better control.[5]

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow down the reaction rate, it will disproportionately decrease the rate of the second iodination, thus improving selectivity.

  • Controlled Addition: Instead of adding the iodinating agent all at once, add it portion-wise or as a solution via a syringe pump over a set period. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting material over the mono-iodinated product.

Q2: I've isolated an unexpected, highly-iodinated product that is difficult to characterize. What could it be and why did it form?

Probable Cause: Under strongly oxidizing and acidic conditions, such as when using iodine in the presence of iodic acid (HIO₃), unexpected and extensive poly-iodination can occur. Research has identified 3,4,5-triiodo-2-methylthiophene as a significant and unexpected side product under these conditions.[4] Its formation underscores the high reactivity of the thiophene ring under potent iodinating conditions, leading to substitution at the less-favored C3 and C4 positions after the C5 position is occupied.

Solutions:

  • Avoid Harsh Oxidizing Acids: If poly-iodination is a problem, avoid using strong oxidizing acids like iodic acid or nitric acid.[4][6] These reagents generate highly reactive iodine electrophiles (e.g., I⁺ or its equivalent) that can overcome the typical regiochemical preferences of the thiophene ring.[6][7]

  • Switch to a Milder Reagent: Employing N-Iodosuccinimide (NIS), potentially with a catalytic amount of a non-oxidizing acid like p-toluenesulfonic acid (TosOH) or even acetic acid, provides a much more controlled reaction.[5][8] This avoids the generation of overly reactive iodine species.

  • Characterization: If you suspect this product has formed, it can be identified using advanced analytical techniques. Its identity was originally confirmed by X-ray crystallography and both ¹H and ¹³C NMR.[4]

Q3: My reaction is sluggish or stalls, but increasing the temperature leads to more side products. How can I drive the reaction to completion cleanly?

Probable Cause: A sluggish reaction can be due to an insufficiently electrophilic iodinating agent or suboptimal solvent choice. Simply increasing the temperature is a blunt instrument that often accelerates side reactions more than the desired reaction.

Solutions:

  • Use an Acid Catalyst with NIS: If you are using NIS, the addition of a catalytic amount of an acid can activate the NIS, making it a more potent electrophile without resorting to harsh conditions. p-Toluenesulfonic acid (TosOH) has been shown to be effective.[5] Acetic acid can also be used, as it is proposed to form acetyl hypoiodite, an active intermediate.[8] Be cautious, as strong acids like sulfuric acid can lead to complex product mixtures.[5]

  • Solvent Optimization: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are commonly used and effective for NIS iodinations.[9][10]

  • Consider a Different Iodinating System: For certain applications, a system like iodine/mercuric oxide can be effective, though it involves the use of toxic mercury salts.[11][12] Another alternative is iodine monochloride (ICl), which is a potent but controllable iodinating agent.[1]

Q4: How can I effectively remove unreacted iodine and other impurities during the workup?

Probable Cause: Residual iodine from the reaction can contaminate the product, giving it a persistent color and complicating purification. Other byproducts, like succinimide (if using NIS), also need to be removed.

Solutions:

  • Aqueous Thiosulfate Wash: The standard and most effective method for removing excess iodine is to wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate reduces elemental iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase.

  • Base Wash for Byproducts: A wash with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), will remove acidic impurities and the succinimide byproduct from NIS reactions.

  • Purification Method: For high purity, fractional distillation under reduced pressure or flash column chromatography is typically required to separate the desired 2-iodo-5-methylthiophene from unreacted starting material and any di-iodinated side products.[9][11]

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of the iodination of 2-methylthiophene, and why is the 5-position so strongly preferred?

The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.[1][6] The thiophene ring acts as a nucleophile, attacking the electrophilic iodine species (e.g., I⁺, ICl, or activated NIS). This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the site of substitution to restore aromaticity.

The strong preference for substitution at the C5 position (ortho/para to the methyl group) is due to the superior stability of the resulting sigma complex. Attack at C5 allows for three resonance structures, one of which places the positive charge on the sulfur atom and another which is stabilized by the electron-donating methyl group. Attack at other positions results in less stable intermediates with fewer resonance contributors.[13]

FAQ 2: Which iodinating agent is best for this reaction?

There is no single "best" agent; the optimal choice depends on the desired scale, purity requirements, and tolerance for harsh conditions.

Iodinating SystemProsConsTypical Conditions
NIS Mild, easy to handle solid, good selectivity.[5][14]Can be slow without a catalyst.ACN or THF, often with cat. TosOH, 0 °C to RT.[5][9]
I₂ / HIO₃ (or HNO₃) Potent, effective for less reactive substrates.Low selectivity, risk of over-iodination and unexpected side products.[4]Acetic acid, H₂SO₄, often at elevated temperatures.[6]
I₂ / HgO Historically effective, good yields.[11]Highly toxic mercury waste.Benzene or ether, vigorous shaking.[11][12]
Iodine Monochloride (ICl) Highly reactive, good yields.Can potentially introduce chlorine as a side product, moisture sensitive.[1]Dichloromethane or methanol.[1]

FAQ 3: How does the methyl group influence the reaction's outcome?

The methyl group at the C2 position has two primary effects:

  • Activation: As an electron-donating group (via induction and hyperconjugation), it increases the electron density of the thiophene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted thiophene.[15]

  • Directing Effect: It is an ortho, para-director. In the thiophene system, the C5 position is analogous to the para position and is strongly electronically favored. The C3 position is the ortho position, which is less favored than C5 but more so than C4. This directing effect is crucial for achieving regioselectivity.[15][16]

Diagrams and Workflows

Reaction Mechanisms

dot digraph "Electrophilic Iodination Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Helvetica"]; node [shape=plaintext, fontname="Helvetica"];

} dot Caption: Mechanism of electrophilic iodination at the C5 position.

dot digraph "Side_Product_Formation" { graph [fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style="filled"]; edge [color="#34A853", penwidth=1.5];

} dot Caption: Formation pathway of common iodination side products.

Troubleshooting Workflow

dot digraph "Troubleshooting_Workflow" { graph [fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica"]; edge [color="#5F6368", penwidth=1.5];

} dot Caption: Troubleshooting workflow for poor selectivity.

Experimental Protocols

Protocol 1: Selective Mono-iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from methodologies that prioritize selectivity for the mono-iodinated product.[5][9]

Materials:

  • 2-Methylthiophene

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN), anhydrous

  • p-Toluenesulfonic acid monohydrate (TosOH·H₂O) (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for workup and chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methylthiophene (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • (Optional) If catalysis is needed, add p-toluenesulfonic acid monohydrate (0.1 eq.). Stir for 5-10 minutes.

  • In a separate flask, dissolve N-Iodosuccinimide (1.0 eq.) in a minimal amount of anhydrous acetonitrile.

  • Add the NIS solution dropwise to the stirred 2-methylthiophene solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by pouring it into a separatory funnel containing 10% aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Procedure:

  • Prepare a silica gel column using a non-polar solvent system, such as hexanes or petroleum ether.

  • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved crude product onto the column.

  • Elute the column with 100% hexanes. Unreacted 2-methylthiophene (if any) will elute first, followed by the desired product, 2-iodo-5-methylthiophene.

  • Any di-iodinated side products will have a lower Rf and will elute much later or can be flushed from the column with a slightly more polar solvent mixture (e.g., 1-2% ethyl acetate in hexanes).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

References

  • Haskins-Glusac, K., et al. (2019). The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene: An Unexpected Iodination Product of 2-Methylthiophene. Journal of Chemical Crystallography, 49(3), 206-212. [Link]

  • ResearchGate. (n.d.). Clean and Efficient Iodination of Thiophene Derivatives. Request PDF. [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • Organic Syntheses. (n.d.). 2-Iodothiophene. [Link]

  • Novosibirsk Institute of Organic Chemistry. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. [Link]

  • American Chemical Society. (2003). Iodine-Induced Reaction Cascades for the Rapid Construction of Variously Substituted Benzothiophenes. [Link]

  • York Research Database. (n.d.). PREPARATION AND APPLICATIONS OF 2-IODO-5-LITHIOTHIOPHENE - SYNTHESIS OF 8,11-THIOLEUKOTRIENE B-3. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). [Link]

  • ChemSrc. (n.d.). 2,5-Diiodo-3-methylthiophene. [Link]

  • National Institutes of Health. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • Organic Chemistry Portal. (2020). Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Iodo-5-methylthiophene. [Link]

  • Chemistry LibreTexts. (2024). Other Aromatic Substitutions. [Link]

  • Royal Society of Chemistry. (n.d.). Iodine-catalyzed three-component annulation: access to highly fluorescent trisubstituted thiophenes. [Link]

  • ChemRxiv. (n.d.). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. [Link]

  • PubMed. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]

  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. [Link]

  • National Institutes of Health. (2021). Selective C–H Iodination of (Hetero)arenes. [Link]

  • University of Illinois. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-iodo-2-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting strategies, and detailed protocols for this versatile building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when designing cross-coupling strategies with this compound.

Q1: What makes this compound a favorable substrate for cross-coupling?

The reactivity of aryl halides in the oxidative addition step—often the rate-limiting step in the catalytic cycle—typically follows the trend: I > Br > Cl.[1][2] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to the Pd(0) catalyst. This inherent reactivity allows for coupling reactions to occur under milder conditions (e.g., lower temperatures) compared to the analogous bromo or chloro-thiophenes, often leading to cleaner reactions and higher yields.

Q2: What are the most common and effective cross-coupling reactions for this substrate?

Given its high reactivity, this compound is an excellent substrate for several key C-C and C-N bond-forming reactions. The most widely employed are:

  • Suzuki-Miyaura Coupling: Ideal for introducing aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[3]

  • Sonogashira Coupling: Used to form a C(sp²)-C(sp) bond by coupling with a terminal alkyne. This reaction is exceptionally useful in the synthesis of pharmaceuticals and organic materials.[4][5]

  • Heck Reaction: Facilitates the introduction of alkene moieties.[6][7]

Q3: How does the methyl group at the 2-position influence catalyst selection and reaction conditions?

The methyl group ortho to the C-S bond and meta to the iodine introduces steric hindrance. This can impede the approach of the bulky palladium catalyst complex to the reaction center. To overcome this, it is often necessary to use catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs).[8][9] These ligands promote the formation of a coordinatively unsaturated, highly active monoligated Pd(0) species, which is crucial for efficient oxidative addition with sterically demanding substrates.[10]

Q4: Which palladium pre-catalyst should I start with?

The choice of pre-catalyst dictates how the active Pd(0) species is generated in situ.

  • For robust, general screening: Air-stable Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) are excellent starting points.[8][9] They are reduced in situ to Pd(0). The key is to ensure this reduction is efficient and does not consume reagents.[11]

  • For sensitive substrates: Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used. However, they are highly sensitive to oxygen and must be handled under a strictly inert atmosphere to prevent decomposition into inactive palladium black.[2][8]

Q5: What is the role of the base and how do I choose the right one?

The base is critical and serves multiple functions, primarily to activate the coupling partner.

  • In Suzuki-Miyaura reactions, the base facilitates transmetalation by forming a more nucleophilic boronate species from the boronic acid.[2]

  • In Sonogashira and Heck reactions, an amine base is typically used to neutralize the HI generated during the catalytic cycle.[4][12]

The choice is often empirical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[2][13] For Sonogashira, organic amine bases like Et₃N or DIPEA are standard.[5] The solubility of the base is paramount; for inorganic bases in organic solvents, adding a water co-solvent is a common strategy to improve performance.[2][3]

Part 2: Catalyst & Condition Selection Guide

The following tables provide recommended starting points for catalyst systems for the most common cross-coupling reactions with this compound. Optimization will likely be required for your specific coupling partner.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Key Considerations & Notes
Pd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄ (2-3)Toluene/H₂O (e.g., 5:1)80-110A robust system for sterically hindered or electron-rich boronic acids.[14]
PdCl₂(dppf) (3-5%)-K₂CO₃ (3)Dioxane/H₂O (4:1)80-100A classic, reliable choice. The dppf ligand is integrated. Ensure dioxane is peroxide-free.[8][13]
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2-3)DMF or Toluene/EtOH/H₂O90-110Handle catalyst under inert gas.[8] Can be sluggish with hindered partners.

Table 2: Recommended Catalyst Systems for Heck Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Key Considerations & Notes
Pd(OAc)₂ (1-2%)PPh₃ (2-4%)Et₃N (1.5-2)DMF or MeCN80-120A standard protocol for Heck reactions.[7] Reaction is often sensitive to steric bulk on the alkene.
PdCl₂(MeCN)₂ (2%)Hydrazone Ligand (4%)Et₃N (1.5)DMF80Phosphine-free systems can offer different reactivity and are worth screening.[12]
Heterogeneous Pd/C (5%)-Na₂CO₃ (2)H₂O or DMF100-140Allows for easier catalyst removal, but may require higher temperatures and can suffer from leaching.[6][15]

Table 3: Recommended Catalyst Systems for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Key Considerations & Notes
PdCl₂(PPh₃)₂ (2-5%)CuI (5-10%)Et₃N or DIPEA (2-3)THF or DMFRT - 60The classic Sonogashira conditions. Must be run under strictly anaerobic conditions to prevent alkyne homocoupling (Glaser coupling).[5]
Pd(OAc)₂ (2%)P(t-Bu)₃ (4%)Cs₂CO₃ (2)DioxaneRT - 80Example of a copper-free Sonogashira, which can be advantageous for substrates sensitive to copper.[5]
Pd(PhCN)₂Cl₂ (2%)P(t-Bu)₃ (4%)Amine Base (2)NMP or THFRTA versatile system that works well for aryl bromides and iodides at room temperature.[5]

Part 3: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

TroubleshootingWorkflow cluster_low_conv Troubleshooting Low Conversion cluster_side_products Troubleshooting Side Products Start Reaction Outcome? LowConv Low / No Conversion Start->LowConv < 80% SideProducts Side Products Observed Start->SideProducts Impure Success High Yield Start->Success > 80% Clean CheckCatalyst 1. Check Catalyst Activity - Use fresh catalyst - Degas rigorously - Screen different ligands LowConv->CheckCatalyst Homo Homocoupling? - Degas thoroughly - Use pre-formed Pd(0) SideProducts->Homo Dehalo Dehalogenation? - Use milder base - Screen ligands SideProducts->Dehalo Decomp Pd Black? - Lower temperature - Use more robust ligand SideProducts->Decomp CheckConditions 2. Verify Conditions - Increase temperature - Screen bases/solvents - Check reagent purity CheckCatalyst->CheckConditions CheckSubstrate 3. Assess Substrate - Confirm boronic acid quality - Consider protecting groups CheckConditions->CheckSubstrate

Caption: A decision-making workflow for troubleshooting common cross-coupling reaction failures.

Problem 1: Low or No Product Conversion

  • Possible Cause 1: Inactive Catalyst. The most common culprit is the degradation of the active Pd(0) species by oxygen. Pd(PPh₃)₄ is notoriously oxygen-sensitive.[8] The formation of black precipitate (palladium black) is a visual indicator of catalyst death.[9]

    • Solution:

      • Degas Rigorously: Ensure all solvents and the reaction headspace are thoroughly deoxygenated by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[2][14]

      • Ligand Choice: If using a Pd(II) source, ensure the phosphine ligand is not oxidized. Bulky, electron-rich ligands can stabilize the catalyst and accelerate the reaction, outcompeting decomposition pathways.[9]

  • Possible Cause 2: Inefficient Base or Solvent System. The base may not be strong enough or, more commonly, not soluble enough to be effective.[2][3]

    • Solution:

      • Change the Base: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).

      • Improve Solubility: For Suzuki reactions using inorganic bases, add 10-20% water as a co-solvent to solubilize the base.[3][8]

      • Solvent Screening: Try a more polar aprotic solvent like DMF or NMP, which can help with solubility and often allows for lower reaction temperatures.

  • Possible Cause 3: Poor Quality Boronic Acid (Suzuki Reaction). Boronic acids can degrade upon storage, leading to dehydration to form cyclic anhydrides (boroxines) or protodeboronation (cleavage of the C-B bond).[3][16]

    • Solution:

      • Verify Purity: Check the purity of the boronic acid by NMR or melting point.

      • Use an Excess: Employ a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any degradation.[2]

      • Consider Boronate Esters: Pinacol boronate esters (Bpin) are generally more stable than their corresponding boronic acids and can be a reliable alternative.

Problem 2: Formation of Significant Side Products

  • Possible Cause 1: Homocoupling of the Coupling Partner. This is particularly common for boronic acids (Suzuki) and terminal alkynes (Sonogashira). It is often promoted by the presence of oxygen.[14]

    • Solution: As with low conversion, rigorous deoxygenation of the reaction mixture is the most critical preventative measure.[2] For Sonogashira, ensuring no Cu(II) contaminants are present is also key.

  • Possible Cause 2: Hydrodehalogenation. The iodine atom is replaced by a hydrogen atom. This side reaction can be promoted by certain phosphine ligands and the presence of hydride sources (e.g., impurities in solvents or reagents).

    • Solution:

      • Use High-Purity Solvents: Ensure solvents are anhydrous and of high purity.

      • Screen Ligands: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Screen a panel of ligands to find one that minimizes this pathway.

Part 4: Experimental Protocols & Mechanism

This section provides a representative, detailed protocol for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 238 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv., 424 mg, 2.0 mmol).[14]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Catalyst & Solvent Addition: In a separate vial under an inert atmosphere, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv., 4.5 mg, 0.02 mmol) and SPhos (0.04 equiv., 16.4 mg, 0.04 mmol) in 2 mL of anhydrous, degassed 1,4-dioxane.[14]

  • Reaction Assembly: To the Schlenk flask containing the solids, add 8 mL of anhydrous, degassed 1,4-dioxane and 1 mL of degassed water via syringe.[14] Add the catalyst premix to the reaction mixture via syringe.

  • Degassing: Bubble argon through the stirred reaction mixture for an additional 15 minutes.

  • Heating & Monitoring: Heat the reaction mixture to 100 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

CatalyticCycle Pd0 L₂Pd(0) Active Catalyst PdII_Aryl L₂Pd(II)(Aryl)(I) Pd0->PdII_Aryl Ar-I (this compound) OxAdd Oxidative Addition PdII_Biaryl L₂Pd(II)(Aryl)(Aryl') PdII_Aryl->PdII_Biaryl Ar'-B(OH)₂ / Base Transmetal Transmetalation PdII_Biaryl->Pd0 Ar-Ar' (Product) RedElim Reductive Elimination c1 c2 c3 c4

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 5: References

  • Reddit. (2025). Problems with Suzuki coupling.

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.

  • BenchChem. (2025). A Comparative Guide to Catalysts for Iodomethylbenzene Cross-Coupling Reactions.

  • Semantic Scholar. (2015). Single-Site Palladium(II) Catalyst for Oxidative Heck Reaction: Catalytic Performance and Kinetic Investigations.

  • ResearchGate. (2025). Palladium Metal Catalysts in Heck C-C Coupling Reactions.

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.

  • Wikipedia. (n.d.). Sonogashira coupling.

  • ResearchGate. (2025). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.

  • NIH National Library of Medicine. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.

  • NIH National Library of Medicine. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Lithiation of 4-Iodo-2-Methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the lithiation of 4-iodo-2-methylthiophene. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical reaction to forge new carbon-carbon or carbon-heteroatom bonds. As a cornerstone of heterocyclic chemistry, the successful synthesis of 4-lithio-2-methylthiophene via lithium-halogen exchange is pivotal for accessing a wide array of functionalized thiophenes.

This document moves beyond a simple protocol, offering in-depth, field-proven insights into the causality behind experimental choices. We will explore the foundational principles of the reaction, provide a robust core protocol, and then delve into a comprehensive troubleshooting guide to address the specific challenges you may encounter.

Part 1: Foundational Principles & Core Protocol

Understanding the fundamentals of the lithium-iodine exchange is the first step toward optimization and troubleshooting. This section addresses the most common questions regarding the reaction's mechanism and the selection of appropriate reagents.

FAQ: What is the primary mechanism for the lithiation of this compound?

The formation of 4-lithio-2-methylthiophene from its iodo-precursor occurs via a lithium-halogen exchange reaction. This is not a deprotonation event but a rapid exchange of the iodine atom with the lithium from an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).

The reaction is kinetically controlled and proceeds through the formation of a hypervalent iodine "ate complex" intermediate.[1][2][3] In this intermediate, the carbanionic portion of the organolithium reagent attacks the iodine atom on the thiophene ring.[3][4] The rate of exchange follows the trend I > Br > Cl, making iodo-substituted aromatics like this compound ideal substrates for rapid and efficient exchange at very low temperatures.[3]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Ate_Complex Hypervalent Iodine 'Ate Complex' This compound->Ate_Complex R-Li R-Li (e.g., n-BuLi) R-Li->Ate_Complex Lithiated_Thiophene 4-Lithio-2-methylthiophene Ate_Complex->Lithiated_Thiophene Fast Exchange R-I R-I (e.g., Butyl Iodide) Ate_Complex->R-I

Caption: Mechanism of Lithium-Iodine Exchange.

FAQ: Which organolithium reagent should I choose: n-BuLi vs. t-BuLi?

The choice of organolithium reagent is critical for ensuring a clean and high-yield reaction. While both n-BuLi and t-BuLi are effective, t-BuLi is often the superior choice for lithium-halogen exchange.

  • n-Butyllithium (n-BuLi): This is a commonly used and cost-effective reagent. However, its use generates n-butyl iodide as a byproduct. This byproduct can itself be reactive, potentially leading to side reactions such as the alkylation of the newly formed 4-lithio-2-methylthiophene, which reduces the yield of the desired product.[5][6]

  • tert-Butyllithium (t-BuLi): Though more reactive and pyrophoric, t-BuLi offers a significant advantage. When used in a 2-equivalent protocol, the first equivalent performs the lithium-iodine exchange, generating t-butyl iodide. The second equivalent of t-BuLi then rapidly reacts with the t-butyl iodide in an E2 elimination reaction to produce isobutylene and lithium iodide—both of which are unreactive towards the lithiated thiophene.[5][7] This self-cleaning mechanism results in a much cleaner reaction mixture and often higher yields of the desired product.[5]

ReagentKey AdvantagesKey DisadvantagesRecommended Equivalents
n-Butyllithium Widely available, less expensive, easier to handle than t-BuLi.Forms reactive n-butyl iodide byproduct, which can lead to alkylation side products.[5][6]1.05 - 1.1
tert-Butyllithium Byproduct (t-BuI) is eliminated by a second equivalent, leading to a cleaner reaction.[5] Higher reactivity ensures rapid exchange.More pyrophoric and requires more careful handling. More expensive.2.1 - 2.2
Core Experimental Protocol: Lithiation of this compound and Quench with an Electrophile

This protocol describes a general procedure using the preferred 2-equivalent t-BuLi method. All operations must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[8]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) in pentane (titrated solution)

  • Electrophile (e.g., N,N-Dimethylformamide, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dry ice/acetone bath

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1-0.2 M concentration) via cannula or syringe and stir to dissolve.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure the temperature has equilibrated.

  • Lithiation: Slowly add t-BuLi (2.1 eq) dropwise via syringe over 15-20 minutes. It is crucial to keep the internal temperature below -70 °C during the addition.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange and subsequent elimination of the t-butyl iodide byproduct. The reaction is typically very fast.[6][7]

  • Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming & Quench: After the addition of the electrophile, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature. Once at room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup & Isolation: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

Caption: Standard Experimental Workflow.

Part 2: Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section is structured to help you diagnose and solve common problems encountered during the lithiation of this compound.

FAQ: My reaction resulted in a high recovery of starting material. What went wrong?

This is one of the most common issues and almost always points to one of three culprits:

  • Inactive Organolithium Reagent: n-BuLi and especially t-BuLi degrade over time, particularly with improper storage or frequent use from the same bottle. The active concentration can drop significantly. Solution: Always use a freshly titrated or newly purchased bottle of the organolithium reagent. Perform a titration (e.g., using N-benzylbenzamide) before critical experiments to determine the exact molarity.

  • Presence of Moisture or Protic Contaminants: Organolithium reagents are extremely strong bases and will react instantly with any protic source (e.g., water) before reacting with the iodo-thiophene. Solution: Ensure all glassware is rigorously flame- or oven-dried immediately before use. Use high-quality anhydrous solvents. Check that your starting material and electrophile are also anhydrous.

  • Insufficiently Low Temperature: While the exchange is fast, if the temperature rises significantly during the addition of the organolithium reagent, it can lead to side reactions with the solvent (THF) or other decomposition pathways, consuming the reagent before it can react with the substrate.[9] Solution: Maintain strict temperature control at or below -78 °C throughout the addition. Add the reagent slowly and sub-surface if possible.

FAQ: My final product is contaminated with 4-butyl-2-methylthiophene. How do I prevent this?

This side product is a clear indication that you used n-BuLi as your lithiating agent. It arises from the reaction between the desired 4-lithio-2-methylthiophene intermediate and the n-butyl iodide byproduct generated during the exchange.

Solutions:

  • Primary Recommendation: Switch to the 2-equivalent t-BuLi protocol described above. This is the most effective way to eliminate this side product entirely, as the t-butyl iodide byproduct is consumed to form inert isobutylene.[5]

  • If n-BuLi Must Be Used: Minimize the reaction time after the addition of n-BuLi. The exchange is very fast, so a prolonged period before adding the electrophile only increases the chance for the side reaction to occur. A stir time of 15-30 minutes at -78 °C is often sufficient.

FAQ: I'm seeing a significant amount of what appears to be 2-methylthiophene (des-iodo product). What is the cause?

The formation of 2-methylthiophene indicates that the lithiated intermediate was quenched by a proton source rather than your intended electrophile.

Possible Causes & Solutions:

  • Incomplete Reaction with Electrophile: The electrophile may be unreactive or added too slowly at a temperature where the lithiated species begins to decompose or react with the solvent. Ensure the electrophile is sufficiently reactive and added efficiently at -78 °C.

  • Proton Source During Workup: If the aqueous quench is performed before the electrophile has fully reacted, the lithiated intermediate will be protonated. Ensure sufficient reaction time is allowed after the electrophile addition.

  • Proton Abstraction from Solvent: At temperatures above -70 °C, lithiated aromatics can begin to deprotonate THF.[6][9] This is another reason why strict temperature control is paramount.

G cluster_yield Low or No Yield cluster_impurity Impurity Profile start Problem Encountered A1 High recovery of starting material? start->A1 B1 Alkylated byproduct (e.g., 4-butyl-2-methylthiophene)? start->B1 C1 Des-iodo product (2-methylthiophene)? start->C1 A2 Check for: 1. Inactive R-Li (titrate!) 2. Moisture in system 3. Poor temperature control A1->A2 B2 Cause: n-BuLi byproduct reaction. Solution: Switch to 2 eq. t-BuLi. B1->B2 C2 Cause: Proton source quench. Solution: Check electrophile reactivity, workup procedure, and temp control. C1->C2

Caption: Troubleshooting Logic Flow for Lithiation Issues.

References

  • Harris, E. B. J. (2014). Response to "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?". ResearchGate. Available at: [Link]

  • Figuly, G. D., Loop, C. K., & Martin, J. C. (1989). Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. Journal of the American Chemical Society. Available at: [Link]

  • Bayh, O., et al. (2005). Deprotonation of thiophenes using lithium magnesates. Tetrahedron. Available at: [Link]

  • Reich, H. J., & Whipple, W. L. (2005). Mechanism of the lithium–iodine exchange in an iodothiophene. Canadian Journal of Chemistry. Available at: [Link]

  • Reich, H. J., & Whipple, W. L. (2005). Mechanism of the lithium–iodine exchange in an iodothiophene. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from: [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from: [Link]

  • Wang, C., et al. (2015). Improving cyclic stability and rate capability of LiNi0.5Mn1.5O4 cathode via protective film and conductive polymer formed from thiophene. ResearchGate. Available at: [Link]

  • Gronowitz, S., & Pettersson, K. (1977). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ramirez, A., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 2-thiophenethiol. Retrieved from: [Link]

  • Lötter, D. (2019). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. UPSpace. Available at: [Link]

  • Tlou, M. G., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2011). CN101987842A - Method for preparing 2-methyl thiophene derivatives.
  • Siegel, D. (n.d.). Lithium halogen exchange #1 revised. University of Wisconsin-Madison. Available at: [Link]

  • Harris, E. B. J. (2015). Response to "How do I selectively exchange iodine with lithiate?". ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from: [Link]

  • Wang, J., et al. (2020). Thionated Benzo[c]thiophen-1(3H)-one as Organic Cathodes with High Capacity for Sulfur-rich All Organic Lithium-ion Battery. Journal of Materials Chemistry A. Available at: [Link]

  • Stanetty, C., et al. (2010). Optimization of Organolithium Reactions. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Wex, B., Neckers, D. C., et al. (n.d.). Optimization of reaction conditions for double-lithiation. ResearchGate. Available at: [Link]

  • Oyaizu, K., et al. (2011). Synthesis and Electrochemical Properties of Thiophene-Based Polymers As Organic Cathode Materials for Lithium-Ion Batteries. ResearchGate. Available at: [Link]

  • Bayh, O., et al. (2005). Deprotonation of Thiophenes Using Lithium Magnesates. ResearchGate. Available at: [Link]

  • Roy, S., et al. (2022). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. Available at: [Link]

  • Shang, R., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. Available at: [Link]

  • Singh, S. P., & Samal, S. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]

  • van der Vlugt, J. I., et al. (2021). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). 2-Methylthiophene. Retrieved from: [Link]

  • Al-awar, R. S., et al. (2002). Complex-induced proximity effects. Temperature-dependent regiochemical diversity in lithiation-electrophilic substitution reactions of N-BOC-2-azabicyclo[2.1.1]hexane. 2,4- and 3,5-methanoprolines. PubMed. Available at: [Link]

  • All about chemistry. (2020). Synthesis, Reactions and Medicinal uses - Thiophene. YouTube. Available at: [Link]

  • Gronowitz, S., & Maltesson, A. (1975). Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Shirley, D. A., & Kruse, K. (1956). Metalation of Thiophene by n-Butyllithium. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from: [Link]

  • Mancuso, R., et al. (2022). Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. ResearchGate. Available at: [Link]

  • Bailey, W. F., & Punzalan, E. R. (2010). Optimization of Organolithium Reactions. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2023). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science. Available at: [Link]

Sources

preventing deiodination of 4-iodo-2-methylthiophene in subsequent reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deiodination in Subsequent Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 4-iodo-2-methylthiophene, a valuable yet sensitive building block in organic synthesis. As Senior Application Scientists, we understand that unexpected side reactions like deiodination can derail a synthetic campaign. Here, we explain the causality behind these issues and provide field-proven, actionable solutions to preserve the integrity of your carbon-iodine bond.

Section 1: Understanding the Problem — FAQs on Deiodination

This section addresses the fundamental principles governing the undesired loss of iodine from your thiophene substrate.

Q1: What is deiodination, and what are the primary mechanisms causing it in my reactions?

A: Deiodination is an undesired side reaction where the iodine atom on your this compound is replaced by a hydrogen atom, leading to the formation of 2-methylthiophene. This significantly lowers the yield of your desired product.[1] The two main culprits are:

  • Proto-deiodination (Hydrodehalogenation): This is the most common pathway, especially in palladium-catalyzed cross-coupling reactions. It occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the aryl group, cleaving the C-I bond and forming a C-H bond instead.[1] Sources of the hydride can include bases, solvents (like alcohols), or even trace amounts of water.[1][2]

  • Reductive Deiodination: This pathway can occur in various contexts. In metal-halogen exchange (e.g., with n-BuLi), it can happen via radical mechanisms or reactions with impurities. In palladium-catalyzed reactions, certain conditions can favor the direct reduction of the Ar-Pd-I intermediate without forming the desired C-C or C-N bond.

Q2: Is this compound particularly susceptible to deiodination?

A: Yes. Heteroaryl iodides, especially electron-rich ones like thiophenes, are generally more prone to deiodination than many other aryl iodides.[1] The electron-donating nature of the sulfur atom and the methyl group in this compound increases the electron density of the aromatic ring. This can make the ipso-carbon (the carbon attached to the iodine) more susceptible to protonolysis and can influence the stability of organopalladium intermediates in catalytic cycles. The general reactivity order for dehalogenation is I > Br > Cl, making iodides the most vulnerable.[1]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Deiodination is a frequent and frustrating side reaction in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. Below are specific troubleshooting guides for each.

Suzuki-Miyaura Coupling

Q: My Suzuki reaction is yielding almost entirely 2-methylthiophene. What is the first thing I should check?

A: The most likely cause is the generation of a Pd-H species, promoted by your base and any protic sources. A slow transmetalation step with the boronic acid can also give the undesired deiodination more time to occur.[1]

Troubleshooting Steps:

  • Choice of Base: Strong, hard bases like NaOH, KOH, or even K₂CO₃ in the presence of water can promote Pd-H formation. Switch to a milder, non-hydroxide base.

  • Solvent Purity: Ensure you are using anhydrous solvents. While some Suzuki reactions require a small amount of water to facilitate the catalytic cycle, excessive water is detrimental and promotes deiodination.[2] Consider using an 8:1 or higher ratio of organic solvent to water as a starting point.[2]

  • Boronic Acid Quality: Use a high-purity boronic acid or ester. A slow or inefficient transmetalation step allows the Ar-Pd-I intermediate to linger, increasing the chance of deiodination.[1]

Parameter Problematic Condition Recommended Solution Rationale
Base Strong aqueous bases (NaOH, KOH)K₃PO₄, Cs₂CO₃, CsFMilder, less nucleophilic bases are less likely to generate Pd-H species.[1][3]
Solvent Wet solvents; protic solventsAnhydrous Toluene, Dioxane, THFMinimizes the primary source for proto-deiodination.[2][4]
Catalyst/Ligand Pd(PPh₃)₄ (can be slow)Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Bulky ligands accelerate reductive elimination (the desired step) and can disfavor the formation of hydride intermediates.[4]
Temperature High temperatures (>100 °C)Lower temperature (e.g., 80 °C)Deiodination often has a higher activation energy than the desired coupling; lowering the temperature can suppress it.
Sonogashira Coupling

Q: I'm observing significant homocoupling of my alkyne (Glaser coupling) and deiodination of my thiophene. How can I fix this?

A: This indicates two competing side reactions. The deiodination is mechanistically similar to the Suzuki reaction, while Glaser coupling is caused by the copper co-catalyst.[5]

Troubleshooting Steps:

  • Go Copper-Free: The simplest way to eliminate Glaser homocoupling is to switch to a copper-free Sonogashira protocol.[5][6] These protocols often rely on more active palladium catalysts.

  • Base Selection: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) instead of smaller amines. The base is critical and can influence both pathways.

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction. Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[5]

Sonogashira_Troubleshooting cluster_0 Problem Identification cluster_1 Primary Solutions cluster_2 Secondary Optimization start Deiodination or Glaser Coupling Observed sol_copper Switch to Copper-Free Protocol start->sol_copper Glaser dominant sol_base Screen Amine Base (e.g., DIPEA, TEA) start->sol_base Deiodination dominant sol_inert Ensure Rigorous Inert Atmosphere start->sol_inert Both observed opt_ligand Use Bulky Phosphine Ligand sol_copper->opt_ligand opt_temp Lower Reaction Temperature sol_base->opt_temp sol_inert->opt_ligand

Heck Reaction

Q: My Heck reaction with this compound is sluggish and gives low yields, with deiodination being a major byproduct. What can I do?

A: While aryl iodides are the most reactive halides for the Heck reaction, this high reactivity also makes them prone to side reactions.[7][8] The key is to promote the desired catalytic cycle turnover rate to outcompete the deiodination pathway.

Troubleshooting Steps:

  • Ligand Choice: For reactive aryl iodides, a ligand may not always be necessary.[7] However, if deiodination is an issue, adding a phosphine ligand like PPh₃ or P(o-tolyl)₃ can stabilize the palladium center and improve selectivity.

  • Base and Solvent: A common and effective system is an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or NMP.[7] Ensure the solvent is anhydrous.

  • Catalyst Loading: If the reaction is sluggish, consider a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) before drastically increasing the temperature.[9]

Buchwald-Hartwig Amination

Q: During the amination of my iodo-thiophene, I'm getting the reduced 2-methylthiophene instead of the desired amine. Why?

A: This is a classic case of hydrodehalogenation competing with the C-N reductive elimination step.[10] This side reaction is particularly problematic with electron-rich aryl halides.[11]

Troubleshooting Steps:

  • Ligand is Key: This reaction is highly dependent on the ligand. Use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos, SPhos). These ligands are designed to promote the C-N bond-forming reductive elimination, which is often the rate-limiting step.[10][12]

  • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and often gives the highest rates, but can be incompatible with some functional groups. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent alternative that is more tolerant of protic functional groups.[12]

  • Temperature Control: Do not overheat the reaction. Start at a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is stalled.

Section 3: Troubleshooting Metal-Halogen Exchange Reactions

Q: I'm trying to generate the Grignard reagent from this compound, but my yields are low and I isolate 2-methylthiophene. What's going wrong?

A: Grignard formation with aryl iodides can be challenging. The resulting Grignard reagent (ArMgI) can react with the starting material (ArI) in a side reaction to produce a homocoupled biaryl and the reduced arene (2-methylthiophene). Furthermore, the process is notoriously sensitive to moisture and air.[13][14]

Best Practices for Grignard Formation:

  • Rigorous Anhydrous Conditions: This is non-negotiable. Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).[15] Use freshly distilled, anhydrous solvents (THF or Diethyl Ether).[15]

  • Magnesium Activation: The surface of magnesium turnings is often coated with an oxide layer that prevents reaction. Activate it immediately before use. A common method is to add a small crystal of iodine, which etches the surface.[15]

  • Controlled Addition: Add the this compound solution slowly to the activated magnesium suspension. This keeps the concentration of the aryl iodide low, minimizing side reactions. Do not apply excessive external heat; the reaction is exothermic.[15]

Q: My attempt at lithium-halogen exchange with n-BuLi at -78 °C is still giving me deiodination. How can I improve this?

A: While low temperature is crucial, other factors can lead to proto-deiodination. The generated 2-methyl-4-thienyllithium is a very strong base and will readily deprotonate even trace acidic impurities or the solvent itself over time.

Best Practices for Low-Temperature Lithiation:

  • Temperature is Critical: Maintain the temperature strictly at or below -78 °C (a dry ice/acetone bath).[16][17] Even a temporary warming can lead to side reactions.

  • Rapid Quenching: Once the lithiation is complete (typically 15-60 minutes), quench the reaction with your desired electrophile immediately. Do not let the organolithium species sit for an extended period.

  • Solvent Choice: Anhydrous THF or diethyl ether are standard. Ensure they are freshly distilled and stored over molecular sieves.

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Outcome p1 Flame-Dry Glassware under Vacuum p2 Use Anhydrous Solvent (THF) p1->p2 p3 Cool to -78 °C p2->p3 r1 Add n-BuLi to Substrate p3->r1 r2 Stir for 15-60 min (Maintain -78 °C) r1->r2 r3 Quench with Electrophile r2->r3 bad Deiodination Product r2->bad If Temp Rises or Time is Long good Desired Product r3->good

Section 4: Optimized Starting Protocol

The following is a robust, field-tested starting protocol for a Suzuki-Miyaura coupling designed to minimize deiodination.

Optimized Suzuki Coupling of this compound

  • Preparation: To an oven-dried Schlenk flask, add the aryl boronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 3.0 equivalents), and the palladium catalyst system [e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)].

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equivalent) followed by anhydrous toluene (to achieve approx. 0.1 M concentration).

  • Degassing: Degas the resulting mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Le, T. N., & Gribble, G. W. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Molecules, 15(1), 349-356. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Mao, R., et al. (2021). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Angewandte Chemie International Edition, 60(33), 18131-18138. Retrieved from [Link]

  • Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Martek, B. A., et al. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Nature Communications, 14(1), 1541. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 139(13), 4779-4782. Retrieved from [Link]

  • Lundgren, R. J., et al. (2010). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Organometallics, 29(10), 2293–2303. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes. Retrieved from [Link]

  • Reddit r/Chempros. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • Cera, G., et al. (2017). Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. ChemistrySelect, 2(23), 6765-6770. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • The Nobel Prize Organisation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link]

  • ChemHelpASAP. (2020). palladium catalytic cycle. YouTube. Retrieved from [Link]

  • Schweizer, U., et al. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of molecular endocrinology, 55(3), R115–R131. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Suzuki proto-dehalogenation problem. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Hagiwara, T., et al. (2022). Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. ACS Omega, 7(18), 15823–15832. Retrieved from [Link]

  • Bhabak, K. P., & Mugesh, G. (2010). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 15(12), 8753-8774. Retrieved from [Link]

  • ResearchGate. (n.d.). Dearylation of Arylphosphine Oxides by a Sodium Hydride-Iodide Composite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wang, C., et al. (2024). Photoinduced Triphenylphosphine and Iodide Salt Promoted Reductive Decarboxylative Coupling. Angewandte Chemie International Edition, 63(4), e202315757. Retrieved from [Link]

  • ResearchGate. (n.d.). A low-temperature electrolyte for lithium-ion batteries. Retrieved from [Link]

  • Visser, T. J. (1994). Biochemical mechanisms of thyroid hormone deiodination. Thyroid, 4(1), 35-41. Retrieved from [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

  • Liu, Y., et al. (2016). A DFT Study on the Conversion of Aryl Iodides to Alkyl Iodides: Reductive Elimination of R-I from Alkylpalladium Iodide Complexes with Accessible β-Hydrogens. The Journal of organic chemistry, 81(5), 1964–1973. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). The Heck Reaction: Reaction mechanism and tutorial. YouTube. Retrieved from [Link]

  • Li, J., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(17), 5693. Retrieved from [Link]

  • Seo, T., et al. (2021). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis. Nature Communications, 12(1), 6673. Retrieved from [Link]

  • Sabatino, L., et al. (2020). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism, 35(4), 739-748. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Retrieved from [Link]

  • ResearchGate. (n.d.). Interfacial Engineering Using a Thiophene-based Electrolyte Additive for High-Voltage Lithium-Ion Batteries. Retrieved from [Link]

  • Rokita, S. E. (2018). The distribution and mechanism of iodotyrosine deiodinase defied expectations. Archives of biochemistry and biophysics, 641, 19-25. Retrieved from [Link]

  • ResearchGate. (n.d.). Low-temperature performance of Li-ion batteries: The behavior of lithiated graphite. Retrieved from [Link]

  • Eriksson, P. (2017). Low temperature Li-ion battery ageing. Diva Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-iodo-2-methylthiophene. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the lab bench to pilot or production scale. We will delve into the common challenges, provide in-depth troubleshooting advice, and offer practical, field-tested protocols. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions during your scale-up campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The principal challenge is regioselectivity . 2-methylthiophene undergoes electrophilic aromatic substitution, such as iodination, preferentially at the C5 position (alpha to the sulfur and activated by the methyl group). The desired C4 position (beta to the sulfur) is significantly less reactive. Therefore, direct iodination typically yields 5-iodo-2-methylthiophene as the major product, making the isolation of the desired 4-iodo isomer difficult and inefficient.[1][2]

Q2: Which iodinating agents are recommended for this synthesis at scale?

The choice of iodinating agent is critical and involves a trade-off between reactivity, cost, safety, and waste management.

Iodinating SystemTypical ConditionsProsCons for Scale-Up
I₂ / Oxidant I₂, HIO₃ or H₅IO₆, in AcOH or H₂SO₄Inexpensive raw materials.[3]Harsh acidic conditions, potential for over-iodination and unexpected side products[4], significant waste stream.
N-Iodosuccinimide (NIS) NIS, often with an acid catalyst (e.g., TFA, TosOH) in solvents like Acetonitrile or Ethanol.[3][5]Milder conditions, high reactivity, easier handling than I₂.[6]Higher cost, succinimide byproduct in waste stream.
Iodine Monochloride (ICl) ICl in a solvent like DCM or AcOH.[7]Highly reactive electrophile.Corrosive, moisture-sensitive, can introduce chlorination byproducts.[5]

For scale-up, N-Iodosuccinimide (NIS) with a catalytic acid is often the preferred starting point due to its milder nature and more predictable reactivity profile, despite the higher cost.[3][5]

Q3: Why is direct lithiation and quenching with iodine not a viable route for this compound?

While lithiation followed by iodination is excellent for achieving specific isomers of substituted thiophenes[8], it is not suitable for this target. Deprotonation of 2-methylthiophene with an organolithium base (like n-BuLi or LDA) will occur at the most acidic proton, which is at the C5 position. Quenching this anion with iodine would selectively form 5-iodo-2-methylthiophene, the undesired major isomer from direct iodination.

Troubleshooting Guide: Common Scale-Up Issues

Problem 1: Poor Regioselectivity & Low Yield of 4-iodo Isomer

This is the most common and anticipated issue. The formation of the 5-iodo isomer is kinetically and thermodynamically favored.

Probable Causes:

  • High Reaction Temperature: Higher temperatures provide more energy to overcome the activation barrier for substitution at both the C4 and C5 positions, but often still favor the more stable C5-substituted intermediate.

  • Highly Reactive Iodinating System: Aggressive reagents (e.g., I₂/H₂SO₄) are less selective and will overwhelmingly favor the most electronically rich C5 position.[9]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates and thus affect the isomeric ratio.

Solutions & Mitigation Strategies:

  • Kinetic Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can sometimes favor the product from the higher-energy, but more rapidly formed, transition state.

  • Steric Hindrance: While not directly applicable to the starting material, consider if a synthetic route using a starting material with a bulky protecting group at the C5 position could be viable, followed by deprotection after iodination.

  • Catalyst/Additive Screening: Explore the use of zeolite catalysts or specific silver salts (e.g., AgOTf) which have been shown to modify the electrophilicity of iodine and potentially influence regioselectivity through complexation.[10][11]

  • Focus on Purification: Accept the formation of an isomeric mixture and develop a robust, scalable purification method. High-efficiency fractional vacuum distillation or preparative chromatography are the most likely solutions. The boiling points of the isomers will be close, requiring a distillation column with a high number of theoretical plates.

Problem 2: Formation of Di- and Tri-iodinated Byproducts

The product, this compound, is still an activated aromatic ring and can undergo a second iodination, typically at the C5 position, to form 4,5-diiodo-2-methylthiophene. In some cases, even tri-iodination can occur.[4]

Probable Causes:

  • Incorrect Stoichiometry: Using more than 1.0 equivalent of the iodinating agent.

  • Poor Mass Transfer/Mixing: In large reactors, localized "hot spots" of high reagent concentration can lead to over-iodination before the reagent is fully dispersed.

  • Reaction Conditions Too Harsh: High temperatures or highly activating catalysts increase the rate of the second iodination.

Solutions & Mitigation Strategies:

  • Control Stoichiometry: Use the iodinating agent as the limiting reagent (e.g., 0.95-1.0 equivalents relative to 2-methylthiophene).

  • Slow Reagent Addition: Add the iodinating agent (especially if it's a solution) sub-surface over an extended period with vigorous agitation. This ensures it reacts with the starting material before building up in concentration.

  • Monitor the Reaction: Use in-process controls (e.g., GC or HPLC) to track the disappearance of starting material and the appearance of the mono- and di-iodinated products. Stop the reaction just before the starting material is fully consumed to minimize the formation of di-iodinated species.

Problem 3: Difficult Purification and Isomer Separation

Separating this compound from the major 5-iodo isomer and any remaining starting material is a significant downstream processing challenge.

Probable Causes:

  • Similar Physical Properties: The isomers have very similar boiling points, polarities, and solubility profiles.

  • Thermal Instability: Iodinated thiophenes can be sensitive to high temperatures, making high-temperature distillation problematic.

Solutions & Mitigation Strategies:

  • Fractional Vacuum Distillation: This is the most common industrial method for separating liquids with close boiling points. A high-efficiency packed column or a spinning band distillation apparatus is required. Distilling under high vacuum lowers the boiling points and minimizes thermal degradation.

  • Melt Crystallization: If the product is a low-melting solid or can be induced to crystallize, fractional melt crystallization can be a highly effective, solvent-free purification method at scale.

  • Derivatization: In some cases, it may be easier to separate isomers after a subsequent reaction step. For example, if the next step is a Suzuki or Sonogashira coupling, the properties of the coupled products may be different enough to allow for easy separation.

Workflow & Key Decision Points

The following diagram outlines a typical workflow for the scale-up synthesis, highlighting critical control points.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactor_prep Reactor Preparation (Inert, Dry) charge_sm Charge 2-Methylthiophene & Solvent reactor_prep->charge_sm reagent_prep Reagent Solution Prep (e.g., NIS in Acetonitrile) addition Slow Sub-surface Addition of Iodinating Agent reagent_prep->addition cool Cool to Target Temp (e.g., 0-10°C) charge_sm->cool cool->addition monitor In-Process Control (GC/HPLC Monitoring) addition->monitor quench Quench Reaction (e.g., Na₂S₂O₃ solution) monitor->quench Reaction Complete phase_split Phase Separation quench->phase_split wash Aqueous Washes (Brine) phase_split->wash dry_conc Dry & Concentrate wash->dry_conc distillation Fractional Vacuum Distillation dry_conc->distillation analysis Isomer Analysis (GC, NMR) distillation->analysis

Caption: Key workflow for the scale-up iodination of 2-methylthiophene.

Detailed Experimental Protocol (Example)

This protocol uses N-Iodosuccinimide (NIS) and is provided as a starting point for process development. All operations must be conducted under a nitrogen atmosphere in a suitable glass-lined reactor. A thorough risk assessment must be performed before implementation.[12]

Materials:

ReagentMW ( g/mol )Molar Eq.Amount (kg)Moles (mol)
2-Methylthiophene98.171.005.0050.9
N-Iodosuccinimide (NIS)224.981.0011.4650.9
Acetonitrile41.05-50 L-
Sodium Thiosulfate158.11-5 kg in 50 L H₂O-
Saturated Brine--2 x 25 L-

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with 2-methylthiophene (5.00 kg) and acetonitrile (25 L). Begin vigorous agitation.

  • Cooling: Cool the reactor contents to 0-5°C using a suitable cooling jacket.

  • Reagent Addition: In a separate vessel, dissolve N-Iodosuccinimide (11.46 kg) in acetonitrile (25 L). Transfer this solution to an addition funnel or pump. Add the NIS solution to the reactor sub-surface over 2-3 hours, maintaining the internal temperature below 10°C.

  • Reaction: Allow the mixture to stir at 5-10°C for an additional 1-2 hours after the addition is complete.

  • Monitoring: Take a sample for GC analysis to confirm the consumption of starting material and check the ratio of mono- to di-iodinated products.

  • Quenching: Once the reaction is deemed complete, slowly add the aqueous sodium thiosulfate solution to the reactor to quench any unreacted iodine/NIS. A slight exotherm may be observed.

  • Workup: Stop agitation and allow the phases to separate. Drain the lower aqueous phase.

  • Washing: Wash the organic phase with two portions of saturated brine (2 x 25 L).

  • Drying & Concentration: Transfer the organic phase to a new vessel containing a drying agent (e.g., anhydrous MgSO₄) or use a phase separator. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil via fractional vacuum distillation to separate the this compound from the 5-iodo isomer and other impurities.

Safety at Scale

  • Iodine & NIS: Iodine sublimes and is a respiratory irritant and lachrymator.[13] NIS is also an irritant. Handle these solids in a ventilated enclosure or with appropriate respiratory protection.[14] Use closed-system transfers where possible.

  • Solvents: Acetonitrile is flammable and toxic. Dichloromethane is a suspected carcinogen.[15] Ensure the reactor and all transfer lines are properly grounded. Use adequate ventilation and explosion-proof equipment.

  • Workup: Quenching with sodium thiosulfate can be exothermic. Add the quenching solution slowly and with adequate cooling capacity.

  • Personal Protective Equipment (PPE): Standard PPE includes nitrile gloves, chemical-resistant overalls, and safety glasses with side shields.[16] For handling solids outside of a closed system, a respirator may be required.

References

  • Zubkov, E.A. Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Novosibirsk Institute of Organic Chemistry.
  • Iodine Safety D
  • Grolleau, J., Frère, P., & Gohier, F. (2015). Clean and Efficient Iodination of Thiophene Derivatives. ResearchGate. [Link]

  • Iodine Safety D
  • Iodine Safety D
  • Grolleau, J., Frère, P., & Gohier, F. (2015). A novel method for the bromination of thiophenes. ResearchGate. [Link]

  • 3-Iodothiophene Safety D
  • Boas, U., Dhanabalan, A., Greve, D. R., & Meijer, E. W. (2001). Synthesis of Thiophene-Based Building Blocks via Facile α-Monoiodination. Synlett, 2001(5), 0634-0636. [Link]

  • 2-Iodo-4-methylthiophene synthesis. ChemicalBook.
  • Powers, D. C., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]

  • Iodine Safety D
  • 2-Iodo-3-methylthiophene. Smolecule.
  • Kassim, M., et al. (2020). Computational investigation of KICl2 iodination of thiophene and its electron-poor derivatives. ResearchGate. [Link]

  • Grolleau, J., Frère, P., & Gohier, F. (2015).
  • Rein, J. E., et al. (2019). The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene: An Unexpected Iodination Product of 2-Methylthiophene.
  • Lew, H. Y., & Noller, C. R. (1953). 2-Iodothiophene. Organic Syntheses. [Link]

  • Introduction to Chemistry. (2023).
  • Not Voodoo. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • Jorgensen, M. R., et al. (2018).
  • Soderberg, T. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Michigan.
  • Politzer, P., et al. (2018). A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors. ResearchGate. [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Iodination. ACS GCI Pharmaceutical Roundtable.
  • Minnis, W. (1953). 2-iodothiophene. Organic Syntheses. [Link]

Sources

Technical Support Center: Residual Palladium Catalyst in 4-Iodo-2-Methylthiophene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from reactions involving 4-iodo-2-methylthiophene. Given the importance of minimizing metal impurities in active pharmaceutical ingredients (APIs), this resource offers field-proven insights and detailed protocols to ensure your final compound meets the stringent requirements set by regulatory bodies like the International Council for Harmonisation (ICH).[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of products derived from this compound in palladium-catalyzed cross-coupling reactions.

Issue 1: Black or Gray Product After Initial Workup

Symptom: Your isolated product, after a standard aqueous work-up and filtration, has a gray or black discoloration, indicating the presence of residual palladium.

Probable Cause: The palladium catalyst has likely precipitated as palladium black or formed colloidal particles that are too fine to be removed by simple filtration.[2][3] This is a common issue in many palladium-catalyzed reactions, including Suzuki and Sonogashira couplings.[4][5]

Solutions:

  • Filtration through Celite®: As a first-line approach, dilute your reaction mixture with a suitable organic solvent and filter it through a pad of Celite®.[2][5][6] This helps to trap finely dispersed palladium particles.[2][6] For improved effectiveness, ensure the Celite® bed is well-packed (1-2 cm thick) and pre-wetted with the solvent.[7]

  • Activated Carbon Treatment: If Celite® filtration is insufficient, activated carbon is a cost-effective and highly effective adsorbent for both dissolved and colloidal palladium.[2][8][9]

    Experimental Protocol: Activated Carbon Treatment [2]

    • Following the completion of the reaction, cool the mixture to room temperature.

    • Add activated carbon (e.g., Darco® KB-B, approximately 0.2 wt equivalent relative to your product) to the reaction mixture.[2][10]

    • Stir the resulting suspension at a moderately elevated temperature (e.g., 40-60 °C) for a duration of 2 to 18 hours.[10][11] The optimal time and temperature should be determined empirically for your specific reaction.

    • Filter the mixture through a pad of Celite® to remove the activated carbon.

    • Wash the filter cake with fresh solvent to ensure complete recovery of your product.

    • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

    • Analyze the palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12]

Issue 2: Incomplete Palladium Removal After Chromatography

Symptom: Despite purification by silica gel column chromatography, your product still contains unacceptable levels of palladium.

Probable Cause: While effective for removing many impurities, silica gel chromatography may not completely eliminate all soluble palladium species.[13][14][15] The polarity of your this compound derivative and the choice of eluent can influence the co-elution of palladium complexes with your product.

Solutions:

  • Employ a Metal Scavenger: For challenging cases, the use of a solid-supported metal scavenger with a high affinity for palladium is highly recommended.[1][16][17] These scavengers are typically silica-based or polymer-supported materials functionalized with groups that chelate palladium.[1][11]

    • Thiol-functionalized silica gels (e.g., SiliaMetS® Thiol) are particularly effective for scavenging various forms of palladium, including Pd(II).[7][18]

    • Thiourea-functionalized silica (e.g., SiliaMetS® Thiourea) is another versatile scavenger that performs well in organic solvents.[18]

    • Polymer-supported scavengers (e.g., MP-TMT) can also be highly effective in reducing palladium to low ppm levels.[10][19]

Workflow for Selecting a Palladium Removal Strategy

G start Crude Product from This compound Reaction initial_workup Initial Aqueous Workup & Filtration start->initial_workup check_color Product Discolored (Gray/Black)? initial_workup->check_color celite_filtration Filter through Celite® Pad check_color->celite_filtration Yes chromatography Silica Gel Chromatography check_color->chromatography No activated_carbon Treat with Activated Carbon celite_filtration->activated_carbon check_pd_level1 Palladium Level Acceptable? activated_carbon->check_pd_level1 check_pd_level1->chromatography No final_product Purified Product check_pd_level1->final_product Yes check_pd_level2 Palladium Level Acceptable? chromatography->check_pd_level2 scavenger Treat with Metal Scavenger check_pd_level2->scavenger No check_pd_level2->final_product Yes scavenger->final_product

Caption: Decision tree for palladium removal.

Issue 3: Low Product Recovery After Scavenger Treatment

Symptom: After using a metal scavenger, a significant amount of your product is lost.

Probable Cause: Non-specific binding of your product to the scavenger material. This can be a particular issue with activated carbon, which may adsorb the desired API along with the palladium.[16]

Solutions:

  • Optimize Scavenger Loading: Use the minimum amount of scavenger necessary for effective palladium removal. A screening study with varying amounts of the scavenger can help determine the optimal loading.

  • Thorough Washing: After filtering off the scavenger, wash the solid material thoroughly with a suitable solvent to recover any adsorbed product. Be aware that excessive washing may also risk leaching some of the captured palladium back into the solution.[10]

  • Consider Alternative Scavengers: Some scavengers, like Carboxen® synthetic carbons, have been developed to have a lower affinity for polar APIs, which can lead to higher product yields.[16]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium?

A1: The most common methods include:

  • Adsorption: Using materials like activated carbon or specialized metal scavengers.[1][11]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[5][11]

  • Crystallization: Purifying the final product by recrystallization, which can leave palladium impurities in the mother liquor.[10][11]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[11]

  • Chromatography: Separating the desired compound from the palladium catalyst using techniques like column chromatography.[5][11]

Q2: How do I choose the most appropriate palladium removal method?

A2: The best method depends on several factors:

  • The nature of your product: Consider its solubility, stability, and potential to chelate with palladium.[11]

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?[11]

  • The scale of your reaction: Some methods, like using expensive scavengers, may be more suitable for smaller scales, while activated carbon is often favored for larger-scale processes due to its lower cost.[10]

  • The required final purity: For APIs, a combination of methods may be necessary to reach the stringent palladium limits (often <10 ppm).[16]

Q3: Can recrystallization alone be sufficient for palladium removal?

A3: In some cases, yes. Crystallization can be an effective method for reducing palladium levels, sometimes from several hundred ppm down to less than 10 ppm.[10] However, its effectiveness is highly dependent on the specific compound and the solvent system used. It is not always a reliable standalone method, as some palladium complexes can co-crystallize with the product.[10][17]

Q4: How can I accurately quantify the amount of residual palladium in my sample?

A4: Highly sensitive analytical techniques are required to accurately determine residual palladium levels. The most common and reliable methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[12] While these methods are accurate, they can be time-consuming and require expensive instrumentation.[12] Newer, more rapid techniques based on fluorescence are also being developed to expedite the analysis of palladium content.[12]

Table 1: Comparison of Common Palladium Removal Techniques

MethodAdvantagesDisadvantagesBest For
Celite® Filtration Simple, fast, inexpensive.Only effective for heterogeneous or precipitated palladium.[7]Initial removal of bulk palladium black.[5][6]
Activated Carbon High efficiency, low cost, suitable for large scale.[8][10]Can lead to product loss due to non-specific binding.[16]Removing both dissolved and colloidal palladium.[2][8]
Metal Scavengers High selectivity, very high efficiency.[1][17]Higher cost, potential for product loss.Achieving very low palladium levels (<10 ppm) for APIs.[13][14]
Chromatography Good for general purification.May not completely remove soluble palladium species.[13][15]Simultaneous purification of the product from other organic impurities.
Recrystallization Can be highly effective, integrates into the standard purification process.Effectiveness is compound-specific, may not be sufficient on its own.[10][17]Final purification step when palladium levels are already moderately low.

References

  • Benchchem. Comparing efficiency of different palladium scavengers.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division.
  • Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • PubMed. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
  • Benchchem. Technical Support Center: Removing Palladium Catalyst Residues from Final Products.
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • SpinChem. Palladium catalyst recovery using scavenger resin.
  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • Biotage. How to Remove Palladium in three easy steps.
  • ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • ResearchGate. How can i remove palladium Pd catalyst easily?.
  • National Institutes of Health. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • ResearchGate. How to remove palladium catalyst from reaction mixture ?.
  • ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF.
  • ResearchGate. What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?.
  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits.
  • Metal Scavengers for the Process Industry.
  • SiliCycle. Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
  • Johnson Matthey Technology Review. oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
  • ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Benchchem. Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis.
  • Benchchem. Technical Support Center: Palladium Catalyst Removal from Suzuki Coupling Products.
  • PubMed Central. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions.
  • ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development.
  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF.
  • MDPI. A Review of Recovery of Palladium from the Spent Automobile Catalysts.
  • Google Patents. US20050256327A1 - Method of removing palladium.
  • ResearchGate. Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine | Request PDF.
  • ResearchGate. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
  • Benchchem. Palladium Catalyst Removal: A Technical Support Guide for Researchers.
  • Reddit. What would be a good way to kill leftover palladium from a reaction mixture?.
  • Reddit. Your trick to remove residual palladium : r/Chempros.
  • Reddit. Formation of palladium black during Suzuki coupling : r/Chempros.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.

Sources

Technical Support Center: Analysis of Impurities in 4-Iodo-2-Methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of commercially available 4-iodo-2-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity reagents and need to verify the quality of their materials. Here, we address common questions and troubleshooting scenarios encountered during the analysis of this critical synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a commercial batch of this compound and where do they come from?

A1: The impurity profile of this compound is intrinsically linked to its synthesis and stability. The most common synthetic route is the direct iodination of 3-methylthiophene.[1][2] Understanding this pathway allows us to predict the likely process-related impurities.

dot

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 3-Methylthiophene 3-Methylthiophene Reaction Electrophilic Iodination 3-Methylthiophene->Reaction Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Reaction Product This compound Reaction->Product Impurity1 Unreacted Starting Material: 3-Methylthiophene Reaction->Impurity1 Incomplete Reaction Impurity2 Positional Isomer: 2-Iodo-3-methylthiophene Reaction->Impurity2 Lack of Regioselectivity Impurity3 Di-iodinated Species: 2,5-Diiodothiophene Reaction->Impurity3 Over-reaction Impurity4 Degradation Products (e.g., from de-iodination) Product->Impurity4 Storage/ Handling

Caption: Origin of common impurities in this compound synthesis.

A summary of these impurities is presented in the table below:

Impurity ClassSpecific Example(s)Typical Origin
Starting Materials 3-MethylthiopheneIncomplete reaction during synthesis.[1]
Positional Isomers 2-Iodo-3-methylthiopheneLack of complete regioselectivity during the iodination step.
Over-reacted Species Di-iodinated thiophenes (e.g., 2,5-diiodo-3-methylthiophene)Excess iodinating agent or prolonged reaction times. A similar phenomenon is observed in the synthesis of 2-iodothiophene.[3]
Degradation Products 2-Methylthiophene, elemental iodineDe-iodination due to exposure to light, heat, or incompatible substances. Iodinated compounds can exhibit instability.[4]
Residual Solvents Acetic acid, Dichloromethane, HeptaneSolvents used during synthesis and purification.[1][2]
Q2: My initial ¹H NMR spectrum looks complex. How can I use it to identify these impurities?

A2: ¹H NMR is a powerful first-pass technique for assessing purity. A high-purity sample of this compound should show a clean spectrum with three main signals. Deviations from this pattern indicate the presence of impurities.

Expected ¹H NMR Signals for this compound (in CDCl₃):

  • A singlet for the methyl protons (-CH₃) around δ 2.4-2.5 ppm .

  • Two doublets for the thiophene ring protons (H3 and H5) in the aromatic region, typically between δ 6.5-7.5 ppm .

Troubleshooting with ¹H NMR:

  • Identifying Unreacted 3-Methylthiophene: Look for characteristic signals of the starting material, which will have three distinct aromatic protons and a methyl signal at a slightly different chemical shift.[5]

  • Spotting Positional Isomers: Isomers like 2-iodo-3-methylthiophene will have a different splitting pattern and chemical shifts in the aromatic region.[6]

  • Detecting Solvents: Residual solvents like acetone, dichloromethane, or hexane have well-documented chemical shifts and are often visible as sharp singlets or multiplets.[7][8]

The key is to compare the integration of impurity signals relative to the main product signals to estimate their concentration. For definitive identification, spiking the sample with a known standard of the suspected impurity is a confirmatory method.

Q3: What is the recommended Gas Chromatography-Mass Spectrometry (GC-MS) method for a detailed impurity profile?

A3: For quantitative analysis and identification of trace impurities, GC-MS is the gold standard. It provides excellent separation and definitive identification based on mass-to-charge ratio. The QuEChERS sample preparation method, commonly used for complex matrices, can be adapted if the sample is in a challenging matrix, though simple dilution is often sufficient.[9][10]

Step-by-Step GC-MS Protocol:

  • Sample Preparation:

    • Accurately prepare a solution of this compound in a high-purity solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Use a volumetric standard like Fenchlorphos if precise quantification is required.[9]

  • Instrumentation:

    • Use a GC system coupled to a Mass Spectrometer (e.g., a Quadrupole or Ion Trap).

    • The use of inert liners, especially those with glass wool, is recommended to trap non-volatile residues and protect the column.[10]

  • GC Parameters (Starting Point):

ParameterRecommended SettingRationale
Column Zebron™ ZB-5MSplus or similar (30 m x 0.25 mm, 0.25 µm)A 5% phenyl-arylene phase provides excellent selectivity for a wide range of semi-polar aromatic compounds.
Injection Mode Splitless or Pulsed SplitlessMaximizes sensitivity for trace impurity detection. Pulsed splitless can improve peak shape for active compounds.[11]
Inlet Temp 250 °CEnsures efficient vaporization without causing thermal degradation of the analyte.
Carrier Gas Helium, constant flow at ~1.2 mL/minProvides good efficiency and is compatible with MS detectors.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThis gradient effectively separates volatile solvents from the main analyte and higher-boiling impurities like di-iodinated species.
  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450. This covers the mass of the parent compound (C₅H₅IS, MW ≈ 224 g/mol )[12] and potential impurities.

    • Source Temp: 230 °C.

    • Quad Temp: 150 °C.

Q4: My GC chromatogram shows poor peak shape and a drifting baseline. How do I troubleshoot these issues?

A4: Chromatographic issues can obscure or give false quantitative results for impurities. A logical approach is essential for diagnosis.

dot

cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start Problem Observed in GC Chromatogram peak_problem Poor Peak Shape (Tailing/Fronting)? start->peak_problem baseline_problem Baseline Drift or Noise? start->baseline_problem check_liner Check Inlet Liner: Is it contaminated or active? peak_problem->check_liner Yes check_column Check Column: - Trim column front end - Condition column check_liner->check_column check_temp Check Inlet Temperature: Is it too low? check_column->check_temp check_gas Check Carrier Gas: - Purity - Leaks baseline_problem->check_gas Yes check_bleed Check Column Bleed: - Is oven temp too high? - Is column old? check_gas->check_bleed check_contam Check System Contamination: - Bake out inlet and detector check_bleed->check_contam

Caption: A logical workflow for troubleshooting common GC issues.

Detailed Troubleshooting Steps:

  • Baseline Drift:

    • Cause: Often due to column bleed at high temperatures or system contamination.

    • Solution: First, check for leaks in the carrier gas line. If none are found, bake out the column at its maximum isothermal temperature for a few hours. If the problem persists, the column may be old and require replacement. Ensure the carrier gas is of high purity.[13]

  • Peak Tailing:

    • Cause: This indicates active sites in the system, often in the inlet liner or the first few centimeters of the column, where the analyte can have secondary interactions. It can also be caused by a mismatch between sample solvent and column polarity.

    • Solution: Deactivated liners are crucial.[10] If the liner is old, replace it. Trimming 10-20 cm from the front of the GC column can remove accumulated non-volatile residue.

  • Lack of Sensitivity:

    • Cause: This could be due to a leak, incorrect injection parameters, or a contaminated MS source.

    • Solution: Verify injector and detector temperatures. Perform a system check for leaks. If the issue continues, the MS source may require cleaning as complex matrices can cause contamination over time.[9][13]

Q5: How should I properly handle and store this compound to maintain its purity?

A5: Iodinated aromatic compounds can be sensitive to light, air, and heat. Improper storage is a common cause of degradation, leading to the formation of new impurities over time.

  • Storage Conditions: Store the material in a tightly sealed, amber glass vial to protect it from light and moisture.[4][11] For long-term storage, keeping it in a refrigerator or freezer (typically 2-8°C) under an inert atmosphere (argon or nitrogen) is recommended.

  • Handling: When handling, avoid prolonged exposure to ambient air and light. Use clean, dry spatulas and glassware.

  • Stability Check: If a batch has been stored for a long time, it is prudent to re-analyze its purity by NMR or GC-MS before use to ensure it still meets the required specifications for your experiment.

By implementing these analytical strategies and troubleshooting guides, researchers can confidently assess the purity of their this compound, ensuring the reliability and reproducibility of their synthetic work.

References

  • Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

  • Chem-Supply. (n.d.). 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene Safety Data Sheet.
  • Royal Society of Chemistry. (2021). Electronic Supplementary Material (ESI) for Dalton Transactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Journal of Materials Chemistry C Supporting Information.
  • Wiley Online Library. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Agilent Technologies. (2011). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. ChemistrySelect.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H functionalization. Chemical Communications.
  • Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link]

  • Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
  • PubChem. (n.d.). 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. Retrieved from [Link]

  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Retrieved from [Link]

  • Phenomenex. (n.d.). GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iodine-catalyzed three-component annulation: access to highly fluorescent trisubstituted thiophenes. Chemical Communications. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Assignment of 4-iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Spectral Assignment in Drug Discovery

In the realm of medicinal chemistry and materials science, thiophene scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and organic electronic materials. The precise functionalization of the thiophene ring is critical to modulating the biological activity or material properties. Consequently, the unambiguous structural elucidation of substituted thiophenes is a foundational requirement for advancing research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the detailed structural analysis of organic molecules in solution.[1] This guide provides an in-depth comparison and analysis of the ¹H and ¹³C NMR spectra of 4-iodo-2-methylthiophene, a versatile synthetic intermediate.

This guide will delve into a comparative analysis of predicted NMR data for this compound against experimental data for the parent compound, 2-methylthiophene. This approach allows for a clear illustration of the substituent effects of the iodine atom on the thiophene ring's electronic environment. Furthermore, a comprehensive, field-proven protocol for acquiring high-quality NMR spectra for this class of compounds is provided, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Comparative Spectral Analysis: 2-methylthiophene vs. This compound

The introduction of an iodine atom at the 4-position of the 2-methylthiophene ring induces significant changes in the chemical shifts of the remaining ring protons and carbons. This is primarily due to the electron-withdrawing inductive effect and the heavy atom effect of iodine. Below is a comparative table of the experimental ¹H and ¹³C NMR data for 2-methylthiophene and the predicted data for this compound.

¹H NMR Data Comparison
Proton 2-methylthiophene (Experimental, ppm) [2]This compound (Predicted, ppm) Predicted Shift Change (Δδ, ppm)
H3~6.756.88+0.13
H4~6.88--
H5~7.057.23+0.18
-CH₃~2.492.45-0.04
¹³C NMR Data Comparison
Carbon 2-methylthiophene (Experimental, ppm) [2]This compound (Predicted, ppm) [3]Predicted Shift Change (Δδ, ppm)
C2~139.5145.2+5.7
C3~123.0131.7+8.7
C4~126.974.1-52.8
C5~125.1134.4+9.3
-CH₃~15.015.6+0.6

In-depth Spectral Assignment and Rationale

¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound shows two distinct signals in the aromatic region and one in the aliphatic region.

  • H3 (predicted at 6.88 ppm): This proton is expected to be a doublet. The introduction of the iodine atom at the adjacent C4 position results in a slight downfield shift compared to 2-methylthiophene, likely due to a through-space deshielding effect.

  • H5 (predicted at 7.23 ppm): This proton, also a doublet, is shifted significantly downfield. This is a consequence of the electron-withdrawing nature of the iodine atom, which reduces the electron density at the C5 position.[4]

  • -CH₃ (predicted at 2.45 ppm): The methyl protons appear as a singlet. The chemical shift is largely unaffected by the iodine at the 4-position, as the effect is transmitted over several bonds.

¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton.

  • C2 (predicted at 145.2 ppm): This quaternary carbon, bearing the methyl group, is shifted downfield relative to 2-methylthiophene.

  • C3 (predicted at 131.7 ppm): The C3 carbon experiences a significant downfield shift due to the adjacent iodine atom.

  • C4 (predicted at 74.1 ppm): The most dramatic shift is observed for C4, the carbon directly bonded to the iodine atom. The "heavy atom effect" of iodine causes a strong upfield shift of this signal.[5] This is a characteristic feature in the NMR spectra of iodo-substituted aromatic compounds.

  • C5 (predicted at 134.4 ppm): Similar to the attached proton H5, the C5 carbon is deshielded and shifted downfield due to the electron-withdrawing influence of the iodine atom.

  • -CH₃ (predicted at 15.6 ppm): The methyl carbon shows a minimal shift, consistent with its distance from the iodine substituent.

Experimental Protocol for NMR Data Acquisition

The following protocol is designed for the acquisition of high-quality ¹H and ¹³C NMR spectra of substituted thiophenes, ensuring data integrity and reproducibility.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar thiophene derivatives.

  • Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

Spectrometer Setup
  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

¹H NMR Data Acquisition
  • Pulse Sequence: Use a standard single-pulse experiment.

  • Spectral Width: Set a spectral width of approximately 15 ppm, centered around 7.5 ppm.

  • Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

¹³C NMR Data Acquisition
  • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

  • Spectral Width: Set a spectral width of approximately 250 ppm, centered around 125 ppm.

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: Use a relaxation delay of 2 seconds.

Workflow for NMR Spectral Assignment

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment cluster_elucidation Structure Elucidation SamplePrep Dissolve Sample in Deuterated Solvent AddTMS Add Internal Standard (TMS) SamplePrep->AddTMS TuneShim Tune and Shim Spectrometer AddTMS->TuneShim Acquire1H Acquire 1H Spectrum TuneShim->Acquire1H Acquire13C Acquire 13C Spectrum Acquire1H->Acquire13C Process1H Process 1H Data (FT, Phasing, Baseline Correction) ReferenceSpectra Reference Spectra to TMS Process1H->ReferenceSpectra Process13C Process 13C Data (FT, Phasing, Baseline Correction) Process13C->ReferenceSpectra Assign1H Assign 1H Signals (Chemical Shift, Integration, Multiplicity) ReferenceSpectra->Assign1H Assign13C Assign 13C Signals (Chemical Shift) ReferenceSpectra->Assign13C CompareData Compare with Predicted Data and Reference Compounds Assign1H->CompareData Assign13C->CompareData StructureConfirm Confirm Structure of This compound CompareData->StructureConfirm

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 4-Iodo-2-Methylthiophene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation and quantification of novel compounds are paramount. 4-Iodo-2-methylthiophene and its derivatives are an emerging class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Their analysis by mass spectrometry presents unique opportunities and challenges due to the presence of iodine, sulfur, and a substituted aromatic ring. This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of these compounds, supported by experimental data and established fragmentation principles.

Introduction to the Mass Spectrometry of Iodo-Thiophenes

The mass spectrometric analysis of this compound and its analogues is crucial for confirming molecular weight, determining elemental composition, and elucidating molecular structure through fragmentation analysis. The presence of iodine, with its single stable isotope (¹²⁷I), simplifies the molecular ion region of the mass spectrum, avoiding the complex isotopic patterns seen with chlorine and bromine. However, the relatively weak carbon-iodine bond significantly influences the fragmentation pathways, often leading to characteristic neutral losses.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Thiophenes

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound and its smaller derivatives, GC-MS with Electron Ionization (EI) is the primary method for their routine analysis.

Expected Fragmentation Patterns under Electron Ionization (EI)

The C-I bond is the weakest, making the loss of an iodine radical a highly probable fragmentation pathway, leading to the formation of a stable thienylmethyl cation. Another significant fragmentation would be the cleavage of the C-S bonds in the thiophene ring, leading to characteristic aromatic fragments.

Key Predicted Fragments for this compound (Molecular Weight: 223.92 g/mol ):

m/z Proposed Fragment Ion Formation Pathway Significance
224[C₅H₅IS]⁺˙Molecular Ion (M⁺˙)Confirms molecular weight.
97[C₅H₅S]⁺M⁺˙ - I˙Loss of iodine radical; a very common pathway for iodo-aromatics. This is often the base peak.
127[I]⁺Ionized iodine atomCharacteristic fragment for iodine-containing compounds.
58[C₃H₂S]⁺˙Ring fragmentationIndicates cleavage of the thiophene ring.

The mass spectrum of the isomeric compound 2-iodo-5-methylthiophene shows a strong molecular ion peak at m/z 224 and a base peak at m/z 97, corresponding to the loss of the iodine atom[1][2]. This provides strong evidence for the predicted fragmentation of this compound.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: Dissolve 1 mg of the synthesized this compound derivative in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Electron Ionization):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

  • Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum, comparing the observed fragments with the predicted fragmentation pattern.

Electrospray Ionization-Mass Spectrometry (ESI-MS): A Gentle Approach for Derivatized and Larger Molecules

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar, less volatile, and larger molecules. While underivatized this compound may not be readily ionizable by ESI due to its nonpolar nature, its derivatives containing ionizable functional groups (e.g., carboxylic acids, amines) are excellent candidates for ESI-MS analysis.

Comparison of Ionization Techniques
Technique Principle Analytes Fragmentation Advantages Disadvantages
GC-MS (EI) High-energy electrons bombard the analyte in the gas phase.Volatile, thermally stable compounds.Extensive, reproducible fragmentation providing structural information.Robust, high-throughput, extensive spectral libraries available.Not suitable for non-volatile or thermally labile compounds. Molecular ion may be weak or absent.
ESI-MS A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.Polar, ionizable compounds in solution.Minimal fragmentation ("soft ionization"), primarily showing the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).Gentle ionization preserves the molecular ion, suitable for large and fragile molecules.Not suitable for nonpolar compounds without derivatization. Matrix effects can suppress ionization.

For the analysis of a synthetic mixture containing this compound and its more polar derivatives, a combined approach using both GC-MS and LC-ESI-MS would be optimal.

Experimental Protocol: ESI-MS Analysis of a Polar Derivative of this compound (e.g., a carboxylic acid derivative)

  • Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).

  • LC Conditions (for LC-ESI-MS):

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (Electrospray Ionization):

    • Ionization Mode: Positive or negative, depending on the derivative.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 300 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: m/z 100-1000.

  • Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. The mass spectrum should show a dominant peak corresponding to the molecular ion.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the key fragmentation pathway, the following diagrams are provided.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample This compound in Solvent Injector Injector (250°C) Sample->Injector Injection Column GC Column (Separation) Injector->Column Vaporization IonSource EI Ion Source (70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector Ion Separation Data Data System (Mass Spectrum) Detector->Data

Caption: Workflow for GC-MS analysis of this compound.

Fragmentation_Pathway MI Molecular Ion (M⁺˙) [C₅H₅IS]⁺˙ m/z = 224 Frag2 Iodine Cation [I]⁺ m/z = 127 MI->Frag2 Less favored Neutral1 - I˙ (Loss of Iodine Radical) MI->Neutral1 Frag1 Thienylmethyl Cation [C₅H₅S]⁺ m/z = 97 Neutral1->Frag1

Caption: Predicted primary fragmentation of this compound in EI-MS.

Conclusion and Recommendations

For the routine analysis and structural confirmation of this compound and its nonpolar derivatives, GC-MS with electron ionization is the method of choice. Its ability to produce reproducible and informative fragmentation patterns is invaluable for structural elucidation. The predicted fragmentation, dominated by the loss of the iodine atom to form a stable thienylmethyl cation (m/z 97), provides a clear diagnostic marker for this class of compounds.

For more polar, functionalized derivatives of this compound, or for studies requiring the analysis of intact molecules without fragmentation, LC-ESI-MS is the superior technique. The choice of ionization mode (positive or negative) will depend on the specific functional groups present. By employing a combination of these powerful mass spectrometry techniques, researchers can achieve comprehensive characterization of this promising class of heterocyclic compounds.

References

  • NIST Chemistry WebBook. ([Link])

  • NIST Mass Spectrometry Data Center. Mass spectrum of 2-iodo-5-methylthiophene. ([Link]1]

  • PubChem. 2-Iodo-5-methylthiophene. ([Link]2]

Sources

A Comparative Guide to the Reactivity of 4-Iodo-2-methylthiophene and 4-Bromo-2-methylthiophene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Selection of Halogenated Thiophenes in Drug Discovery

The thiophene ring, particularly the 2-methylthiophene scaffold, is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. Its functionalization is key to modulating pharmacological properties, and palladium-catalyzed cross-coupling reactions are the cornerstone of this synthetic effort. The choice of the halide on the thiophene ring—typically bromine or iodine—is a critical, yet often overlooked, strategic decision that profoundly impacts reaction efficiency, cost, and overall synthetic design.

This guide provides an in-depth comparison of the reactivity between 4-iodo-2-methylthiophene and its bromo-counterpart. Moving beyond simple reaction yields, we will explore the fundamental principles governing their differential reactivity, present comparative experimental data for common cross-coupling reactions, and offer detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Decisive Factor: Carbon-Halogen Bond Properties

The observed differences in reactivity are not arbitrary; they are rooted in the fundamental physicochemical properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

Bond Dissociation Energy (BDE)

The energy required to break a bond homolytically is a primary indicator of its lability. The C-I bond is significantly weaker than the C-Br bond.[1][2]

BondAverage Bond Energy (kJ/mol)Implication
C-I ~213Lower energy input required for cleavage, leading to higher reactivity.[1]
C-Br ~285Stronger bond, requiring more forcing conditions (e.g., higher temperatures, more active catalysts) to break.[1]

This difference in BDE is the principal reason this compound generally reacts faster and under milder conditions than 4-bromo-2-methylthiophene.

The Rate-Determining Step: Oxidative Addition

In the catalytic cycle of most palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][4][5] During this step, the C-X bond is cleaved, and the palladium center inserts itself to form a Pd(II) intermediate.

The propensity of aryl halides to undergo oxidative addition follows a well-established trend: Ar-I > Ar-Br > Ar-Cl > Ar-F .[6][7] This is a direct consequence of the bond dissociation energies. The weaker C-I bond in this compound allows for a lower activation energy barrier for oxidative addition, resulting in faster reaction kinetics compared to the C-Br bond in the bromo analogue.[6]

Caption: Comparative energy profiles for the oxidative addition step.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical principles translate directly into practical differences in the laboratory. The iodo-derivative consistently outperforms the bromo-derivative, allowing for more benign reaction conditions, which is particularly crucial when working with complex, multi-functionalized molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used C-C bond-forming reaction in drug discovery.[8] The higher reactivity of this compound is highly advantageous here.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiix R¹-Pd(II)(X)L₂ pd0->pdiix Oxidative Addition pdiior R¹-Pd(II)(OR)L₂ pdiix->pdiior Metathesis (Base) pdiir2 R¹-Pd(II)(R²)L₂ pdiior->pdiir2 Transmetalation R²B(OR)₂ pdiir2->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdiir2->product r1x R¹-X (Thiophene-Halide) r1x->pdiix r2b R²B(OR)₂ r2b->pdiir2 base Base (e.g., K₂CO₃) base->pdiior

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Suzuki Reaction Data:

ParameterThis compound4-Bromo-2-methylthiopheneJustification
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (5 mol%) or more active catalysts (e.g., with XPhos)The more facile oxidative addition for the iodide requires less catalyst or less active catalyst systems.
Temperature 80 °C100-110 °CLower activation energy for the C-I bond cleavage allows for lower reaction temperatures.[6]
Reaction Time 1-3 hours8-16 hoursFaster kinetics of the rate-determining step leads to significantly shorter reaction times.
Base K₂CO₃K₃PO₄ (stronger base)The less reactive bromide often requires a stronger base to facilitate the transmetalation step.[8]
Typical Yield >90%75-85%Milder conditions often lead to fewer side reactions and higher isolated yields.
Stille Coupling

The Stille coupling utilizes an organotin reagent.[9][10] While powerful, the toxicity of tin byproducts has reduced its prevalence. Nevertheless, the reactivity trend remains the same. The C-I bond's lability allows for efficient coupling where the C-Br bond might be sluggish.

Comparative Stille Reaction Data:

ParameterThis compound4-Bromo-2-methylthiopheneJustification
Catalyst Pd₂(dba)₃ / PPh₃ (1.5 mol%)Pd₂(dba)₃ / P(fur)₃ (3 mol%)The bromo-substrate often requires more electron-rich and bulky phosphine ligands to promote oxidative addition.[11]
Temperature 80 °C110 °CReflects the higher energy needed to cleave the C-Br bond.
Reaction Time 4 hours18 hoursSlower oxidative addition for the bromide necessitates longer reaction times.
Typical Yield >85%65-80%Forcing conditions for the bromide can lead to decomposition and lower yields.
Sonogashira Coupling

The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl halide, typically using both palladium and copper(I) catalysts.[12][13] This reaction is particularly sensitive to the identity of the halide. It is often possible to achieve selective coupling at an iodo-position while leaving a bromo-position on the same molecule untouched.[12]

Comparative Sonogashira Reaction Data:

ParameterThis compound4-Bromo-2-methylthiopheneJustification
Catalyst Pd(PPh₃)₄ (2 mol%) / CuI (4 mol%)Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%)The less reactive bromide requires a higher catalyst loading for efficient turnover.
Temperature Room Temperature to 40 °C60-80 °CThe high reactivity of the iodide allows the reaction to proceed under exceptionally mild conditions.[12][14]
Reaction Time 2-6 hours12-24 hoursKinetic advantage of the C-I bond is clearly demonstrated.
Base Et₃N or DiPEAEt₃N or DiPEAThe choice of amine base is generally consistent for both substrates.
Typical Yield >90%70-85%Milder conditions for the iodide minimize side reactions like Glaser homocoupling of the alkyne.

Metal-Halogen Exchange: An Alternative Activation

Beyond palladium catalysis, the generation of a potent thiophene nucleophile via lithium-halogen exchange is a common synthetic strategy. Here too, the C-I bond provides a distinct advantage. The rate of exchange follows the trend I > Br > Cl .[15]

The exchange with this compound is extremely rapid, often complete within minutes at -78 °C using common organolithium reagents like n-BuLi or t-BuLi.[16] Conversely, the exchange with 4-bromo-2-methylthiophene can be more sluggish, sometimes requiring longer times or slightly elevated temperatures, which can increase the risk of side reactions, such as deprotonation at the adjacent C5 position.

Detailed Experimental Protocols: A Suzuki-Miyaura Case Study

To illustrate the practical differences, we provide two validated protocols for the Suzuki-Miyaura coupling of the thiophene substrates with phenylboronic acid.

Protocol 1: Coupling of this compound (High Reactivity)
  • Materials: this compound (1.0 mmol, 1.0 eq), Phenylboronic acid (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), K₂CO₃ (2.0 mmol, 2.0 eq), 1,4-Dioxane (8 mL), Water (2 mL).

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane and water via syringe.

      • Causality Note: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2 hours.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.

Protocol 2: Coupling of 4-Bromo-2-methylthiophene (Standard Reactivity)
  • Materials: 4-bromo-2-methylthiophene (1.0 mmol, 1.0 eq), Phenylboronic acid (1.5 mmol, 1.5 eq), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), K₃PO₄ (3.0 mmol, 3.0 eq), 1,4-Dioxane (8 mL), Water (2 mL).

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add 4-bromo-2-methylthiophene, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

      • Causality Note: A stronger base (K₃PO₄) and a higher excess of the boronic acid are used to overcome the lower reactivity of the bromide and facilitate the transmetalation step.[7][17]

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction typically requires 12 hours for completion.

    • Follow the same workup and purification procedure as described in Protocol 1.

Strategic Synthesis Design: Which Halide to Choose?

The choice between the iodo- and bromo-derivative is a strategic one, balancing reactivity, cost, and the overall goals of the synthetic route.

Decision_Workflow start Start: Need to Functionalize 4-position of 2-methylthiophene q1 Is the substrate complex, acid/base sensitive, or late-stage? start->q1 choice_iodo Choose: This compound q1->choice_iodo Yes q2 Is cost or selective reactivity a primary concern? q1->q2 No reason_iodo Reason: - Maximizes yield - Mild conditions preserve  sensitive functional groups - Faster reaction time choice_iodo->reason_iodo choice_bromo Choose: 4-Bromo-2-methylthiophene reason_bromo Reason: - Lower starting material cost - Higher stability for storage - Enables selective reactivity  if other iodides are present choice_bromo->reason_bromo q2->choice_iodo No (Reactivity is priority) q2->choice_bromo Yes

Caption: Decision workflow for selecting the appropriate halide.

  • Choose this compound when:

    • High reactivity is paramount: For difficult couplings or to ensure high conversion.

    • Mild conditions are required: To protect sensitive functional groups elsewhere in the molecule, especially in late-stage functionalization of complex intermediates.

    • Speed is essential: To accelerate discovery campaigns.

  • Choose 4-Bromo-2-methylthiophene when:

    • Cost is a major driver: Aryl bromides are generally less expensive than the corresponding iodides.

    • Orthogonal reactivity is needed: In a di-halogenated compound, an iodo-substituent can often be reacted selectively in the presence of a bromo-substituent.[12]

    • Starting material stability is a concern: Aryl bromides have a longer shelf-life and are less prone to degradation than aryl iodides.

Conclusion

The selection of this compound versus 4-bromo-2-methylthiophene is a nuanced decision that extends beyond mere substrate availability. The iodo-derivative offers superior reactivity, enabling faster reactions under significantly milder conditions, making it the substrate of choice for complex and sensitive molecules. This enhanced performance is directly attributable to its lower carbon-iodine bond dissociation energy, which facilitates the rate-determining oxidative addition step in cross-coupling catalysis. Conversely, the bromo-derivative provides a more cost-effective and stable alternative, with the added benefit of enabling selective functionalization strategies. By understanding the fundamental principles and practical implications outlined in this guide, researchers can strategically leverage the distinct chemical personalities of these two valuable building blocks to optimize their synthetic routes and accelerate the drug development process.

References

  • UVIC. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • Journal of the American Chemical Society. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • ResearchGate. (2025, August 6). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • ResearchGate. (2025, August 10). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
  • ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • Chem 115 Myers. The Stille Reaction.
  • Wikipedia. Sonogashira coupling.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Wikipedia. Suzuki reaction.
  • Wikipedia. Metal–halogen exchange.
  • lithium halogen exchange #1 revised.
  • Organic Chemistry Portal. Stille Coupling.
  • Wikipedia. Stille reaction.
  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • The Royal Society of Chemistry. Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines.
  • Chemistry Stack Exchange. (2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide.
  • YouTube. (2019, January 7). Sonogashira coupling.
  • Reddit. (2021, August 17). Ortho-metalation vs. Li-X exhange?.
  • ResearchGate. (2014, August 20). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?.
  • International Journal of New Chemistry. (2024, December 7). PDF 1014.01 K.
  • Journal of the Chemical Society, Perkin Transactions 2. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions.
  • YouTube. (2022, June 18). Suzuki Coupling Mechanism.
  • Bond Dissociation Energies.
  • SciELO. (2010, May 11). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives.
  • Chemistry LibreTexts. (2025, April 3). Bond Energies.

Sources

A Comparative Guide to the Synthesis of 4-Substituted-2-Methylthiophenes: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The 2,4-substituted thiophene scaffold is a privileged motif in medicinal chemistry and materials science, lending its unique electronic and steric properties to a host of biologically active molecules and functional organic materials. The precise and efficient synthesis of these compounds, particularly 4-substituted-2-methylthiophenes, is a critical challenge for researchers in drug development and related fields. This guide provides an in-depth comparison of alternative synthetic methodologies, offering field-proven insights into the causality behind experimental choices and presenting supporting data to inform your synthetic strategy.

Introduction: The Significance of the 2,4-Disubstituted Thiophene Core

Thiophene-containing compounds are integral to a wide array of pharmaceuticals and agrochemicals.[1] The substitution pattern on the thiophene ring profoundly influences the molecule's pharmacological profile. The 4-substituted-2-methylthiophene framework, in particular, offers a versatile platform for molecular design, allowing for the modulation of properties such as solubility, receptor binding, and metabolic stability. This guide will explore and compare several key synthetic routes to this important class of molecules, from classical cyclization reactions to modern cross-coupling and C-H functionalization techniques.

Strategic Approaches to the Synthesis of 4-Substituted-2-Methylthiophenes

The synthesis of 4-substituted-2-methylthiophenes can be broadly categorized into two strategic approaches:

  • Ring Formation Strategies: These methods construct the thiophene ring from acyclic precursors, establishing the desired substitution pattern in the process. This category includes classical name reactions such as the Paal-Knorr, Fiesselmann, and Gewald syntheses.

  • Post-Functionalization Strategies: These approaches begin with a pre-formed thiophene ring, which is then selectively functionalized at the desired positions. Modern techniques like directed metallation and transition metal-catalyzed cross-coupling reactions are powerful tools in this category.

The choice of strategy is often dictated by the availability of starting materials, the desired substituent at the 4-position, and considerations of regioselectivity and overall efficiency.

Method 1: Directed Lithiation of 3-Methylthiophene

Directed ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic and heteroaromatic systems.[2] For the synthesis of 2,4-disubstituted thiophenes, the directed lithiation of 3-methylthiophene offers a direct and efficient route.

Mechanistic Rationale

The regioselectivity of the lithiation of 3-methylthiophene is highly dependent on the nature of the lithium base used. While alkyllithiums like n-butyllithium tend to deprotonate at the C2 position due to the acidity of the α-proton, sterically hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), exhibit a remarkable preference for deprotonation at the C5 position.[3][4] This selectivity is attributed to a directed metallation mechanism where the lithium amide coordinates to the sulfur atom, directing the deprotonation to the adjacent C5 position, which is sterically more accessible than the C2 position in the presence of the bulky base.

Caption: Directed lithiation of 3-methylthiophene using LiTMP.

Performance Comparison

The use of LiTMP provides excellent regioselectivity for the 5-lithiation of 3-methylthiophene, leading to high yields of the corresponding 2,4-disubstituted products upon quenching with various electrophiles.

Electrophile (E+)4-Substituent (-E)Yield (%)Reference
I₂-I85[4]
(CH₃)₂SO₄-CH₃99[4]
DMF-CHO80[4]
CO₂-COOH75[4]
PhCHO-CH(OH)Ph92[4]
Experimental Protocol: Synthesis of 4-Methyl-2-thiophenecarboxaldehyde
  • To a solution of 2,2,6,6-tetramethylpiperidine (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

  • The solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 30 minutes.

  • The reaction mixture is re-cooled to -78 °C, and a solution of 3-methylthiophene (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.

  • The mixture is stirred at -78 °C for 2 hours.

  • Anhydrous N,N-dimethylformamide (DMF, 1.5 mmol) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford 4-methyl-2-thiophenecarboxaldehyde.[4]

Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] It is particularly well-suited for the synthesis of 4-aryl-2-methylthiophenes, starting from a 4-halo-2-methylthiophene precursor.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] A palladium(0) catalyst first undergoes oxidative addition with the 4-halo-2-methylthiophene. Subsequently, in the presence of a base, the organic group from a boronic acid or ester is transferred to the palladium center in the transmetalation step. Finally, reductive elimination from the palladium(II) intermediate yields the 4-substituted-2-methylthiophene product and regenerates the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Performance Comparison

The Suzuki-Miyaura coupling is a versatile and high-yielding method for the synthesis of a wide range of 4-aryl-2-methylthiophenes. The reaction is tolerant of a variety of functional groups on the arylboronic acid.

Arylboronic Acid4-SubstituentCatalystBaseSolventYield (%)
Phenylboronic acidPhenylPd(PPh₃)₄K₃PO₄Toluene/H₂O92
4-Methoxyphenylboronic acid4-MethoxyphenylPd(PPh₃)₄Na₂CO₃DME/H₂O88
3,5-Dimethylphenylboronic acid3,5-DimethylphenylPd(PPh₃)₄K₃PO₄Toluene/H₂O95
4-Fluorophenylboronic acid4-FluorophenylPd(PPh₃)₄K₂CO₃EthanolHigh
Experimental Protocol: Synthesis of 2-Methyl-4-phenylthiophene
  • To a mixture of 4-bromo-2-methylthiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) is added a solution of Pd(PPh₃)₄ (0.03 mmol) in a 4:1 mixture of toluene and water (10 mL).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is heated to 90 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 2-methyl-4-phenylthiophene.

Method 3: Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[8] By selecting a methyl ketone as the carbonyl component, this method can be adapted to synthesize 2-amino-4-methyl-substituted thiophenes.

Mechanistic Rationale

The Gewald synthesis proceeds through a one-pot sequence of reactions.[9] It begins with a Knoevenagel condensation between the ketone and an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), catalyzed by a base. The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. The exact mechanism of sulfur addition is complex, but it is followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene.[10]

Sources

A Researcher's Guide to the Structural Elucidation of 4-iodo-2-methylthiophene Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. Thiophene derivatives, in particular, are a class of heterocyclic compounds of significant interest due to their wide-ranging biological and pharmacological activities.[1][2] Among these, 4-iodo-2-methylthiophene derivatives serve as versatile intermediates in the synthesis of complex molecular architectures. Their utility, however, is intrinsically linked to a definitive understanding of their three-dimensional structure, which governs their reactivity and biological interactions.

This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural determination, alongside complementary spectroscopic and computational techniques. We will delve into the practical and theoretical considerations of these methods, offering field-proven insights to inform your experimental design and data interpretation.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) remains the most powerful technique for obtaining a precise and unambiguous three-dimensional molecular structure.[3] This method provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding structure-activity relationships (SAR).[4]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful execution and an understanding of the underlying principles.

X-ray_Crystallography_Workflow cluster_Synthesis Synthesis & Purification cluster_Crystallization Crystallization cluster_DataCollection Data Collection & Processing cluster_StructureSolution Structure Solution & Refinement Synthesis Synthesis of This compound derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Reduction Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis (e.g., Hirshfeld Surface) Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.

Key Experimental Considerations:
  • Synthesis and Purification: The synthesis of thiophene derivatives can be achieved through various established methods.[5][6] Purity of the starting material is paramount for successful crystallization. Techniques like column chromatography are often employed to isolate the desired compound.[7]

  • Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique, where the compound is dissolved in a suitable solvent and allowed to evaporate over time, is a common and effective method.[5] The choice of solvent is critical and often determined empirically.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays.[6][8] The resulting diffraction pattern is collected and processed to yield a set of reflection intensities.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, often employing direct methods.[8] The initial model is then refined to best fit the experimental data.

  • Hirshfeld Surface Analysis: This computational tool is increasingly used to visualize and quantify intermolecular interactions within the crystal lattice, providing insights into the packing patterns.[6][7][9]

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail, other analytical techniques offer valuable and often more readily obtainable information. The choice of method should be guided by the specific research question and the nature of the sample.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.[3][8]Unambiguous structural determination.Requires single crystals of sufficient quality and size.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry.[7][10][11]Non-destructive, provides information in solution, relatively fast.Does not provide a complete 3D structure, can be complex to interpret for large molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy Information about the functional groups present in a molecule.[1][11]Fast, requires small sample amounts, provides a molecular "fingerprint".Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a molecule.[12]High sensitivity, provides accurate mass determination.Does not provide structural information beyond the molecular formula.
Density Functional Theory (DFT) Calculations Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data.[10][13]Complements experimental data, can provide insights into non-crystalline materials.Accuracy depends on the level of theory and basis set used, not a direct measurement.

Decision Making in Structural Analysis

The selection of an appropriate analytical technique is a critical decision in the research workflow. The following diagram illustrates a simplified decision-making process.

Analytical_Technique_Selection start Need for Structural Characterization crystalline Is the sample crystalline? start->crystalline single_crystal Are single crystals available? crystalline->single_crystal Yes spectroscopy Spectroscopic Methods (NMR, IR, MS) crystalline->spectroscopy No xrd Single-Crystal X-ray Diffraction single_crystal->xrd Yes powder_xrd Powder X-ray Diffraction single_crystal->powder_xrd No end Comprehensive Structural Understanding xrd->end powder_xrd->end dft Computational Methods (DFT) spectroscopy->dft dft->end

Sources

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 4-Iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, prized for its facility in constructing carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This guide provides a comparative analysis of various palladium catalysts for a particularly relevant transformation: the Suzuki coupling of 4-iodo-2-methylthiophene. This substrate, an electron-rich and sterically hindered heteroaryl iodide, presents unique challenges that necessitate a careful selection of the catalytic system to achieve optimal yields and reaction kinetics.

For researchers, scientists, and professionals in drug development, the ability to efficiently functionalize thiophene rings is of paramount importance, as this moiety is a common scaffold in a multitude of pharmaceutical agents.[3] This document will delve into the nuances of catalyst selection, providing experimental data and detailed protocols to empower informed decisions in your synthetic endeavors.

The Challenge: Suzuki Coupling of an Electron-Rich Iodo-Heterocycle

The Suzuki coupling of this compound involves the palladium-catalyzed reaction between the iodo-thiophene and an organoboron reagent, typically a boronic acid or its ester.[2][4] The electron-rich nature of the thiophene ring can influence the oxidative addition step of the catalytic cycle, while the methyl group at the 2-position introduces steric hindrance that can impede the approach of the catalyst and the coupling partners. These factors can lead to sluggish reactions, incomplete conversions, and the formation of undesired byproducts. The choice of palladium catalyst, along with the appropriate ligands, base, and solvent, is therefore critical to overcoming these hurdles.

Comparative Analysis of Palladium Catalysts

This section details the performance of several classes of palladium catalysts in the context of Suzuki couplings involving iodo-heterocycles, with a focus on their applicability to this compound.

Traditional Phosphine Ligand-Based Catalysts: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classical and widely used catalyst for Suzuki couplings. Its primary advantage lies in its commercial availability and ease of handling.

Mechanism & Rationale: In the catalytic cycle, the Pd(0) center undergoes oxidative addition with the aryl iodide. The triphenylphosphine ligands stabilize the palladium center throughout the cycle. However, for challenging substrates like this compound, the relatively low electron-donating ability and moderate steric bulk of PPh₃ may not be sufficient to promote efficient oxidative addition and subsequent reductive elimination, potentially leading to lower yields and longer reaction times.[5]

Performance Insights: While effective for a range of substrates, Pd(PPh₃)₄ often requires higher temperatures and longer reaction times for heteroaryl iodides.[1][6] For the coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives with arylboronic acids, Pd(PPh₃)₄ (2 mol%) with K₃PO₄ as the base in a DMF/H₂O mixture at 100°C for 1 hour provided excellent yields.[6] This suggests that with optimization, it can be a viable, cost-effective option.

Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type)

The development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, revolutionized palladium-catalyzed cross-coupling reactions.[7] These ligands significantly enhance the catalytic activity, allowing for the coupling of previously unreactive substrates.[7]

Mechanism & Rationale: The high electron density on the phosphorus atom of these ligands increases the electron density on the palladium center, facilitating the oxidative addition of the aryl iodide. The significant steric bulk of the ligands promotes the reductive elimination step, which is often the rate-limiting step, thereby accelerating the overall catalytic cycle.[7]

Performance Insights: Catalyst systems based on ligands like SPhos and XPhos have demonstrated high activity for the borylation of aryl chlorides and the subsequent Suzuki coupling, even at room temperature and with low catalyst loadings.[7] For challenging heteroaryl systems, these catalysts are often the preferred choice due to their ability to overcome steric hindrance and electronic deactivation.

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts: PEPPSI-IPr

Palladium complexes bearing N-heterocyclic carbene (NHC) ligands have emerged as powerful catalysts for a variety of cross-coupling reactions.[8] The PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex is a commercially available, air- and moisture-stable Pd(II)-NHC precatalyst.

Mechanism & Rationale: NHCs are strong σ-donors, which makes the palladium center highly electron-rich and thus more reactive in the oxidative addition step.[5][8] The steric bulk of the IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand also plays a crucial role in promoting the reductive elimination step. The PEPPSI framework provides a stable precatalyst that readily generates the active Pd(0) species under the reaction conditions.

Performance Insights: Pd-PEPPSI-IPr has been shown to be highly effective for the Suzuki coupling of various aryl chlorides and has been used in the synthesis of conjugated polymers via Suzuki cross-coupling polymerization.[5][9][10] Its high activity and stability make it an excellent candidate for the challenging coupling of this compound, especially when milder reaction conditions are desired.

Heterogeneous Palladium Catalysts: Pd/C

Palladium on carbon (Pd/C) is a well-known heterogeneous catalyst that offers the significant advantage of easy separation from the reaction mixture and potential for recycling.

Mechanism & Rationale: The reaction occurs on the surface of the palladium nanoparticles supported on activated carbon. While often used for hydrogenations, Pd/C can also catalyze Suzuki couplings, typically under ligand-free conditions. The heterogeneity of the catalyst simplifies product purification, which is a major advantage in process chemistry.

Performance Insights: Pd/C has been successfully used for the carbonylative Suzuki coupling of various aryl and heteroaryl iodides, demonstrating good to excellent yields.[11] The catalyst's reusability has been demonstrated for up to four consecutive cycles.[11] However, for specific and sterically demanding substrates, the activity might be lower compared to homogeneous catalysts with tailored ligands.

Experimental Data Summary

The following table summarizes representative conditions and yields for Suzuki couplings of iodo-heterocycles using different palladium catalysts, providing a basis for comparison.

CatalystSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-Iodo-2-(methylthio)-benzo[b]furanPhenylboronic acidK₃PO₄DMF/H₂O1001>95[6]
Pd(OAc)₂ / SPhosAryl ChlorideArylboronic acidK₃PO₄Toluene1001285-98[7]
PEPPSI-IPr4-ChlorotoluenePhenylboronic acidK₂CO₃Dioxane80295-98[9]
10% Pd/CHeteroaryl IodideArylboronic acidK₂CO₃Toluene1001275-90[11]

Note: The data presented is for structurally similar substrates and serves as a strong starting point for the optimization of the Suzuki coupling of this compound.

Experimental Protocols

Representative Protocol for Suzuki Coupling using Pd(PPh₃)₄

This protocol is adapted from the successful coupling of a similar iodo-heterocycle.[6]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Add K₃PO₄ (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add DMF (8 mL) and water (0.8 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ + Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reagents Ar-X + Ar'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice of palladium catalyst for the Suzuki coupling of this compound is a critical parameter that directly impacts the success of the synthesis.

  • For initial explorations and cost-sensitive applications, Pd(PPh₃)₄ can be a viable option, though it may require more forcing conditions.

  • For achieving high yields and faster reaction rates, particularly with sterically demanding coupling partners, catalysts derived from bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly recommended.

  • For reactions requiring mild conditions and for a broad substrate scope, the PEPPSI-IPr catalyst offers an excellent combination of high activity and operational simplicity.

  • When catalyst recovery and reuse are a priority, heterogeneous catalysts like Pd/C present a practical alternative, although optimization may be required to match the efficiency of homogeneous systems.

Ultimately, the optimal catalyst will depend on the specific boronic acid used, the desired scale of the reaction, and the economic and environmental considerations of the project. The information and protocols provided in this guide serve as a robust foundation for developing an efficient and reliable Suzuki coupling methodology for this compound and related heterocyclic systems.

References

  • ChemInform Abstract: Pd/C: An Efficient, Heterogeneous and Reusable Catalyst for Phosphane-Free Carbonylative Suzuki Coupling Reactions of Aryl and Heteroaryl Iodides. (2010). ResearchGate. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2019). MDPI. [Link]

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. (2023). MDPI. [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (2022). PMC - NIH. [Link]

  • Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. (2007). ACS Publications. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2022). MDPI. [Link]

  • Stille Catalyst-Transfer Polycondensation Using Pd-PEPPSI-IPr for High-Molecular-Weight Regioregular Poly(3-hexylthiophene). (2015). ResearchGate. [Link]

  • Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. (2022). ResearchGate. [Link]

  • An Efficient Pd/Al(OH)₃ Nanoparticle Catalyst for Suzuki Coupling Reactions of Aryl Halides. (2014). ResearchGate. [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC - NIH. [Link]

  • Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. (2010). SciELO. [Link]

  • Palladium PEPPSI-IPr Complex Supported on a Calix[12]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. (2020). MDPI. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). PubMed. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2018). NIH. [Link]

  • PEPPSI-IPr-Catalyzed Suzuki Cross-Coupling Polymerization of Different Monomers at the Gram Scale. (2020). ResearchGate. [Link]

  • The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. (2017). ResearchGate. [Link]

  • Solvent-free PEPPSI-iPr-catalyzed Suzuki cross-coupling reactions. (2018). ResearchGate. [Link]

  • Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole. (2022). ResearchGate. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2019). PMC - NIH. [Link]

  • [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly Applicable Catalyst for Cross-Coupling Reactions. (2023). NSF Public Access Repository. [Link]

  • Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. (2019). ResearchGate. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016). PubMed Central. [Link]

  • Yields of the Suzuki coupling reaction catalyzed by ITO@Pd-PThi, ITO@Pd-PTT, ITO@Pd-PTF, and ITO@Pd-PTM. (2022). ResearchGate. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

Sources

A Comparative Guide to Quantum Yield Measurements of Fluorescent Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of fluorescence quantum yield (Φf) measurements, with a specific focus on the burgeoning class of thiophene-based fluorophores. As the efficiency of light emission is a critical parameter in applications ranging from cellular imaging to organic electronics, a robust understanding and precise measurement of quantum yield are paramount for researchers, scientists, and drug development professionals.[1][2][3] This document moves beyond a simple recitation of protocols to explain the underlying principles and causality behind experimental choices, ensuring the generation of accurate and trustworthy data.

The Fundamental Significance of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is the intrinsic measure of a fluorophore's efficiency in converting absorbed photons into emitted photons.[1][4] It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample.[5][6][7]

  • Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

An excited fluorophore can return to its ground state through several competing deactivation pathways, including non-radiative processes like internal conversion (heat dissipation) and intersystem crossing to a triplet state, in addition to the desired radiative process of fluorescence.[5][7] The quantum yield, therefore, quantifies the probability that the excited state will be deactivated via fluorescence. A higher Φf value, approaching the theoretical maximum of 1.0 (or 100%), indicates a brighter and more efficient fluorophore, which is often a primary goal in probe development.

Methodological Cornerstone: The Relative Quantum Yield Measurement

While absolute methods using integrating spheres offer a direct measurement, the most common and accessible technique for determining Φf is the relative method.[1][5][8] This comparative approach, pioneered by Williams et al., involves using a well-characterized fluorescent standard with a known and reliable quantum yield.[5] The core principle is that if a standard and a test sample have identical absorbance at the same excitation wavelength in the same solvent, they are assumed to absorb an equal number of photons.[5]

The quantum yield of the unknown sample (ΦX) can then be calculated using the following equation, which accounts for the integrated fluorescence intensity (proportional to emitted photons) and the refractive index of the solvent (η):

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • ΦST is the known quantum yield of the standard.

  • GradX and GradST are the gradients from the linear plot of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.[5][6]

  • ηX and ηST are the refractive indices of the solvents used for the sample and standard. Using the same solvent for both simplifies the equation by making the refractive index term equal to 1.

A Self-Validating Experimental Protocol

Adherence to a meticulous protocol is critical for generating reliable data. The following step-by-step methodology incorporates self-validating checks to ensure trustworthiness.

Step 1: Selection of an Appropriate Standard

The choice of standard is a critical decision. The ideal standard should have absorption and emission properties that are as close as possible to the thiophene derivative being tested to minimize wavelength-related errors from instrument calibration.[9] It must also be photochemically stable and have a well-documented Φf value that is independent of the excitation wavelength.

Recommended Standards:

Standard Solvent Excitation Range (nm) Emission Range (nm) Quantum Yield (Φf)
Quinine Sulfate 0.1 M H₂SO₄ 280–380 380–580 0.58[7]
Fluorescein 0.1 M NaOH 400–500 500–600 0.95[7]

| Rhodamine 6G | Ethanol | 450–550 | 500–650 | 0.95[7] |

Step 2: Preparation of Dilute Solutions

To prevent experimental artifacts, it is imperative to work with optically dilute solutions.

  • Prepare stock solutions of the thiophene derivative and the chosen standard in a high-purity, spectroscopic-grade solvent.

  • From these stocks, prepare a series of at least five dilutions for both the sample and the standard.

  • Causality: The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1.[6][7] This precaution is essential to mitigate the "inner filter effect," where emitted photons are re-absorbed by other fluorophore molecules in the solution, leading to an artificially low measured intensity and an inaccurate Φf value.[7][9]

Step 3: Spectroscopic Measurements
  • Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each of the prepared solutions. Note the precise absorbance value at the intended excitation wavelength (λex).

  • Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • Instrumental Consistency: The excitation wavelength, excitation and emission slit widths, and detector settings must remain identical for all measurements of both the standard and the sample.[7]

    • Spectral Correction: It is crucial to use instrument-corrected emission spectra. Raw spectra are distorted by the wavelength-dependent efficiencies of the emission monochromator and detector.[1] Using corrected spectra ensures the data is instrument-independent and reflects the true emission profile.

Step 4: Data Analysis and Calculation
  • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

  • Create a plot of integrated fluorescence intensity versus absorbance for both the standard and the thiophene derivative.

  • Trustworthiness Check: This plot must be linear. A straight line passing through the origin validates that no concentration-dependent quenching or aggregation is occurring in the tested range.[5] The slope of this line is the Grad value.

  • Use the gradients for the standard (GradST) and the test sample (GradX), along with the known quantum yield of the standard (ΦST), to calculate the quantum yield of the thiophene derivative (ΦX) using the equation from Section 2.

Experimental Workflow Diagram

Caption: Workflow for relative fluorescence quantum yield determination.

Comparative Data: Photophysical Properties of Thiophene Derivatives

While 4-iodo-2-methylthiophene itself is primarily documented as a synthetic intermediate, the broader class of thiophene-based fluorophores exhibits a wide range of photophysical properties. Their performance is highly dependent on the specific chemical structure, including the nature and position of substituents and the extent of the π-conjugated system.[2][10] The following table summarizes data for several representative thiophene derivatives from recent literature, providing a baseline for comparison.

CompoundSolventλabs (nm)λem (nm)Quantum Yield (Φf)Source
4,4′-bibenzo[c]thiophene (BBT-1)Toluene3594090.41[11]
1,1′-Si-4,4′-bibenzo[c]thiophene (BBT-2)Toluene3664120.41[11]
1,1′,3,3′-Si-4,4′-bibenzo[c]thiophene (BBT-3)Toluene3714180.36[11]
DMB-TT-TPATHF4115200.86[12][13]
2-TPE-thiophene (Solid State)---0.53[10]
3-TPE-thiophene (Solid State)---0.14[10]

Analysis:

  • The bibenzo[c]thiophene derivatives show moderate quantum yields around 0.4 in toluene.[11]

  • The D–π–A structured compound, DMB-TT-TPA, demonstrates a very high quantum yield of 0.86 in solution, highlighting the effectiveness of designing molecules with strong intramolecular charge transfer characteristics.[12][13]

  • The tetraphenylethylene (TPE)–thiophene derivatives illustrate the profound impact of substitution patterns, with the ortho-substituted isomer showing a nearly four-fold higher solid-state quantum yield than the meta-substituted isomer.[10] This underscores that quantum yield is not merely dependent on the components but critically on their regiochemical arrangement.

Conclusion

The accurate measurement of fluorescence quantum yield is a non-trivial but essential task in the characterization of fluorescent molecules like thiophene derivatives. The relative method, when performed with careful attention to the selection of standards, solution concentration, and proper spectral correction, provides a robust and reliable pathway to obtaining this critical parameter. The comparative data reveals that thiophene-based systems are highly tunable, capable of achieving quantum yields from moderate to excellent, depending on their specific molecular architecture. This guide provides the foundational knowledge and a validated protocol for researchers to confidently measure and compare the performance of their novel fluorophores, accelerating innovation in chemical biology and materials science.

References

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

  • ResearchGate. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Available at: [Link]

  • University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

  • Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available at: [Link]

  • Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. Available at: [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Available at: [Link]

  • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]

  • Nemetova, U., et al. (2022). A fast and responsive turn-on fluorescent probe based on a quinone conjugated alkoxy derivative for biothiols and a cellular imaging study. National Institutes of Health. Available at: [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Available at: [Link]

  • ResearchGate. (2024). Fluorescent Thiophene‐Based Materials and Their Outlook for Emissive Applications. Available at: [Link]

  • Rasmussen, S. C., et al. (2015). Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications. Chemical Communications. Available at: [Link]

  • Barbarella, G., et al. (2010). Thiophene Fluorophores for Cellular Staining: Synthesis and Application. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. Measurement of fluorescence quantum yields. Available at: [Link]

  • Rasmussen, S. C., et al. (2015). Fluorescent thiophene-based materials and their outlook for emissive applications. PubMed. Available at: [Link]

  • Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards. Section A, Physics and chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Available at: [Link]

  • Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. National Institutes of Health. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. National Institutes of Health. Available at: [Link]

  • Ozturk, T., et al. (2020). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Archives. (2020). Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application. Available at: [Link]

  • Wang, Y., et al. (2024). Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives. Molecules. Available at: [Link]

Sources

A Comparative Guide to the Stability of 4-Iodo-2-methylthiophene: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and building blocks for advanced materials, the stability of organoiodine compounds is a critical parameter influencing their synthesis, storage, and application. This guide provides a comprehensive technical comparison of the stability of 4-iodo-2-methylthiophene under various stress conditions. By synthesizing available data on analogous compounds and established principles of organic chemistry, we offer insights into its potential degradation pathways and propose robust analytical methodologies for its assessment.

Understanding the Inherent Stability of this compound: A Comparative Perspective

This compound, a key intermediate in organic synthesis, possesses a unique stability profile governed by the interplay of the thiophene ring's aromaticity and the reactivity of the carbon-iodine bond. While direct, extensive stability studies on this specific molecule are not widely published, a comparative analysis with related structures provides valuable predictive insights.

Computational studies on halogenated thiophenes suggest that substitution at the α-positions (2- and 5-) generally leads to greater thermodynamic stability compared to the β-positions (3- and 4-).[1] This suggests that this compound, with iodine at a β-position, might be inherently less stable than its 2-iodo or 5-iodo counterparts. However, the presence of the electron-donating methyl group at the 2-position can influence the electron density distribution within the ring and potentially modulate this inherent instability.

Table 1: Comparative Thermodynamic Stability of Halogenated Thiophenes

CompoundPosition of HalogenRelative Stability
2-ChlorothiopheneαMore Stable[1]
3-ChlorothiopheneβLess Stable[1]
This compound β Predicted to be less stable than α-iodo isomers

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[2] Based on the known reactivity of iodinated aromatic compounds and thiophene derivatives, several degradation pathways for this compound can be anticipated under various stress conditions.

Photostability: The Vulnerability of the Carbon-Iodine Bond

The carbon-iodine bond is known to be susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light.[3][4] This photodissociation is a primary degradation pathway for many iodo-aromatic compounds. For this compound, this would likely lead to the formation of a thienyl radical and an iodine radical. The thienyl radical can then undergo various reactions, including dimerization or reaction with solvents or oxygen.

dot

cluster_photodegradation Photodegradation Pathway This compound This compound Thienyl Radical Thienyl Radical This compound->Thienyl Radical UV Light Iodine Radical Iodine Radical This compound->Iodine Radical UV Light Degradation Products Degradation Products Thienyl Radical->Degradation Products Dimerization, etc.

Caption: Proposed photodegradation of this compound.

Thermal Stability: Assessing the Limits

While thiophene itself is thermally stable to high temperatures, the presence of the iodo-substituent can lower its decomposition temperature.[5] Thermal stress can induce deiodination or other rearrangement reactions. The specific decomposition temperature and products would need to be determined experimentally through techniques like thermogravimetric analysis (TGA).

Hydrolytic Stability: Influence of pH

Hydrolysis, the reaction with water, can be a significant degradation pathway, particularly under acidic or basic conditions.[6] For this compound, the C-I bond is the most likely site of hydrolytic cleavage, potentially leading to the formation of 2-methylthiophene-4-ol and hydroiodic acid. The rate of hydrolysis is expected to be pH-dependent.

Oxidative Stability: The Role of the Thiophene Ring

The thiophene ring, while aromatic, is susceptible to oxidation.[7] The sulfur atom can be oxidized to a sulfoxide or a sulfone, which disrupts the aromaticity and can lead to further degradation. The presence of the electron-donating methyl group may slightly activate the ring towards oxidation. Common oxidizing agents like hydrogen peroxide can be used to probe this potential instability.

dot

cluster_oxidation Oxidative Degradation Pathway This compound This compound Thiophene-S-oxide Thiophene-S-oxide This compound->Thiophene-S-oxide Oxidizing Agent (e.g., H2O2) Thiophene-S,S-dioxide (Sulfone) Thiophene-S,S-dioxide (Sulfone) Thiophene-S-oxide->Thiophene-S,S-dioxide (Sulfone) Ring Opening Products Ring Opening Products Thiophene-S,S-dioxide (Sulfone)->Ring Opening Products

Caption: Potential oxidative degradation of this compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. A validated stability-indicating analytical method is a prerequisite for accurately quantifying the parent compound and its degradation products.

Development of a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique for stability-indicating assays.[8][9][10]

dot

cluster_hplc_workflow HPLC Method Development Workflow Method Development Method Development Forced Degradation Forced Degradation Method Development->Forced Degradation Stress Samples Method Validation Method Validation Forced Degradation->Method Validation Specificity Routine Analysis Routine Analysis Method Validation->Routine Analysis Validated Method

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like phosphate or acetate) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 230-280 nm).

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Forced Degradation Experimental Design

The following conditions are recommended for the forced degradation studies of this compound.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 80°C (solid state)7 days
Photostability UV light (254 nm) and visible lightAs per ICH Q1B guidelines

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) should be prepared. Samples should be analyzed at appropriate time points using the validated HPLC method.

Comparative Data Summary and Interpretation

While specific experimental data for this compound is not available in the public domain, we can construct a comparative stability profile based on analogous compounds.

Table 3: Predicted Stability Profile of this compound

Stress ConditionPredicted StabilityLikely Degradation ProductsRationale
Light (UV) Low 2-methylthiophene, dimersC-I bond is photolabile.[3][4]
Heat Moderate 2-methylthiopheneThermal deiodination is a known pathway for iodo-aromatics.
Acidic pH Moderate to Low 2-methylthiophene-4-olC-I bond can be susceptible to acid-catalyzed hydrolysis.
Basic pH Moderate to Low 2-methylthiophene-4-olC-I bond can be susceptible to base-catalyzed hydrolysis.
Oxidation Moderate Thiophene-S-oxide, ring-opened productsThiophene ring is susceptible to oxidation.[7]

Conclusion and Recommendations

This compound is a valuable synthetic intermediate, but its stability profile warrants careful consideration. The carbon-iodine bond is a potential liability, particularly under photolytic and hydrolytic stress. The thiophene ring itself may be susceptible to oxidation.

For researchers, scientists, and drug development professionals working with this compound, the following recommendations are crucial:

  • Storage: Store in a cool, dark, and dry place, preferably under an inert atmosphere to minimize exposure to light, moisture, and oxygen.

  • Handling: Avoid exposure to strong acids, bases, and oxidizing agents.

  • Process Development: During synthetic route development, consider the potential for degradation under various reaction and work-up conditions.

  • Analytical Monitoring: Employ a validated stability-indicating HPLC method for quality control and to monitor the stability of the compound over time.

By understanding the potential stability challenges and implementing appropriate handling and analytical strategies, the successful application of this compound in research and development can be ensured.

References

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025).
  • A Comparative Analysis of the Reactivity of 2-(Chloromethyl)thiophene and 3-(Chloromethyl)thiophene. (2025). Benchchem.
  • A Comparative Guide to the Computational Stability of Thiophene Chlorin
  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). PMC - NIH.
  • Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes via site-selective ioniz
  • Chemical Properties of 2-Iodo-5-methylthiophene (CAS 16494-36-3). (n.d.). Cheméo.
  • Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes via site-selective ioniz
  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022). MDPI.
  • Exploring the Dynamics of the Photoinduced Ring-Opening of Heterocyclic Molecules. (2017).
  • 2-Iodo-5-methylthiophene 97 16494-36-3. (n.d.). Sigma-Aldrich.
  • Thiophene. (n.d.). Wikipedia.
  • Predicting Selectivity in Oxidative Addition of C–S Bonds of Substituted Thiophenes to a Platinum(0) Fragment: An Experimental and Theoretical Study. (n.d.).
  • Advances in the direct iodination of aromatic compounds. (2025).
  • 2-Iodo-5-methylthiophene | C5H5IS | CID 140096. (n.d.). PubChem.
  • Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. (n.d.).
  • 3-Iodothiophene = 97 10486-61-0. (n.d.). Sigma-Aldrich.
  • Stability indicating study by using different analytical techniques. (2023). IJSDR.
  • Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V)
  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2)
  • Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl
  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022).
  • Reactivity order is pyrrole>furan >thiophene .
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). MDPI.
  • Thiophene | C4H4S | CID 8030. (n.d.). PubChem - NIH.
  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1)
  • 2-iodo-5-methylthiophene (C5H5IS). (n.d.). PubChemLite.
  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. (2016). Journal of the American Chemical Society.
  • Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. (2014). PubMed.
  • Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. (2021).
  • 3-Iodothiophene | C4H3IS | CID 66332. (n.d.). PubChem.
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI.
  • Dimerization reactions with oxidized bromin
  • CAS 16494-36-3 2-Iodo-5-methylthiophene. (n.d.). Alfa Chemistry.
  • 3-Iodothiophene | CAS 10486-61-0 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (n.d.). Semantic Scholar.
  • Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. (n.d.). PubMed.
  • Oxidation of terthiophene showing structures giving rise to ͑ a ͒... (n.d.).
  • Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. (2026).
  • Hydrolysis. (n.d.). McGraw Hill's AccessScience.
  • Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet

Sources

Cost-Benefit Analysis of Synthetic Routes to 4-Iodo-2-Methylthiophene: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The strategic synthesis of halogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, 4-iodo-2-methylthiophene stands out as a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings to construct complex molecular architectures.[1][2][3][4] However, the regioselective synthesis of this specific isomer is not straightforward. The inherent electronic properties of the thiophene ring, influenced by the sulfur atom and the methyl group, strongly favor electrophilic substitution at the 5-position.

This guide provides a comprehensive cost-benefit analysis of the most plausible synthetic strategies for obtaining this compound. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, evaluate the practicalities of each route, and provide a clear framework for selecting the optimal synthesis based on project-specific constraints such as cost, scale, safety, and purity requirements.

Route 1: Direct Electrophilic Iodination of 2-Methylthiophene

The most direct and atom-economical approach to iodinating an aromatic ring is through electrophilic aromatic substitution (SEAr). This method is often the first consideration for its operational simplicity.

Reaction Principle and Mechanism

In this reaction, an electrophilic iodine source, often activated by an acid or an oxidizing agent, attacks the electron-rich thiophene ring. The reaction proceeds through a positively charged intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity. However, the directing effects of the sulfur atom (activating) and the 2-methyl group (ortho-, para-directing) synergize to overwhelmingly direct the incoming electrophile to the 5-position, which is electronically and sterically most favored.

start 2-Methylthiophene + I+ intermediate Sigma Complex (Charge at C5) start->intermediate S_EAr Attack at C5 product_4_iodo This compound (Trace/Not Formed) start->product_4_iodo Highly Disfavored product_5_iodo 5-Iodo-2-methylthiophene (Major Product) intermediate->product_5_iodo -H+

Caption: Regioselectivity in the direct iodination of 2-methylthiophene.

Representative Experimental Protocol
  • To a solution of 2-methylthiophene (1.0 equiv) in a suitable solvent (e.g., ethanol or acetic acid), add N-iodosuccinimide (NIS) (1.1 equiv).

  • Add a catalytic amount of a Brønsted acid, such as 4-toluenesulfonic acid (p-TsOH), to activate the NIS.[1][5]

  • Stir the reaction at room temperature for several hours until TLC or GC-MS analysis shows complete consumption of the starting material.

  • Quench the reaction with aqueous sodium thiosulfate solution to remove any remaining iodine.

  • Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Cost-Benefit Analysis
  • Cost: This route is economically attractive due to the low cost of 2-methylthiophene and common iodinating agents like NIS.[6]

  • Yield & Purity: While the overall reaction yield may be high, the yield of the desired 4-iodo isomer is negligible to none. The product is almost exclusively the 5-iodo isomer. Purification to isolate the 4-iodo product is impractical.

  • Scalability: The reaction conditions are mild and easily scalable.

  • Safety: NIS is an irritant, but the protocol avoids highly hazardous or pyrophoric reagents.[7][8][9]

Route 2: Metal-Halogen Exchange from a Pre-functionalized Thiophene

To overcome the challenge of regioselectivity, a common strategy is to introduce a functional group at the desired position that can be readily converted to the iodo group. The metal-halogen exchange is a powerful and precise tool for this purpose.

Reaction Principle and Mechanism

This route begins with a pre-functionalized precursor, 4-bromo-2-methylthiophene. The carbon-bromine bond is then exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium (n-BuLi). This forms a highly nucleophilic thienyllithium intermediate. This intermediate is then "quenched" with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom at the 4-position with perfect fidelity.

start 4-Bromo-2-methylthiophene lithiated 4-Lithio-2-methylthiophene start->lithiated + n-BuLi -78 °C (Li-Br Exchange) product This compound lithiated->product + I_2 (Electrophilic Quench)

Caption: Synthesis via lithium-halogen exchange.

Representative Experimental Protocol
  • Starting Material Synthesis: The precursor, 4-bromo-2-methylthiophene, must first be synthesized, adding steps and cost to the overall process.

  • Lithiation: Dissolve 4-bromo-2-methylthiophene (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv, typically a 1.6 M or 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C. The choice of a cryogenic temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

  • Iodination: In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF. Slowly add this solution to the cold thienyllithium solution via cannula, again maintaining the temperature at -78 °C.[10]

  • After the addition is complete, allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution, followed by a wash with aqueous sodium thiosulfate to remove excess iodine.

  • Perform a standard aqueous workup and purify the crude product by column chromatography or distillation.

Cost-Benefit Analysis
  • Cost: This is a significantly more expensive route. The multi-step synthesis of the starting material increases costs. Furthermore, n-BuLi is a costly reagent, and the requirement for cryogenic temperatures and strictly anhydrous conditions adds operational expense.[11][12][13][14]

  • Yield & Purity: This method typically provides high yields (often >80%) of the desired product with excellent purity. The regioselectivity is absolute, as it is dictated by the position of the initial halogen.

  • Scalability: Scaling this reaction presents significant challenges. The management of cryogenic temperatures (-78 °C) on an industrial scale is energy-intensive and requires specialized equipment. The use of large quantities of pyrophoric n-BuLi also introduces substantial safety and engineering controls.

  • Safety: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture.[15][16] It requires handling under a strictly inert atmosphere by trained personnel. Hexanes are highly flammable.

Route 3: The Sandmeyer Reaction

The Sandmeyer reaction provides a classic and robust method for introducing a variety of functional groups, including iodine, onto an aromatic ring by way of a diazonium salt intermediate.[17][18]

Reaction Principle and Mechanism

This pathway requires 4-amino-2-methylthiophene as the starting material. The aromatic amine is first converted into a diazonium salt by treatment with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like H₂SO₄. This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are notoriously unstable. The resulting diazonium salt is then treated with an iodide source, typically potassium iodide (KI). The diazonium group (N₂), being an excellent leaving group, is displaced by the iodide nucleophile to form the final product. Unlike Sandmeyer reactions for chlorination or bromination, the iodination step generally does not require a copper(I) catalyst.[19][20]

start 4-Amino-2-methylthiophene diazonium Thiophene Diazonium Salt start->diazonium + NaNO_2, H_2SO_4 0-5 °C (Diazotization) product This compound diazonium->product + KI (-N_2 gas)

Caption: Synthesis via the Sandmeyer reaction.

Representative Experimental Protocol
  • Starting Material Synthesis: The precursor, 4-amino-2-methylthiophene, must be synthesized, which adds complexity and cost.

  • Diazotization: Suspend 4-amino-2-methylthiophene (1.0 equiv) in a mixture of water and sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equiv) in water and add it dropwise to the amine suspension, keeping the temperature strictly below 5 °C. Vigorous stirring is essential.

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5 equiv) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Perform a standard aqueous workup, including a sodium thiosulfate wash, and purify the product via chromatography or distillation.

Cost-Benefit Analysis
  • Cost: The primary reagents (NaNO₂, KI, H₂SO₄) are inexpensive commodities. The main cost driver is the synthesis of the 4-amino-2-methylthiophene precursor.

  • Yield & Purity: Yields for Sandmeyer reactions can be variable but are often moderate to good. Purity is generally good, with the main byproducts arising from undesired side reactions of the highly reactive diazonium salt.

  • Scalability: The reaction is more amenable to scaling than the cryogenic metal-halogen exchange. While temperature control during diazotization is critical, operating at 0-5 °C is far less demanding than -78 °C. The primary scalability concern is the safe handling of potentially explosive diazonium salt intermediates, requiring careful process control and engineering.

  • Safety: Diazonium salts are thermally unstable and can be explosive when isolated or allowed to warm uncontrollably. They must be generated and used in situ at low temperatures. The reagents used are corrosive (H₂SO₄) and toxic.

Comparative Summary and Recommendation

MetricRoute 1: Direct IodinationRoute 2: Metal-Halogen ExchangeRoute 3: Sandmeyer Reaction
Starting Material 2-Methylthiophene4-Bromo-2-methylthiophene4-Amino-2-methylthiophene
Reagent Cost LowHigh (n-BuLi)Low (NaNO₂, KI)
Overall Cost Low (but ineffective)High (multi-step, expensive reagents)Moderate to High (precursor synthesis)
Typical Yield Negligible (for 4-iodo)High (>80%)Moderate to Good (50-75%)
Regioselectivity Very Poor (5-iodo favored)Excellent (100%)Excellent (100%)
Scalability ExcellentPoor (cryogenic, pyrophoric)Moderate (diazonium stability is a concern)
EHS Concerns Low (irritants)High (pyrophoric n-BuLi, flammables)Moderate (unstable diazonium intermediate)
Final Recommendation

The choice of synthetic route to this compound is a classic example of the trade-offs inherent in process chemistry.

  • For Bench-Scale Synthesis and Drug Discovery: When the primary goal is to obtain high-purity material in small-to-medium quantities for research purposes, and cost is not the primary driver, the Metal-Halogen Exchange (Route 2) is the superior choice. Its predictability, high yield, and exceptional purity justify the difficult handling conditions and higher cost.

  • For Process Development and Scale-Up: When considering production at the pilot or manufacturing scale, the operational hazards and extreme temperature requirements of the Metal-Halogen Exchange become significant liabilities. In this context, the Sandmeyer Reaction (Route 3) emerges as a more attractive alternative. While it also requires a multi-step synthesis for its precursor, it avoids pyrophoric materials and operates under more manageable temperature conditions. The key to its economic viability lies in developing an efficient and cost-effective synthesis of 4-amino-2-methylthiophene.

Direct iodination should be dismissed for this particular target isomer, but its analysis underscores the critical importance of regiochemical control in heterocyclic chemistry.

References

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. Retrieved from [Link]

  • Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithiation / Iodination. Retrieved from [Link]

  • YouTube. (2020, October 10). Sandmeyer Reaction. Retrieved from [Link]

  • Reich, H. J. (2023, August 6). Mechanism of the lithium–iodine exchange in an iodothiophene. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, March 10). An Alternative to the Sandmeyer Approach to Aryl Iodides. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • IndiaMART. (n.d.). n-Butyllithium - 109-72-8 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • ResearchGate. (2010, August). Clean and Efficient Iodination of Thiophene Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link]

  • TradeIndia. (n.d.). n-Butyl Lithium (2.5 M in Hexane). Retrieved from [Link]

  • Georg Thieme Verlag. (2010). Clean and Efficient Iodination of Thiophene Derivatives. Synthesis, 2010(15), 2534-2538. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Kinetics of iodination of 2-substituted thiophenes. Retrieved from [Link]

  • ResearchGate. (2009, February). Iodine-Catalyzed Suzuki–Miyaura Coupling Performed in Air. Retrieved from [Link]

  • YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A-Z Guide to the Safe Disposal of 4-Iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Iodo-2-methylthiophene. As a halogenated heterocyclic compound, its management requires a stringent adherence to safety and environmental regulations to protect laboratory personnel and the ecosystem. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and compliant laboratory operations.

Hazard Identification and Risk Assessment: A Causal Analysis

This compound is an organoiodine compound, a class of chemicals that necessitates special handling due to potential toxicity and environmental persistence.[1][2] While specific toxicological data for this molecule is limited, a risk assessment must be based on the known hazards of its structural components: the thiophene ring and the carbon-iodine bond.

  • Thiophene Moiety : Thiophene and its derivatives are known irritants and can be harmful if swallowed, inhaled, or in contact with skin.[3][4] Upon combustion, thiophenes generate toxic sulfur oxides.[4][5]

  • Organoiodine Moiety : Halogenated organic compounds are regulated by the Environmental Protection Agency (EPA) as potentially hazardous wastes.[6][7][8] The carbon-iodine bond can cleave under thermal decomposition, producing hazardous gases such as hydrogen iodide.[5][9] Furthermore, many organoiodine compounds are recognized for their potential toxicity and may cause long-lasting harm to aquatic life.[2][10]

Therefore, all waste containing this compound, including residual amounts in containers, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[3][11]

Quantitative Hazard Summary

While specific occupational exposure limits for this compound have not been established, the data for the parent compound, thiophene, provides a conservative baseline for risk assessment.[5]

ParameterData for Thiophene (CAS: 110-02-1)Rationale for Extrapolation
NFPA 704 Rating Health: 2, Flammability: 3, Instability: 0[4]Provides a baseline understanding of the core hazards of the thiophene ring structure.
Hazardous Combustion Products Sulfur Oxides, Carbon Monoxide, Carbon Dioxide[4][12]This compound will also produce these, plus Hydrogen Iodide.[5]
Regulatory Status Hazardous Substance[4][11]As a derivative, this compound is also treated as hazardous waste. It falls under the category of halogenated organic compounds regulated by the EPA.[13][14]

Essential Personnel Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is non-negotiable. The primary goal is to minimize exposure through robust engineering controls and appropriate PPE.

  • Engineering Control : All handling of this compound, including weighing, transfers, and reaction quenching, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of potentially harmful vapors.[5][15]

  • Eye Protection : Wear ANSI Z87.1-compliant chemical safety goggles or a full-face shield.[5][12]

  • Hand Protection : Use double-layered nitrile gloves or other chemically resistant gloves. Gloves must be inspected for integrity before use and disposed of as hazardous solid waste immediately after handling the compound.[3][16]

  • Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory to protect against accidental spills.[13]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. Halogenated organic waste must always be kept separate from non-halogenated waste.[13]

Step-by-Step Collection Procedures:
  • Aqueous & Liquid Organic Waste :

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., high-density polyethylene, HDPE).[3]

    • The container must be clearly labeled "Hazardous Waste: Halogenated Organic Liquid," listing "this compound" and any other chemical constituents.[3][17]

    • Keep the container securely capped when not in use and store it in a designated satellite accumulation area within the lab.[3]

    • Crucially, do not pour any amount down the drain. This is a direct violation of environmental regulations and can harm aquatic ecosystems.[13][18]

  • Contaminated Solid Waste :

    • Place all non-sharp solid waste, such as contaminated gloves, weigh boats, and absorbent paper, into a dedicated, durable plastic bag or container.[3][17]

    • This container must be clearly labeled "Hazardous Waste: Halogenated Organic Solid," with the chemical name specified.

    • Seal the container or bag when it is full or ready for pickup.[17]

  • Contaminated Sharps :

    • Dispose of any contaminated needles, scalpels, or broken glassware in a designated, puncture-proof sharps container.[17]

    • The container must be labeled as "Hazardous Waste: Sharps" and list the chemical contaminants.

Caption: Disposal Workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, a calm and systematic response is critical to ensure personnel safety.

  • Evacuate & Alert : Immediately alert colleagues in the vicinity and evacuate non-essential personnel from the area.[4]

  • Remove Ignition Sources : If flammable solvents are present, extinguish all nearby open flames and turn off spark-producing equipment.[4][19]

  • Ventilate : Ensure the chemical fume hood is operational to ventilate vapors.

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or activated charcoal.[3][4][19] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection : Carefully collect the saturated absorbent material using non-sparking tools and place it into a designated hazardous waste container.[3][4]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, swabs) must be collected and disposed of as hazardous solid waste.[3]

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Waste Storage and Final Disposal

The final stage of the disposal process involves proper temporary storage and handover to certified professionals.

  • Labeling : Ensure every waste container is sealed and accurately labeled with "Hazardous Waste," the full chemical name(s), and the date of accumulation.[3][17] This is a regulatory requirement and is vital for the safety of waste handlers.

  • Storage : Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.[3] This area should be away from general laboratory traffic and incompatible chemicals.

  • Disposal : The ultimate disposal of this compound must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][16] These certified entities will transport the waste to a facility equipped for the treatment of halogenated organic compounds, typically through high-temperature incineration or other specialized chemical treatments.[6]

Conclusion

The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental stewardship. By understanding the chemical hazards, adhering to strict segregation and collection protocols, and following established emergency procedures, researchers can minimize risks and ensure full compliance with regulatory standards. This protocol serves as a self-validating system, where each step is designed to ensure safety and accountability from the bench to final disposal.

References

  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine - Benchchem. (n.d.).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.).
  • Thiophene - Santa Cruz Biotechnology. (n.d.).
  • This compound - AK Scientific, Inc. (n.d.).
  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025-02-12).
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-02).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.).
  • Thiophene-3-carbonitrile - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-05-01).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.).
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - EPA. (n.d.).
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations - Westlaw. (n.d.).
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 - Law.Cornell.Edu. (n.d.).
  • Iodine Disposal For Businesses - Collect and Recycle. (n.d.).
  • Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres - NIH. (n.d.).
  • procedure for disposing of hazardous waste - MIT. (n.d.).

Sources

Mastering the Safe Handling of 4-Iodo-2-methylthiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Personal Protective Equipment, Operational Safety, and Disposal

As researchers and scientists, our work with novel chemical compounds is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. 4-Iodo-2-methylthiophene, a key building block in medicinal chemistry and materials science, requires meticulous handling due to its specific hazard profile. This guide provides a comprehensive, experience-driven framework for its safe use, moving beyond mere compliance to foster a deeply ingrained culture of safety.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before handling any chemical, a thorough understanding of its risks is paramount. This compound (CAS No: 16494-35-2) is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]

The causality behind these classifications lies in the chemical's reactivity. Organoiodine compounds can be reactive, and the thiophene ring itself possesses a unique electronic structure. This combination can lead to localized irritation upon contact with skin, eyes, and the sensitive tissues of the respiratory tract. Prolonged or repeated exposure can exacerbate these effects, potentially leading to dermatitis.[2]

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a tailored defense system. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Hands Nitrile or Neoprene GlovesThese materials provide adequate resistance to thiophene-based compounds. Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for tasks with a higher risk of splashing. Wash hands thoroughly after removing gloves.[1][3]
Eyes/Face Safety Glasses with Side Shields or Chemical GogglesProtects against accidental splashes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1][4]
Body Laboratory CoatA standard lab coat is required to protect skin and personal clothing from contamination.[3] Ensure it is fully buttoned.
Respiratory Use in a Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors and potential respiratory irritation.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Safe Handling and Operations: A Step-by-Step Workflow

A self-validating protocol ensures safety at every stage. The following workflow is designed to minimize exposure and prevent accidents.

Preparation and Pre-Handling Check
  • Verify Fume Hood Functionality : Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble All Materials : Before opening the chemical container, gather all necessary equipment (glassware, reagents, waste containers) inside the fume hood.

  • Inspect PPE : Don and carefully inspect all required PPE as detailed in the table above.

Handling the Chemical
  • Controlled Dispensing : Open the container of this compound within the fume hood. Use appropriate tools (spatula, pipette) to dispense the required amount.

  • Minimize Dust/Vapor Generation : Handle the compound gently to avoid creating dust or aerosols.[1]

  • Immediate Sealing : Tightly close the container immediately after use to prevent the escape of vapors.[1]

  • Avoid Incompatible Materials : Store and handle away from strong oxidizing agents, strong bases, and strong reducing agents.[2]

Post-Handling and Decontamination
  • Clean Equipment : Decontaminate all glassware and equipment that came into contact with the chemical.

  • Wipe Down Surfaces : Clean the work surface within the fume hood with an appropriate solvent.

  • Proper Glove Removal : Remove gloves using the proper technique to avoid skin contact with any residue.

  • Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete.[1]

Emergency Procedures: Plan for the Unexpected

Exposure TypeFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[5]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personal safety.

  • Waste Classification : All waste contaminated with this compound should be treated as hazardous waste.

  • Containerization : Collect all contaminated materials (gloves, absorbent materials, empty containers) in a clearly labeled, sealed container.

  • Disposal Route : Dispose of the hazardous waste through a licensed contractor or your institution's environmental health and safety office. Do not pour down the drain or mix with general waste.[1][5] All disposal methods must comply with local, state, and federal regulations.[6]

Visualizing the Workflow

The following diagram illustrates the logical flow of the safe handling procedure.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Don & Inspect PPE prep2->prep3 handle1 Dispense in Hood prep3->handle1 Proceed to Handling handle2 Seal Container handle1->handle2 post1 Decontaminate Equipment handle2->post1 Proceed to Post-Handling post2 Clean Work Area post1->post2 post3 Dispose of Waste post2->post3 post4 Doff PPE post3->post4 post5 Wash Hands post4->post5

Caption: Workflow for Safe Handling of this compound.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
  • Carl ROTH. (2023, January 23). Safety data sheet.
  • Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
  • WD-40 Company. (n.d.). Material Safety Data Sheet (MSDS).
  • TCI AMERICA. (2018, July 6). Safety Data Sheet.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from Pesticide Environmental Stewardship.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Cayman Chemical. (2024, July 17). Safety Data Sheet.
  • Echemi.com. (n.d.). 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene Safety Data Sheets.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.